molecular formula C9H7ClN2 B1302050 3-(2-Chlorophenyl)-1H-Pyrazole CAS No. 59843-55-9

3-(2-Chlorophenyl)-1H-Pyrazole

Cat. No.: B1302050
CAS No.: 59843-55-9
M. Wt: 178.62 g/mol
InChI Key: DWBQZNMWKPXWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-1H-Pyrazole is a chlorinated derivative of the pyrazole heterocycle, a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms . This compound serves as a high-value building block in organic synthesis and medicinal chemistry, prized for its role as a core scaffold in the development of biologically active molecules . The pyrazole nucleus is a prominent pharmacophore found in a wide spectrum of therapeutic agents and agrochemicals . Researchers utilize this and related pyrazole derivatives extensively due to the ring's diverse pharmacological profile, which includes documented anti-inflammatory, antimicrobial, anticancer, and antitumor activities . In industrial applied chemistry, closely related pyrazole compounds are key intermediates in the multi-step synthesis of complex molecules. For instance, derivatives such as 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole are used in the synthesis of the antifungal reagent pyraclostrobin . The structural motif of a chlorophenyl-substituted pyrazole is also fundamental in the development of cannabinoid CB1 receptor antagonists, which have been investigated for therapeutic applications in conditions like obesity and schizophrenia . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBQZNMWKPXWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370954
Record name 3-(2-Chlorophenyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59843-55-9
Record name 3-(2-Chlorophenyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-(2-Chlorophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of 3-(2-Chlorophenyl)-1H-pyrazole. Due to the limited availability of specific experimental data for this particular isomer, this guide incorporates data from closely related analogs to provide a robust understanding of its expected characteristics and potential applications.

Chemical and Physical Properties

This compound is a substituted aromatic heterocyclic compound. The pyrazole core is a five-membered ring containing two adjacent nitrogen atoms, and it is substituted with a 2-chlorophenyl group at the 3-position. The physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Appearance Expected to be a solid at room temperature.
Melting Point 76-77 °C
Solubility Expected to be soluble in organic solvents such as chloroform and methanol.[2]
pKa Data not available. Pyrazole itself has a pKa of 2.49 for the conjugate acid. The substituent may alter this value.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring and the pyrazole ring. The chemical shifts (δ) are predicted to be in the following ranges in CDCl₃:

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyrazole-NH> 10.0broad singlet
Phenyl-H (multiple)7.2 - 7.8multiplet
Pyrazole-H4~6.8doublet
Pyrazole-H5~7.7doublet

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbons of both the pyrazole and the chlorophenyl rings.

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyrazole-C3~150
Pyrazole-C4~105
Pyrazole-C5~130
Phenyl-C (multiple)125 - 135

Note: These are estimated values and require experimental verification.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=N stretching vibrations of the pyrazole ring, as well as bands corresponding to the aromatic C-H and C-C bonds and the C-Cl bond.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (pyrazole)3100 - 3300 (broad)
Aromatic C-H Stretch3000 - 3100
C=N Stretch (pyrazole)1500 - 1600
Aromatic C=C Stretch1400 - 1600
C-Cl Stretch700 - 800
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 178, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 33% of the [M]⁺ intensity). Fragmentation would likely involve the loss of small molecules such as HCN and N₂ from the pyrazole ring.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the synthesis of 3-aryl-pyrazoles involves the condensation of a substituted acetophenone with a source of hydrazine, followed by cyclization. A plausible synthetic route is outlined below.

Proposed Synthetic Protocol

Reaction: 2'-Chloroacetophenone reacts with hydrazine hydrate in a suitable solvent, often with an acid or base catalyst, to form the intermediate hydrazone, which then undergoes cyclization to yield this compound.

Reagents and Equipment:

  • 2'-Chloroacetophenone

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 2'-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup to remove excess hydrazine and catalyst.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

G cluster_synthesis Synthesis Workflow start Start Materials: 2'-Chloroacetophenone Hydrazine Hydrate reaction Condensation & Cyclization start->reaction Ethanol, Acetic Acid (cat.) workup Aqueous Workup & Extraction reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product: This compound purification->product

A proposed workflow for the synthesis of this compound.

Biological Activity

While specific biological data for this compound is scarce, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole are known to exhibit a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity of Related Compounds

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The introduction of a chlorophenyl moiety can enhance this activity. For instance, some chlorophenyl-substituted pyrazoles have shown promising activity against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).[3][4]

Compound ClassCell LineIC₅₀ (µM)Reference
Chlorophenyl-substituted pyrazolonesHepG26 - 89[3]
Phenylpyrazole derivativesMCF-7<0.1 - 45.8[5]
Pyrazole derivativesVarious10 - 50[6]

The mechanism of anticancer action for some pyrazole derivatives is thought to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase signaling pathways.[7][8]

Putative Signaling Pathway

Based on the known mechanisms of related pyrazole compounds in cancer, a putative signaling pathway for this compound is proposed below. It is hypothesized that the compound may induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

G cluster_pathway Putative Apoptotic Pathway compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A putative signaling pathway for the induction of apoptosis by this compound in cancer cells.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development due to its pyrazole core and chlorophenyl substituent, features commonly found in bioactive compounds. While specific experimental data for this compound are limited, this guide provides a comprehensive overview of its expected properties and potential biological activities based on the well-established chemistry and pharmacology of related pyrazole derivatives. Further experimental investigation is warranted to fully elucidate the physicochemical properties and therapeutic potential of this compound.

References

An In-depth Technical Guide to 3-(2-Chlorophenyl)-1H-Pyrazole: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 3-(2-Chlorophenyl)-1H-pyrazole, a heterocyclic compound belonging to the pyrazole class. While specific biological data for this parent compound is limited in publicly accessible literature, this document extrapolates its potential properties based on extensive research into structurally similar pyrazole derivatives. This guide covers its chemical structure, IUPAC name, a representative synthetic protocol, and the well-documented biological activities of the broader chlorophenyl-pyrazole family, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

The foundational identity of any chemical compound lies in its structure and systematic name.

Chemical Structure:

The molecule consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at the 3-position with a 2-chlorophenyl group.

Image of the chemical structure of this compound.

IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].

Physicochemical Properties: Basic properties of the compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol PubChem CID: 2735799
CAS Number 24155-42-8PubChem CID: 2735799

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. A common and effective method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established syntheses of similar pyrazole compounds, such as the reaction of substituted acetophenones with hydrazines[2].

Reaction Scheme:

(2-Chloroacetyl)benzene reacts with hydrazine hydrate in a suitable solvent, often with acid catalysis, to undergo condensation and subsequent cyclization to form the pyrazole ring.

Materials:

  • 2'-Chloroacetophenone

  • Hydrazine hydrate

  • Ethanol (or Glacial Acetic Acid)

  • Hydrochloric Acid (for work-up)

  • Sodium bicarbonate solution (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2'-chloroacetophenone (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature. A catalytic amount of a suitable acid like glacial acetic acid may be added to facilitate the initial condensation.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed sequentially with water, a dilute solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

SpectroscopyExpected Characteristics
¹H NMR Aromatic protons of the 2-chlorophenyl group would appear as multiplets in the range of δ 7.0-8.0 ppm. The protons on the pyrazole ring would appear as distinct signals, with the N-H proton likely appearing as a broad singlet at a downfield chemical shift.
¹³C NMR Aromatic carbons would resonate in the δ 120-140 ppm region. The carbons of the pyrazole ring would also show characteristic signals in the aromatic region.
Mass Spec. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
IR Spectroscopy Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-Cl stretching.

Biological Activity of Chlorophenyl-Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of pharmacological activities. The introduction of a chlorophenyl moiety can significantly influence the biological profile of the molecule. The following table summarizes the observed biological activities of various derivatives of this compound.

Biological ActivityExamples of Active DerivativesObserved Effects and Quantitative DataReference
Antimicrobial Thiazolidinone-pyrazole hybridsActive against Staphylococcus aureus and Escherichia coli.[4]
Anti-inflammatory N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)anilineShowed anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib.[5]
Anticancer Chalcone derivatives of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazoleExhibited cytotoxic activity against various cancer cell lines.[2]
Neuroprotective 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one and its pyrazole analogsShowed potent activity in models of inflammation relevant to neurodegenerative diseases.[5]

Visualized Workflows and Pathways

To adhere to the requirements of this guide, the following diagrams, created using the DOT language, illustrate a typical workflow for the synthesis and a hypothetical signaling pathway that could be targeted by pyrazole derivatives based on existing literature.

General Synthesis Workflow

This diagram outlines the key steps in the synthesis and characterization of a pyrazole derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials (e.g., 2'-Chloroacetophenone, Hydrazine) B Reaction (Condensation/Cyclization) A->B C Work-up (Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Pure Compound D->E F Spectroscopic Analysis (NMR, MS, IR) E->F G Purity Assessment (e.g., HPLC) E->G G cluster_pathway Hypothetical Pro-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase Protein Kinase (e.g., MAPK) Receptor->Kinase activates TF Transcription Factor (e.g., NF-κB) Kinase->TF phosphorylates Gene Pro-inflammatory Gene Expression TF->Gene activates Inhibitor 3-(2-Chlorophenyl)- 1H-Pyrazole Derivative Inhibitor->Kinase inhibits

References

3-(2-Chlorophenyl)-1H-Pyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Chlorophenyl)-1H-Pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological activities, presenting data in a structured format to facilitate research and development.

Core Chemical and Physical Data

This compound is a substituted pyrazole with a chlorophenyl group at the 3-position of the pyrazole ring. Its core properties are summarized in the table below.

PropertyValueReference
CAS Number 59843-55-9[1]
Molecular Formula C₉H₇ClN₂[2]
Molecular Weight 178.62 g/mol
Appearance Solid
Melting Point 76-77 °C
Purity ≥95%

Synthesis and Characterization

General Synthetic Workflow

A plausible synthetic route for this compound involves the reaction of a substituted acetophenone with a hydrazine source. The general workflow can be visualized as follows:

G General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation 2-Chloroacetophenone 2-Chloroacetophenone Condensation Condensation Reaction (e.g., in Ethanol) 2-Chloroacetophenone->Condensation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: General synthetic pathway for this compound.

Experimental Considerations
  • Reaction Conditions: The condensation reaction is typically carried out in a suitable solvent such as ethanol. The reaction may be heated to reflux to ensure completion.

  • Purification: The crude product can be purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[3][4]

  • Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.[5][6][7]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point Analysis: To assess purity.

Potential Biological Activities and Mechanism of Action

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[8] While specific studies on this compound are limited, research on analogous compounds suggests potential therapeutic applications.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] The potential mechanism involves blocking the synthesis of prostaglandins.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives.[9][10][11] The proposed mechanisms of action are diverse and can include:

  • Induction of Apoptosis: Some pyrazole compounds have been shown to induce programmed cell death in cancer cells.[3]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.[11]

  • Inhibition of Kinases: Pyrazole scaffolds can be designed to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[11]

The logical relationship for a potential anticancer mechanism of action is illustrated below:

G Potential Anticancer Mechanism of Pyrazole Derivatives Pyrazole_Derivative This compound (or related derivative) Cellular_Uptake Cellular Uptake Pyrazole_Derivative->Cellular_Uptake ROS_Generation Increased ROS Generation Cellular_Uptake->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Postulated pathway for pyrazole-induced apoptosis in cancer cells.

Antimicrobial Activity

Certain pyrazole derivatives have demonstrated activity against various bacterial and fungal strains, indicating their potential as lead compounds for the development of new antimicrobial agents.[9]

Conclusion

This compound is a compound with a foundation in the well-documented chemical and pharmacological space of pyrazole derivatives. While specific experimental data for this molecule is sparse in publicly available literature, its structural similarity to other biologically active pyrazoles suggests it as a promising candidate for further investigation in drug discovery programs, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research. Further studies are warranted to fully elucidate its synthetic protocols, characterize its biological activity profile, and understand its precise mechanism of action.

References

An In-depth Technical Guide to the Discovery and History of Chlorophenyl-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenyl-pyrazole compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry and drug discovery. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a chlorophenyl group, serves as a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities. These compounds have been extensively investigated for their potential as antifungal, antitubercular, anticancer, and anti-inflammatory agents. Their efficacy often stems from the specific inhibition of key enzymes and modulation of critical signaling pathways involved in disease pathogenesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of chlorophenyl-pyrazole compounds, with a focus on their pharmacological applications.

Discovery and History

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a substituted pyrazole.[1][2] His pioneering work involved the condensation of a β-ketoester, ethyl acetoacetate, with phenylhydrazine, leading to the formation of 1-phenyl-3-methyl-5-pyrazolone.[2][3] This reaction, now known as the Knorr pyrazole synthesis, laid the foundational groundwork for the vast field of pyrazole chemistry.[1][2]

The latter half of the 20th century and the early 21st century witnessed a surge in research on chlorophenyl-pyrazole derivatives, driven by the discovery of their potent pharmacological effects. This has led to the development of numerous synthetic methodologies and the identification of several lead compounds with promising therapeutic potential in various disease areas.

Synthesis of Chlorophenyl-Pyrazole Compounds

The synthesis of chlorophenyl-pyrazole derivatives can be achieved through various chemical strategies, ranging from classical condensation reactions to modern multicomponent approaches.

Synthesis of 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone

A foundational precursor for many more complex chlorophenyl-pyrazole derivatives is 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. Its synthesis is a direct extension of the original Knorr pyrazole synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, ethyl acetoacetate (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

  • Addition of Hydrazine: 4-Chlorophenylhydrazine hydrochloride (1 equivalent), neutralized with a base like sodium acetate, is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is washed with cold ethanol or water to remove unreacted starting materials and by-products. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.[5]

Synthesis of Pyrano[2,3-c]pyrazole Derivatives

A significant advancement in the synthesis of complex chlorophenyl-pyrazole systems is the development of multicomponent reactions (MCRs) to produce fused heterocyclic structures like pyrano[2,3-c]pyrazoles. These compounds have shown interesting biological activities, including kinase inhibition.[6][7][8]

Experimental Protocol for a Three-Component Reaction:

  • Reactants: A mixture of an appropriate aldehyde (1 equivalent), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 equivalent), and malononitrile (1 equivalent) is prepared.[6]

  • Catalyst and Solvent: A catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is added to the mixture in a solvent like ethanol.[6]

  • Reaction Conditions: The reaction is stirred at room temperature or slightly heated for a period ranging from 30 minutes to a few hours.[6]

  • Product Isolation: The product often precipitates out of the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative.[6]

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm their chemical structure and purity.[6][7]

Biological Activities and Quantitative Data

Chlorophenyl-pyrazole derivatives have demonstrated a remarkable range of pharmacological activities. Below is a summary of their key biological effects, supported by quantitative data where available.

Antifungal and Antitubercular Activity

Certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have shown promising in vitro activity against pathogenic fungi and Mycobacterium tuberculosis.[9]

Compound IDFungal StrainMIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)
3a Candida albicans>1006.25
3b Aspergillus niger5012.5
3e Cryptococcus neoformans256.25

Data compiled from studies on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. The specific compound structures are detailed in the cited literature.[9]

Anticancer Activity

The anticancer potential of chlorophenyl-pyrazole compounds has been a major focus of research. Their activity has been evaluated against various cancer cell lines, often through the National Cancer Institute's (NCI) 60-cell line screen.

Compound IDCell LineGI50 (µM)TGI (µM)LC50 (µM)
Compound 7 Leukemia0.6753.8>100
Compound 13 CNS Cancer0.0830.993.3
Compound 14 Melanoma0.368.7869.3

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data is for selected 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives.[10]

More recently, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as potent anti-glioma agents.[7][8][11]

Compound IDCell LineEC50 (µM)
4j GL261 (Glioma)~20
4j Patient-derived Glioma18-30

EC50: half-maximal effective concentration.[11][12]

Kinase Inhibitory Activity

A key mechanism underlying the anticancer effects of some chlorophenyl-pyrazoles is the inhibition of protein kinases. For example, compound 4j , a pyrano[2,3-c]pyrazole derivative, was found to be an inhibitor of AKT2/PKBβ.[7][8][11]

CompoundKinase TargetIC50 (µM)
4j AKT2/PKBβ12

IC50: half-maximal inhibitory concentration.[11][12]

Key Signaling Pathways

The biological effects of chlorophenyl-pyrazole compounds are often mediated by their interaction with specific cellular signaling pathways. A notable example is the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.

AKT_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates Compound4j Chlorophenyl-pyrazole (e.g., Compound 4j) Compound4j->AKT inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/AKT signaling pathway and the inhibitory action of a chlorophenyl-pyrazole compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chlorophenyl-pyrazole compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. The conidia or yeast cells are harvested and suspended in sterile saline containing a small amount of Tween 80. The suspension is adjusted spectrophotometrically to a final concentration of approximately 1-5 x 105 CFU/mL in RPMI-1640 medium.

  • Compound Preparation: The chlorophenyl-pyrazole compounds are dissolved in dimethyl sulfoxide (DMSO) to a high stock concentration. Serial twofold dilutions are prepared in a 96-well microtiter plate using RPMI-1640 medium, resulting in final compound concentrations typically ranging from 0.03 to 64 µg/mL.

  • Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).[13]

Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This assay is a colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.[14][15][16][17]

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase. The culture is then diluted to a standardized turbidity.

  • Plate Setup: In a 96-well microtiter plate, 100 µL of sterile deionized water is added to the outer perimeter wells to prevent evaporation. The test compounds are serially diluted in the inner wells with 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. A drug-free well serves as a growth control.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Color Development: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well. The plate is re-incubated for 24 hours.

  • MIC Determination: A blue color in a well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[15][16]

In Vitro Anticancer Activity (Sulforhodamine B - SRB Assay)

The SRB assay, developed by the NCI, is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[18][19][20]

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The chlorophenyl-pyrazole compounds, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. The plates are then incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The plates are then washed with water and air-dried.

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution.

  • Data Acquisition: The absorbance is read on a microplate reader at a wavelength of 515 nm. The GI50, TGI, and LC50 values are then calculated based on the absorbance readings.[18]

Radiometric Kinase Inhibition Assay

This assay directly measures the transfer of a radiolabeled phosphate from [γ-32P]ATP to a kinase substrate.[9][10][21][22]

  • Reaction Mixture Preparation: The assay is performed in a reaction buffer containing the purified kinase (e.g., AKT2), its specific substrate (a peptide or protein), and necessary cofactors (e.g., MgCl2).

  • Inhibitor Addition: The chlorophenyl-pyrazole compound at various concentrations is pre-incubated with the kinase in the reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-32P]ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination and Separation: The reaction is stopped by spotting the reaction mixture onto a phosphocellulose filter paper. The filter paper is then washed extensively to remove unincorporated [γ-32P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate, which is bound to the filter paper, is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[21]

Experimental_Workflow Start Start: Synthesized Chlorophenyl-pyrazole Compound BioAssay Biological Assay Start->BioAssay Antifungal Antifungal Assay (Broth Microdilution) BioAssay->Antifungal Antitubercular Antitubercular Assay (MABA) BioAssay->Antitubercular Anticancer Anticancer Assay (SRB) BioAssay->Anticancer Kinase Kinase Inhibition Assay (Radiometric) BioAssay->Kinase Data Data Acquisition Antifungal->Data Antitubercular->Data Anticancer->Data Kinase->Data MIC Determine MIC Data->MIC GI50 Calculate GI50/TGI/LC50 Data->GI50 IC50 Determine IC50 Data->IC50 Analysis Data Analysis and Structure-Activity Relationship MIC->Analysis GI50->Analysis IC50->Analysis

Caption: A generalized workflow for the biological evaluation of chlorophenyl-pyrazole compounds.

References

Spectroscopic and Structural Elucidation of 3-(2-Chlorophenyl)-1H-Pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-(2-Chlorophenyl)-1H-pyrazole. Due to the limited availability of a complete public dataset for this compound, this guide presents data for the closely related isomer, 3-(4-Chlorophenyl)-1H-pyrazole, as a reference. The experimental protocols and characterization workflows described herein are broadly applicable to the structural elucidation of this class of compounds.

Spectroscopic Data Summary for 3-(4-Chlorophenyl)-1H-pyrazole (Analogue)

The following tables summarize the available spectroscopic data for 3-(4-Chlorophenyl)-1H-pyrazole, an isomer of the target compound. This data provides a valuable reference for the expected spectral characteristics of chlorophenyl-substituted pyrazoles.

Table 1: ¹H NMR Spectroscopic Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (Analogue) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.62t5HPhenyl-H
7.40 - 7.28m3HPhenyl-H
7.11d2HChlorophenyl-H
6.91d1HPyrazole-H

Solvent: CDCl₃, Frequency: 250 MHz

Table 2: ¹³C NMR Spectroscopic Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (Analogue) [1]

Chemical Shift (δ) ppmAssignment
153.12Pyrazole C
144.40Pyrazole C
142.44Aromatic C
135.81Aromatic C-Cl
133.90Aromatic C
130.91Aromatic C
129.46Aromatic C
129.31Aromatic C
129.03Aromatic C
128.81Aromatic C
128.33Aromatic C
127.25Aromatic C
120.33Pyrazole C
112.79Nitrile C

Solvent: CDCl₃, Frequency: 63 MHz

Table 3: FT-IR Spectroscopic Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (Analogue) [1]

Wavenumber (cm⁻¹)Assignment
3447, 3346, 3313N-H stretching (amine)
3208C-H stretching (aromatic)
3055, 2928C-H stretching (aliphatic)
2206C≡N stretching (nitrile)
1632, 1600C=N, C=C stretching (ring)
1519, 1489Aromatic C=C stretching
1259, 1135, 1084C-N, C-O stretching
914, 829, 749C-H bending (out of plane)
509C-Cl stretching

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data of 1-(4-chlorophenyl)-3, 5-diethyl-1H-pyrazole (Analogue) [2]

m/zAssignment
235[M+H]⁺

Ionization Method: ESI

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrazole derivatives.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

  • Sample Preparation : 5-10 mg of the pyrazole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer. Data is typically reported in ppm downfield from TMS. Important parameters to note are the chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J in Hz), and integration.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on a 100 or 125 MHz spectrometer. This provides information about the carbon framework of the molecule.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation : For solid samples, a KBr pellet is typically prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹. The positions of the absorption bands are indicative of specific functional groups.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization : Common ionization techniques include Electrospray Ionization (ESI) and Electron Impact (EI). ESI is a soft ionization technique suitable for many organic molecules, often showing the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Data Acquisition : The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a pyrazole derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Starting Materials Reaction Chemical Synthesis Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is essential to acquire and interpret the full set of spectroscopic data for the specific compound of interest.

References

An In-depth Technical Guide to 3-(2-Chlorophenyl)-1H-Pyrazole: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)-1H-pyrazole is a heterocyclic aromatic organic compound with the chemical formula C₉H₇ClN₂. As a member of the pyrazole class, it holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a 2-chlorophenyl substituent at the 3-position of the pyrazole ring is expected to modulate the molecule's electronic and steric properties, potentially influencing its biological activity and physicochemical characteristics. This technical guide provides a comprehensive overview of the available physical and chemical properties of this compound, along with a detailed examination of its synthetic routes.

Physicochemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible literature. However, based on the known properties of analogous pyrazole derivatives, we can infer some of its key characteristics.

Table 1: Physical and Chemical Properties of this compound and Related Compounds
PropertyThis compound (Predicted/Inferred)3-(4-Chlorophenyl)-1H-pyrazole (Experimental)[1]5-(bromomethyl)-1-(2-chlorophenyl)-3-phenyl-1H-pyrazole (Experimental)[2]3-CARBOXY-5-(2-CHLOROPHENYL)-1-PHENYLPYRAZOLE (Predicted)[3]
Molecular Formula C₉H₇ClN₂C₉H₇ClN₂C₁₆H₁₂BrClN₂C₁₆H₁₁ClN₂O₂
Molecular Weight 178.62 g/mol 178.62 g/mol 347.64 g/mol 298.72 g/mol
CAS Number 59843-55-959843-58-2Not Available55042-89-2
Appearance Likely a solidSolidWhite solid[2]Not Available
Melting Point Not Available100-104 °C99.3-100.2 °C[2]Not Available
Boiling Point Not AvailableNot AvailableNot Available502.5±40.0 °C[3]
pKa Not AvailableNot AvailableNot Available3.75±0.10[3]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Not AvailableNot AvailableNot Available

Synthesis and Experimental Protocols

A Chinese patent (CN110483400A) outlines a method for the preparation of 3-(4-chlorophenyl)-1H-pyrazole, which can be adapted for the synthesis of the 2-chloro isomer. The general steps would involve:

  • Reaction of a propargyl alcohol derivative with a halogen source and an acid.

  • Subsequent reaction with hydrazine to form the pyrazole ring.

A plausible synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 2-Chloroacetophenone C Condensation & Cyclization A->C Reagents: Acid or Base catalyst Solvent: e.g., Ethanol B Hydrazine Hydrate B->C D Work-up & Purification C->D Intermediate Product E This compound D->E Purified Product

Figure 1. Proposed synthetic workflow for this compound.
General Experimental Protocol (Adapted from similar syntheses):

  • Step 1: Synthesis of the Chalcone (Intermediate)

    • To a solution of 2-chloroacetophenone in a suitable solvent (e.g., ethanol), add an appropriate aldehyde (this step may be omitted depending on the specific pathway).

    • Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

  • Step 2: Cyclization to form the Pyrazole Ring

    • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the crude product by filtration, wash with water, and dry.

  • Step 3: Purification

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.

Spectral Characterization

Although specific spectra for this compound are not widely published, data for closely related analogs provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl ring and the pyrazole ring. The patent for the 4-chloro isomer reports signals in the aromatic region (δ 7.39-7.71 ppm) and a signal for the pyrazole CH at δ 6.61 ppm.[1] A similar pattern would be expected for the 2-chloro isomer, with potential shifts due to the different substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of both the 2-chlorophenyl and pyrazole rings.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹).

  • C=N and C=C stretching vibrations of the pyrazole and phenyl rings (in the range of 1400-1600 cm⁻¹).

  • C-Cl stretching of the chlorophenyl group (typically in the fingerprint region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.62 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of pyrazole derivatives is known for a wide range of pharmacological effects. The introduction of a chlorophenyl group can enhance the lipophilicity and binding affinity of the molecule to biological targets.

Pyrazoles have been reported to act as:

  • Anti-inflammatory agents: Often through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer agents: By targeting various signaling pathways involved in cell proliferation and apoptosis.

  • Antimicrobial agents: By inhibiting essential enzymes in bacteria and fungi.

The 2-chlorophenyl substituent may influence the compound's interaction with specific biological targets, potentially leading to novel therapeutic applications. Further research is required to elucidate the specific biological profile of this compound.

G cluster_core This compound cluster_potential Potential Biological Activities cluster_targets Potential Molecular Targets A Core Structure B Anti-inflammatory A->B May Inhibit C Anticancer A->C May Induce D Antimicrobial A->D May Inhibit E COX Enzymes B->E F Kinases C->F G Microbial Enzymes D->G

Figure 2. Potential biological activities and molecular targets of this compound.

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery and materials science. While comprehensive experimental data for this specific isomer is still emerging, this guide provides a foundational understanding of its expected physicochemical properties, a viable synthetic approach, and potential areas of biological relevance based on the well-documented activities of the pyrazole class of compounds. Further dedicated research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.

References

Initial Cytotoxicity Screening of 3-(2-Chlorophenyl)-1H-Pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity screening of the novel compound 3-(2-Chlorophenyl)-1H-Pyrazole. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This document outlines the fundamental experimental protocols, presents a framework for data analysis, and illustrates the potential mechanisms of action through signaling pathway diagrams.

Introduction to Pyrazole Derivatives in Oncology

Pyrazole and its derivatives are heterocyclic aromatic compounds that have emerged as promising scaffolds in the design of novel therapeutic agents. Their diverse biological activities include anti-inflammatory, antimicrobial, and notably, antitumor effects.[1][2][3][4] Numerous studies have demonstrated the potent cytotoxic effects of various pyrazole derivatives against a wide range of human cancer cell lines, such as those from breast, lung, colon, and liver cancers.[1][5][6][7][8][9] The anticancer efficacy of these compounds is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[9][10][11] The structure-activity relationship studies of pyrazole derivatives have shown that substitutions on the pyrazole ring can significantly influence their cytotoxic potency and selectivity.[1]

Experimental Protocols for Cytotoxicity Screening

A crucial first step in evaluating the anticancer potential of a novel compound like this compound is to assess its in vitro cytotoxicity against a panel of human cancer cell lines.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to represent different cancer types. Commonly used cell lines for initial screening include:

  • MCF-7: Human breast adenocarcinoma cell line.

  • MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative).[5][6]

  • A549: Human lung carcinoma cell line.[7][9]

  • HCT-116: Human colon carcinoma cell line.[1][9]

  • HepG2: Human liver carcinoma cell line.[1]

  • HeLa: Human cervical cancer cell line.[8]

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][9][12]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation and Analysis

The cytotoxic effects of this compound should be quantified and presented in a clear and comparative manner. The IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population, is a standard metric.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Structurally Related Pyrazole Derivatives

Compound/DerivativeMCF-7MDA-MB-231A549HCT-116HepG2Reference
TOSIND -17.7 ± 2.7 (72h)---[5][6]
PYRIND 39.7 ± 5.8 (72h)----[5][6]
Compound 2 (Pyrazole Derivative) --220.20--[7]
Compound 24 (Pyrazolo[3,4-d]pyrimidine) --8.2119.56-[1]
Compound 4b (Pyrazoline) <0.145.8---[13]
Compound 6c (Indolo-pyrazole) -----[9]

Note: The data in this table is for structurally related pyrazole derivatives and serves as a reference for the expected range of activity for this compound.

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for understanding the experimental process and the potential molecular mechanisms of action.

Experimental Workflow

The following diagram illustrates the general workflow for the initial cytotoxicity screening of a novel compound.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells with Compound (24, 48, 72 hours) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation dissolving Dissolve Formazan Crystals incubation->dissolving read_absorbance Measure Absorbance at 570 nm dissolving->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathways

Based on existing literature for pyrazole derivatives, this compound may induce cytotoxicity through several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells.

apoptosis_pathway compound This compound ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Potential apoptosis induction pathway.

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints.

cell_cycle_arrest compound This compound cdk_cyclin Modulation of CDK/Cyclin Complexes compound->cdk_cyclin g2m_arrest G2/M Phase Arrest cdk_cyclin->g2m_arrest s_arrest S Phase Arrest cdk_cyclin->s_arrest proliferation Inhibition of Cell Proliferation g2m_arrest->proliferation s_arrest->proliferation

Potential cell cycle arrest mechanism.

Conclusion

The initial cytotoxicity screening is a fundamental step in the evaluation of this compound as a potential anticancer agent. The protocols and frameworks outlined in this guide provide a robust starting point for researchers. Positive results from these initial in vitro assays, demonstrating potent and selective cytotoxicity against cancer cells, would warrant further investigation into the compound's detailed mechanism of action, in vivo efficacy, and toxicological profile. The diverse biological activities of pyrazole derivatives suggest that this compound could be a promising candidate for further drug development.

References

Predicted Mechanism of Action for 3-(2-Chlorophenyl)-1H-Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 3-(2-Chlorophenyl)-1H-pyrazole scaffold have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide synthesizes available preclinical data to predict the primary mechanisms of action for this compound class. The evidence points towards a multi-target profile, with predominant activities in anti-inflammatory, anticancer, and neuromodulatory pathways. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for evaluation, and visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Predicted Mechanisms of Action

Based on the analysis of existing literature on pyrazole derivatives, particularly those with chlorophenyl substitutions, the predicted mechanisms of action for this compound derivatives can be categorized into three main areas:

  • Anti-inflammatory Effects: These compounds are predicted to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests interference with key inflammatory signaling pathways, potentially at the level of transcription factors like NF-κB or upstream kinases. Some pyrazole derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation.

  • Anticancer Activity: The anticancer potential of this class of compounds is likely mediated through the induction of apoptosis and inhibition of cell proliferation. A key predicted mechanism is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death. Cytotoxic effects have been observed across various cancer cell lines.

  • Neuromodulatory Activity: Certain derivatives are predicted to act as inhibitors of key enzymes in the central nervous system, including Monoamine Oxidase (MAO), particularly the MAO-B isoform, and Acetylcholinesterase (AChE). Inhibition of MAO-B can increase the levels of dopamine, which is relevant for neurodegenerative disorders like Parkinson's disease. AChE inhibition, which prevents the breakdown of the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease.

Quantitative Biological Data

The following tables summarize the quantitative data for various pyrazole derivatives, providing a comparative overview of their biological activities. It is important to note that these are representative examples from the broader class of pyrazole derivatives, and specific values for this compound derivatives may vary.

Table 1: Anti-inflammatory and Anticancer Activity of Pyrazole Derivatives

Compound ClassTarget/AssayCell LineIC50 (µM)Reference Compound
Pyrazole-pyridazine hybridsCOX-2 Inhibition-1.15 - 1.50Celecoxib
N-Phenylpyrazolyl-N-glycinyl-hydrazonesTNF-α InhibitionCultured macrophages1.6 - 4.3SB-203580
Pyrazole derivativesIL-6 InhibitionBV2 microglial cells9.562Dexamethasone, Celecoxib
Lonazolac pyrazole-chalcone analogsTubulin Polymerization Inhibition-4.77-
Lonazolac pyrazole-chalcone analogsCytotoxicityHeLa, HCT-116, MCF-7VariableDoxorubicin
Ferrocene-pyrazole hybridsCytotoxicityHCT-116, HL603.12 - 6.81-

Table 2: Neuromodulatory and Antimicrobial Activity of Pyrazole Derivatives

Compound ClassTarget/AssayIC50 / MICReference Compound
Halogenated PyrazolinesMAO-B Inhibition0.063 µMLazabemide, Pargyline
Phenylacetamide derivatives with pyrazoleAcetylcholinesterase (AChE) Inhibition8.32 - 8.97 µM-
2-PyrazolinesAcetylcholinesterase (AChE) Inhibition0.040 - 0.122 µMDonepezil
Pyrazole-1-carbothiohydrazide derivativesAntibacterial (S. aureus, B. subtilis)62.5 - 125 µg/mLChloramphenicol
Pyrazole-1-carbothiohydrazide derivativesAntifungal (C. albicans, A. flavus)2.9 - 7.8 µg/mLClotrimazole

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anti-inflammatory Activity: TNF-α and IL-6 Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-treated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7) are maintained in appropriate culture media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

In Vitro Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)
  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and human recombinant AChE are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, 25 µL of the test compound at various concentrations is added, followed by 50 µL of AChE solution. The mixture is incubated for 15 minutes at 25°C.

  • Substrate Addition: 50 µL of DTNB and 75 µL of ATCI are added to initiate the reaction.

  • Absorbance Measurement: The absorbance is monitored continuously at 412 nm for 5 minutes using a microplate reader. The rate of reaction is determined from the slope of the absorbance versus time curve.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from the dose-inhibition curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualized Signaling Pathways and Workflows

Predicted Anti-inflammatory Signaling Pathway

G Predicted Anti-inflammatory Signaling Pathway of this compound Derivatives LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Phosphorylates Nucleus Nucleus NFkB_p65->Nucleus Translocates to TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA Transcription IL6_mRNA IL-6 mRNA Nucleus->IL6_mRNA Transcription TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein Translation IL6_Protein IL-6 Protein IL6_mRNA->IL6_Protein Translation Inflammation Inflammation TNFa_Protein->Inflammation IL6_Protein->Inflammation Pyrazole This compound Derivative Pyrazole->IKK Inhibits? Pyrazole->NFkB_p65 Inhibits?

Caption: Predicted inhibition of the NF-κB signaling pathway.

Predicted Anticancer Mechanism: Cell Cycle Arrest

G Predicted Anticancer Mechanism of this compound Derivatives Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Pyrazole This compound Derivative Pyrazole->Microtubules Inhibits

Caption: Predicted inhibition of tubulin polymerization leading to apoptosis.

Experimental Workflow for Compound Evaluation

G General Experimental Workflow for Evaluation Synthesis Compound Synthesis and Characterization PrimaryScreening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (e.g., Enzyme Inhibition, Cytokine Profiling) HitIdentification->SecondaryAssays LeadSelection Lead Compound Selection SecondaryAssays->LeadSelection InVivoStudies In Vivo Studies (Animal Models) LeadSelection->InVivoStudies Preclinical Preclinical Development InVivoStudies->Preclinical

Caption: A generalized workflow for the evaluation of novel pyrazole derivatives.

Conclusion

The available evidence strongly suggests that this compound derivatives are a promising class of compounds with the potential for therapeutic applications in inflammatory diseases, cancer, and neurological disorders. Their predicted multi-target mechanism of action offers opportunities for the development of novel drugs with unique pharmacological profiles. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation and advancement of these compounds in the drug discovery pipeline. Further investigation is warranted to elucidate the precise molecular targets and to optimize the structure-activity relationships for enhanced potency and selectivity.

Solubility and Stability of 3-(2-Chlorophenyl)-1H-Pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-(2-Chlorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this guide synthesizes information from studies on analogous pyrazole derivatives to present established principles and methodologies for its characterization. The experimental protocols detailed herein are based on standard pharmaceutical industry practices for drug substance evaluation.

Introduction to this compound

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized as important pharmacophores due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique physicochemical properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design. The subject of this guide, this compound, features a chlorophenyl substituent which can significantly influence its lipophilicity, metabolic stability, and target-binding interactions. A thorough understanding of its solubility and stability is paramount for its development in any application.

Solubility Profile

Generally, pyrazole compounds exhibit limited solubility in aqueous media and greater solubility in organic solvents. The presence of the chlorophenyl group in this compound is expected to increase its lipophilicity, further reducing its aqueous solubility and enhancing its solubility in non-polar and semi-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe pyrazole ring can form hydrogen bonds, but the bulky, non-polar chlorophenyl group hinders extensive solvation by water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules.
Non-Polar Dichloromethane (DCM), Diethyl Ether, Toluene, HexaneModerate to High in DCM and Ether; Low in HexaneSolubility will be governed by the "like dissolves like" principle. The aromatic nature of the compound suggests good solubility in DCM and toluene.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the undissolved solid. Centrifugation can be employed to expedite this process.

  • Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Quantify using HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify the likely degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, expose the compound to various stress conditions.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 M to 1 M HCl; Room temperature or elevated temperature (e.g., 60 °C)
Basic Hydrolysis 0.1 M to 1 M NaOH; Room temperature or elevated temperature (e.g., 60 °C)
Oxidative Degradation 3% to 30% H₂O₂; Room temperature
Thermal Degradation Solid-state heating (e.g., 80 °C) for a specified duration
Photolytic Degradation Exposure to UV and visible light (ICH Q1B guidelines)
Experimental Protocol for Forced Degradation Studies

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, the solid compound is used.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period. The extent of degradation should ideally be between 5-20%.

  • Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the degradation products.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Pathway Identify Degradation Products & Determine Degradation Pathway HPLC->Pathway Kinetics Determine Degradation Kinetics HPLC->Kinetics G Parent This compound Deg1 Ring-Opened Products Parent->Deg1 Oxidation (H2O2) Deg2 Hydroxylated Derivatives Parent->Deg2 Hydrolysis (Acid/Base) Deg3 Photodegradation Adducts Parent->Deg3 Photolysis (UV/Vis)

A Technical Guide to 3-(2-Chlorophenyl)-1H-Pyrazole for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 3-(2-Chlorophenyl)-1H-pyrazole, a key heterocyclic compound utilized in pharmaceutical and agrochemical research. It details commercial sourcing, key chemical data, a representative synthesis protocol, and its biological context.

Introduction

This compound is a substituted pyrazole, a class of five-membered heterocyclic molecules containing two adjacent nitrogen atoms.[1][2] The pyrazole scaffold is a "biologically privileged" structure, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[3] Consequently, pyrazole derivatives are extensively studied for their potential as anti-inflammatory, anti-cancer, antimicrobial, antiviral, and analgesic agents.[1][4][5][6] this compound, with its specific chlorophenyl substitution, serves as a crucial intermediate and building block for synthesizing more complex, pharmacologically active molecules.[4]

Commercial Suppliers and Specifications

For research and development purposes, this compound is available from several specialized chemical suppliers. The following table summarizes key data for sourcing this compound.

SupplierCAS NumberMDL NumberPuritySynonym(s)
Apollo Scientific 59843-55-9MFCD00111882≥95%1-Chloro-2-(1H-pyrazol-3-yl)benzene
CymitQuimica 59843-55-9--1-Chloro-2-(1H-pyrazol-3-yl)benzene
PubChem Listed Suppliers 59843-55-9-Varies-

Note: Availability and specifications are subject to change. Researchers should confirm details directly with the supplier.

Experimental Protocols: Synthesis

The synthesis of substituted pyrazoles can be achieved through various methods, most commonly via the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7][8] The following is a representative protocol for the synthesis of a 3-aryl-1H-pyrazole from a substituted chalcone, which is a common α,β-unsaturated ketone precursor.

Reaction: Synthesis of this compound via Cyclocondensation

Materials:

  • (E)-1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (a 1,3-dicarbonyl equivalent)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Dissolution: Dissolve the starting material, (E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent), in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Precursor in Ethanol hydrazine Add Hydrazine Hydrate (1.1 eq) start->hydrazine Dropwise reflux Reflux for 4-6 hours (Monitor by TLC) hydrazine->reflux cool Cool to Room Temp reflux->cool filter Filter Precipitate cool->filter purify Recrystallize filter->purify end_product Pure 3-(2-Chlorophenyl) -1H-pyrazole purify->end_product

General workflow for pyrazole synthesis.

Biological Context and Signaling Pathways

Pyrazole derivatives are widely investigated as inhibitors of various signaling pathways, particularly in inflammation and oncology.[6] Compounds containing the pyrazole core have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] These cytokines are central mediators in inflammatory responses and are implicated in a host of autoimmune diseases and cancers. The inhibitory action of pyrazole derivatives on these pathways makes them attractive candidates for the development of novel therapeutic agents.

The diagram below illustrates a conceptual model where a pyrazole derivative acts as an inhibitor in a pro-inflammatory signaling cascade.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor pathway Intracellular Signaling (e.g., NF-κB Pathway) receptor->pathway transcription Gene Transcription pathway->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines response Inflammatory Response cytokines->response pyrazole Pyrazole Derivative pyrazole->pathway Inhibition

Inhibition of inflammatory signaling.

This versatility makes this compound a valuable starting material for medicinal chemistry campaigns aimed at discovering new drugs targeting these and other biologically significant pathways.[4][9]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Chlorophenyl)-1H-Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Derivatives of 3-(2-Chlorophenyl)-1H-pyrazole, in particular, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of this class of compounds, summarizes their biological activities with quantitative data, and visualizes key experimental workflows and relevant biological pathways to aid in drug discovery and development efforts.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are key pharmacophores in a wide array of therapeutic agents.[1] Their structural versatility allows for modification at various positions, enabling the fine-tuning of their physicochemical properties and biological activities. The introduction of a 2-chlorophenyl group at the 3-position of the pyrazole ring has been shown to impart potent biological effects, making these derivatives attractive candidates for drug discovery programs.

Many pyrazole-containing drugs, such as the selective COX-2 inhibitor Celecoxib, highlight the therapeutic potential of this scaffold.[2][3] The synthetic accessibility of pyrazoles, often via the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives, makes them a popular target in synthetic chemistry.[4][5] This guide focuses on a reliable and widely used two-step synthetic approach starting from chalcones.

General Synthetic Pathway

The most common route for synthesizing this compound derivatives involves two primary stages:

  • Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation) : An acid or base-catalyzed condensation reaction between an appropriate aryl aldehyde (2-chlorobenzaldehyde) and an aryl ketone (e.g., acetophenone) to form an α,β-unsaturated ketone, known as a chalcone.[4]

  • Stage 2: Pyrazole Formation (Cyclocondensation) : The resulting chalcone intermediate is reacted with hydrazine hydrate or a substituted hydrazine. The reaction proceeds via a cyclocondensation mechanism to yield the final pyrazole derivative.[6]

The overall synthetic workflow is depicted below.

G General Synthesis & Evaluation Workflow cluster_synthesis Synthesis cluster_downstream Downstream Processing & Evaluation A 2-Chlorobenzaldehyde + Acetophenone B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C E Cyclocondensation C->E D Hydrazine Hydrate D->E F Crude 3-(2-Chlorophenyl) -1H-Pyrazole E->F G Purification (Recrystallization) F->G H Characterization (NMR, IR, MS) G->H I Biological Screening (e.g., MIC, IC50) H->I J Lead Compound I->J

Caption: Workflow for synthesis, purification, and evaluation.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-phenyl-3-(2-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol outlines the base-catalyzed Claisen-Schmidt condensation.

Materials:

  • 2-Chlorobenzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 60%)

  • Hydrochloric Acid (HCl), dilute

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve acetophenone (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL).

  • Cool the mixture in an ice bath to 5-10°C.

  • Slowly add 10 mL of 60% aqueous sodium hydroxide solution dropwise while stirring.[4]

  • Maintain the temperature and continue stirring for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and air dry.

  • Purify the crude chalcone by recrystallization from ethanol to obtain the purified product.

Protocol 2: Synthesis of 3-(2-Chlorophenyl)-1-phenyl-1H-pyrazole

This protocol describes the cyclization of the chalcone intermediate with phenylhydrazine. For the synthesis of an N-unsubstituted pyrazole, hydrazine hydrate would be used instead.

Materials:

  • (E)-1-phenyl-3-(2-chlorophenyl)prop-2-en-1-one (from Protocol 1)

  • Phenylhydrazine hydrochloride

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10%)

Procedure:

  • In a round-bottom flask, suspend the chalcone (0.01 mol) and phenylhydrazine hydrochloride (0.01 mol) in ethanol.[5]

  • Add 10% NaOH solution and reflux the reaction mixture for approximately 8 hours on a magnetic stirrer with a heating mantle.[5]

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to yield the purified 3-(2-Chlorophenyl)-1-phenyl-1H-pyrazole.

Data Presentation: Biological Activities

Derivatives of 3-(Aryl)-1H-pyrazole exhibit a wide range of biological activities. The following tables summarize representative quantitative data for various analogues, demonstrating their potential in different therapeutic areas.

Table 1: Anticancer Activity of Pyrazole Derivatives
Compound IDDerivative StructureCell LineIC₅₀ (µM)Reference
1 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)0.97[7]
2 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[7]
3 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast)14.97 (24h)[8]
4 Pyrazolo[1,5-a]pyrimidine derivativeHepG2 (Liver)10.05[9]
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound IDDerivative StructureMicroorganismMIC (µg/mL)Reference
5 Pyrano[2,3-c]pyrazole derivativeE. coli12.5[10][11]
6 Pyrano[2,3-c]pyrazole derivativeS. aureus12.5[10][11]
7 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus62.5 - 125[12]
8 Imidazo-pyridine substituted pyrazoleE. coli<1[13]

Signaling Pathway: COX-2 Inhibition

Many pyrazole derivatives, including the well-known drug Celecoxib, function as potent and selective inhibitors of Cyclooxygenase-2 (COX-2).[1][14] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the related COX-1 enzyme, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with traditional NSAIDs.[3]

G COX-2 Signaling Pathway in Inflammation A Inflammatory Stimuli (e.g., Cytokines) C Phospholipase A2 A->C activates B Cell Membrane Phospholipids D Arachidonic Acid B->D cleaves C->D E COX-2 Enzyme D->E F Prostaglandins (PGE2) E->F synthesizes G Inflammation & Pain F->G mediates H 3-(2-Chlorophenyl) -1H-Pyrazole Derivative H->E Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of new therapeutic agents. The synthetic protocols provided herein offer a reliable pathway to access these molecules. The significant anticancer and antimicrobial activities demonstrated by various analogues underscore the importance of this chemical class in modern drug discovery. Further derivatization and optimization, guided by the biological data and mechanistic understanding, may lead to the identification of novel clinical candidates.

References

One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their widespread application has driven the development of efficient and versatile synthetic methodologies. One-pot multicomponent reactions have emerged as a powerful strategy for the synthesis of 3,5-disubstituted 1H-pyrazoles, offering advantages such as high atom economy, operational simplicity, and access to diverse molecular scaffolds in a single synthetic operation.[1] This document provides detailed application notes and protocols for three distinct and efficient one-pot methods for the synthesis of 3,5-disubstituted 1H-pyrazoles.

General Workflow for One-Pot Pyrazole Synthesis

The following diagram illustrates a generalized workflow for the one-pot synthesis of 3,5-disubstituted 1H-pyrazoles, which typically involves the combination of starting materials with a catalyst in a suitable solvent, followed by reaction under specific conditions, workup, and purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Starting Materials (e.g., Aldehyde, Alkyne, Hydrazine) C Combine & Mix A->C Add B Solvent & Catalyst B->C Add D Heating / Stirring (Conventional or Microwave) C->D E Reaction Monitoring (TLC) D->E F Quenching & Extraction E->F Reaction Complete G Drying & Solvent Evaporation F->G H Purification (e.g., Recrystallization, Chromatography) G->H J Pure 3,5-Disubstituted 1H-Pyrazole H->J I Characterization (NMR, IR, MS) J->I

Caption: General experimental workflow for one-pot pyrazole synthesis.

Method 1: Three-Component Synthesis from Aldehydes, Tosylhydrazine, and Terminal Alkynes

This efficient one-pot, three-component method allows for the synthesis of a wide variety of 3,5-disubstituted 1H-pyrazoles from readily available starting materials.[2][3] The reaction proceeds via the condensation of an aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne.[3] This method tolerates a range of functional groups and sterically hindered substrates.[2]

Experimental Protocol
  • Reaction Setup: To a Schlenk tube, add the substituted aromatic aldehyde (1 mmol) and tosylhydrazine (1.2 mmol).

  • Solvent Addition: Add toluene (3 mL) to the mixture.

  • Initial Reaction: Stir the mixture at room temperature for 5 minutes, and then heat to 50 °C for 1.5 hours.

  • Base Addition: Cool the reaction mixture to room temperature and add sodium ethoxide (NaOEt) (2.5 mmol). Stir for an additional 15 minutes at room temperature.

  • Alkyne Addition: Add a solution of the terminal alkyne (3 mmol) in toluene (2 mL).

  • Cycloaddition: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 90 °C with vigorous stirring for 12 hours.

  • Workup: After the reaction is complete (monitored by TLC), add water (5 mL) and extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over MgSO4, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[2]

Data Presentation
Aldehyde (R1)Alkyne (R2)ProductYield (%)
C6H5C6H53,5-Diphenyl-1H-pyrazole91
4-MeC6H4C6H53-(4-Methylphenyl)-5-phenyl-1H-pyrazole85
4-MeOC6H4C6H53-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole88
4-ClC6H4C6H53-(4-Chlorophenyl)-5-phenyl-1H-pyrazole82
C6H54-MeC6H43-Phenyl-5-(4-methylphenyl)-1H-pyrazole89

Data sourced from similar reported procedures.[2][3]

Method 2: Metal-Free Synthesis from Propargylic Alcohols

This novel and efficient metal-free, two-component, one-pot approach utilizes propargylic alcohols for the synthesis of 3,5-disubstituted 1H-pyrazoles.[4][5] The reaction involves an acid-catalyzed propargylation of N,N-diprotected hydrazines followed by a base-mediated 5-endo-dig cyclization.[4][5]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the propargylic alcohol (1 mmol) and N-acetyl-N-tosylhydrazine (1.2 mmol) in acetonitrile.

  • Acid Catalyst: Add boron trifluoride-diethyl ether (BF3·OEt2) (10 mol%) to the solution.

  • Initial Reaction: Stir the mixture at room temperature for 10 minutes.

  • Base Addition: Add potassium tert-butoxide (KOt-Bu) (3 equivalents) to the reaction mixture.

  • Cyclization: Continue stirring at room temperature for an additional 30 minutes.

  • Workup and Purification: Upon completion of the reaction, quench with water and extract with an appropriate organic solvent. The combined organic layers are then dried and concentrated. The crude product is purified by column chromatography.[5]

Data Presentation
Propargylic Alcohol (R1, R2)ProductYield (%)
R1=C6H5, R2=H3-Phenyl-1H-pyrazole82
R1=4-MeC6H4, R2=H3-(4-Methylphenyl)-1H-pyrazole85
R1=4-ClC6H4, R2=H3-(4-Chlorophenyl)-1H-pyrazole78
R1=C6H5, R2=CH33-Phenyl-5-methyl-1H-pyrazole75

Yields are representative for this type of transformation.[4][5]

Method 3: Microwave-Assisted Synthesis from Chalcones

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods for the synthesis of pyrazoles from chalcones.[6][7][8] This method significantly reduces reaction times while often improving yields.[6][8]

Experimental Protocol
  • Reaction Mixture: In a microwave-safe vessel, combine the chalcone (1 mmol), hydrazine hydrate or a substituted hydrazine (1.2 mmol), and a catalytic amount of acetic acid in ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power and temperature (e.g., 100-140°C) for a short duration (e.g., 5-20 minutes).[7][9]

  • Workup: After cooling, the precipitated product is collected by filtration.

  • Purification: The solid product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent.[1]

Data Presentation
Chalcone Substituent (Ar1)HydrazineProductReaction Time (min)Yield (%)
C6H5Hydrazine Hydrate3,5-Diphenyl-1H-pyrazole1090
4-MeOC6H4Hydrazine Hydrate3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole992
4-ClC6H4Phenylhydrazine3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole1288

Reaction times and yields are typical for microwave-assisted pyrazole synthesis.[7][9]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final pyrazole product through different synthetic routes.

G cluster_0 Starting Materials cluster_1 One-Pot Synthesis Method A Aldehyde + Tosylhydrazine + Terminal Alkyne M1 Three-Component Reaction A->M1 B Propargylic Alcohol + Protected Hydrazine M2 Metal-Free Propargylation/Cyclization B->M2 C Chalcone + Hydrazine M3 Microwave-Assisted Cyclocondensation C->M3 D 3,5-Disubstituted 1H-Pyrazole M1->D M2->D M3->D

Caption: Synthetic routes to 3,5-disubstituted 1H-pyrazoles.

Conclusion

The one-pot synthesis of 3,5-disubstituted 1H-pyrazoles through multicomponent reactions offers significant advantages in terms of efficiency, versatility, and sustainability. The methods presented here, utilizing different starting materials and reaction conditions, provide researchers with a range of options to access this important class of heterocyclic compounds. The choice of a specific protocol will depend on the availability of starting materials, desired substitution patterns, and available laboratory equipment. These detailed protocols and comparative data aim to facilitate the practical implementation of these synthetic strategies in a research and development setting.

References

Application Notes and Protocols: 3-(2-Chlorophenyl)-1H-Pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-(2-Chlorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its unique structural features, including the presence of a halogenated phenyl ring and a reactive pyrazole core, allow for diverse chemical modifications to modulate biological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this scaffold for the discovery of new drugs targeting a range of diseases, including cancer and inflammatory conditions.

Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated significant potential across various therapeutic areas:

  • Anticancer Activity: These compounds have been investigated as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanisms of action often involve the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest.[1][2][3]

  • Anti-inflammatory Properties: The scaffold has been utilized to develop novel anti-inflammatory agents. These compounds have shown efficacy in preclinical models of inflammation, such as the carrageenan-induced rat paw edema model.[4][5][6][7][8]

  • Kinase Inhibition: A significant area of application is in the development of kinase inhibitors. Specific derivatives have shown inhibitory activity against kinases such as AKT, PIM-1, and Glycogen Synthase Kinase 3β (GSK3β), which are crucial targets in oncology and other diseases.[9][10][11][12]

  • Antimicrobial and Antifungal Activity: Certain derivatives have also displayed promising activity against various bacterial and fungal strains.[13]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives based on the this compound and related pyrazole scaffolds.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 9cLung carcinoma (A549)Promising activity[2]
Compound 9cHepatocellular carcinoma (HepG2)Promising activity[2]
Compound 9cColon carcinoma (HCT116)Promising activity[2]
Compound 9cBreast cancer (MCF-7)Promising activity[2]
1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-Pyrazole (2c)Bladder cancer (5637)Cell cycle inhibition[1]
3fTriple Negative Breast Cancer (MDA-MB-468)14.97 (24h), 6.45 (48h)[1]
Compound 9Breast cancer (MCF-7)0.34[9]
Compound 9Liver cancer (HepG2)0.18[9]
Compound 10bBreast cancer (MCF-7)3.9 - 35.5[14]
Compound 10cBreast cancer (MCF-7)3.9 - 35.5[14]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 9PIM-120.4[9]
Staurosporine (Reference)PIM-116.7[9]
Compound 4jAKT2/PKBβLow micromolar activity[11]
Compound 1GSK3β1490 (Ki)

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDAssay% Inhibition of EdemaReference
Compound 6bCarrageenan-induced paw edema85.23 ± 1.92[4]
Indomethacin (Reference)Carrageenan-induced paw edema72.99[4]
Celebrex (Reference)Carrageenan-induced paw edema83.76[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of pyrazole derivatives, which can be adapted for the specific this compound scaffold. The synthesis often involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[7][15]

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriate acetophenone (1 mmol) in ethanol, add a substituted benzaldehyde (1 mmol) (e.g., 2-chlorobenzaldehyde).

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the synthesized chalcone (1 mmol) in a suitable solvent such as glacial acetic acid or ethanol.

  • Add hydrazine hydrate or a substituted hydrazine (1.2 mmol).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude pyrazole derivative by column chromatography or recrystallization.

Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[2]

  • Cell Plating: Plate cells in 96-well plates at an optimal density (e.g., 10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and air dry.

  • Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used method for screening anti-inflammatory drugs.[4][6]

  • Animals: Use adult Wistar rats or Swiss albino mice of either sex, fasted overnight with free access to water.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for each pyrazole derivative.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

Kinase Inhibition and Downstream Signaling

Derivatives of this compound can act as inhibitors of various protein kinases, thereby modulating critical signaling pathways involved in cell proliferation, survival, and differentiation.

Kinase_Inhibition_Pathway Pyrazole This compound Derivative AKT AKT/PKB Pyrazole->AKT Inhibition PIM1 PIM-1 Kinase Pyrazole->PIM1 Inhibition GSK3b GSK3β Pyrazole->GSK3b Inhibition Downstream Downstream Effectors (e.g., mTOR, BAD, FOXO) AKT->Downstream PIM1->Downstream GSK3b->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_reg Apoptosis Regulation Downstream->Apoptosis_reg

Kinase inhibition by pyrazole derivatives.
Induction of Apoptosis

A common mechanism of anticancer activity for these compounds is the induction of programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and the generation of reactive oxygen species (ROS).

Apoptosis_Pathway Pyrazole This compound Derivative Bcl2 Bcl-2 Pyrazole->Bcl2 Inhibition ROS ROS Generation Pyrazole->ROS Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Prevents dysfunction ROS->Mitochondria Caspases Caspase Cascade (Caspase-3, -9) Mitochondria->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis induction by pyrazole derivatives.
Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel drug candidates based on the this compound scaffold.

Drug_Discovery_Workflow Synthesis Synthesis of Pyrazole Derivatives Screening In Vitro Screening (e.g., Cytotoxicity, Kinase Assays) Synthesis->Screening Lead_ID Lead Identification & Optimization Screening->Lead_ID Lead_ID->Synthesis SAR In_Vivo In Vivo Evaluation (e.g., Animal Models) Lead_ID->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Drug discovery workflow for pyrazole derivatives.

References

Application Notes and Protocols: 3-(2-Chlorophenyl)-1H-Pyrazole in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the agrochemical industry due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] The inclusion of a chlorophenyl moiety can enhance the efficacy and modulate the mode of action of these compounds. This document provides detailed application notes and protocols relevant to the investigation of 3-(2-Chlorophenyl)-1H-pyrazole as a potential agrochemical active ingredient.

While specific efficacy data for this compound is not extensively available in public literature, this document compiles synthetic protocols, formulation guidelines, and biological screening methods based on closely related analogs. Structure-activity relationship (SAR) studies of similar compounds suggest that the substitution pattern on the phenyl ring is a critical determinant of biological activity.[2]

Synthesis of this compound

The synthesis of 3-aryl-1H-pyrazoles can be achieved through several established synthetic routes. A common and effective method is the reaction of a substituted chalcone with hydrazine hydrate.

Experimental Protocol: Synthesis via Chalcone Intermediate

  • Step 1: Synthesis of (E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

    • To a solution of 2'-chloroacetophenone (1 equivalent) in an appropriate solvent such as toluene or DMF, add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.2 equivalents).

    • Heat the reaction mixture at 80-100 °C for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Step 2: Cyclization to form this compound

    • Dissolve the synthesized chalcone intermediate (1 equivalent) in a suitable solvent like ethanol or acetic acid.

    • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter, wash with a small amount of cold ethanol, and dry.

    • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Agrochemical Formulation

For biological screening, this compound needs to be formulated to ensure proper dispersion and application. A common laboratory-scale formulation is an emulsifiable concentrate (EC).

Protocol: Preparation of an Emulsifiable Concentrate (EC)

  • Dissolve a pre-weighed amount of this compound in a suitable solvent system (e.g., a mixture of an aromatic solvent like xylene and a polar aprotic solvent like N,N-dimethylformamide).

  • Add a blend of emulsifiers (e.g., a combination of a non-ionic surfactant like a polyoxyethylene sorbitan ester and an anionic surfactant like a calcium salt of dodecylbenzene sulfonate). The ratio of active ingredient to solvent to emulsifier will need to be optimized.

  • Stir the mixture until a homogenous solution is obtained.

  • For application, this concentrate is diluted with water to the desired concentration, forming a stable emulsion.

Biological Activity Screening

The potential of this compound as an agrochemical can be evaluated through a series of in vitro and in vivo bioassays.

Fungicidal Activity

Protocol: In Vitro Mycelial Growth Inhibition Assay [3][4]

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Incorporate the test compound (dissolved in a minimal amount of a suitable solvent like DMSO or acetone) into the molten PDA at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent only.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum) onto the center of the PDA plates.[5]

  • Incubate the plates at the optimal temperature for the specific fungus (usually 25-28 °C).

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • From a dose-response curve, the EC50 (Effective Concentration to inhibit 50% of growth) can be determined.

Insecticidal Activity

Protocol: Leaf-Dip Bioassay for Lepidopteran Pests [6]

  • Prepare a series of dilutions of the test compound in water containing a wetting agent (e.g., 0.1% Triton X-100).

  • Excise leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella).

  • Dip the leaf discs into the test solutions for approximately 10-30 seconds.

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs into Petri dishes lined with moist filter paper.

  • Introduce a known number of larvae (e.g., 10 second or third instar larvae) into each Petri dish.

  • A control group should be run using leaf discs dipped in the wetting agent solution only.

  • Incubate at an appropriate temperature and photoperiod (e.g., 25 °C, 16:8 h light:dark).

  • Assess mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC50 (Lethal Concentration to kill 50% of the population) from a dose-response curve.

Herbicidal Activity

Protocol: Pre-emergence Herbicidal Activity Assay [7]

  • Fill small pots with a standardized soil mix.

  • Sow seeds of indicator weed species (e.g., Echinochloa crus-galli (barnyard grass), Amaranthus retroflexus (redroot pigweed)) at a shallow depth.

  • Apply the test compound, formulated as an EC and diluted in water, evenly to the soil surface using a laboratory sprayer. A range of application rates should be tested (e.g., equivalent to 50, 100, 200, 400 g active ingredient per hectare).

  • A control group should be sprayed with the carrier solution only.

  • Place the pots in a greenhouse with controlled temperature and light conditions.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

  • The GR50 (the dose required to cause a 50% reduction in plant growth) can be calculated.

Quantitative Data for Related Chlorophenyl-Pyrazole Agrochemicals

The following tables summarize efficacy data for various chlorophenyl-pyrazole derivatives to provide a comparative context for the potential activity of this compound. Note: This data is for structurally related but different compounds.

Table 1: Fungicidal Activity of Chlorophenyl-Pyrazole Derivatives

Compound Name/CodeTarget FungusEC50 (µg/mL)Reference
26 (containing a p-trifluoromethylphenyl moiety)Botrytis cinerea2.432[5]
26 (containing a p-trifluoromethylphenyl moiety)Rhizoctonia solani2.182[5]
27 (containing a 4-chlorophenyl carboxamide)Valsa mali3.738[5]
1v (containing aryl OCF3)Fusarium graminearum0.0530 µM[8][9]

Table 2: Insecticidal Activity of Chlorophenyl-Pyrazole Derivatives

Compound Name/CodeTarget InsectLC50 (mg/L)Reference
7g (N-pyridylpyrazole thiazole derivative)Plutella xylostella5.32[6]
7g (N-pyridylpyrazole thiazole derivative)Spodoptera exigua6.75[6]
II5 (phenylpyrazole with 1,2,4-oxadiazole)Mythimna separata0.20[10]

Table 3: Herbicidal Activity of Chlorophenyl-Pyrazole Derivatives

Compound Name/CodeWeed SpeciesActivity MetricValueReference
V-7 (6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid)Arabidopsis thalianaIC5045 times lower than halauxifen-methyl[11]
Z21 (pyrazole with benzoyl scaffold)Echinochloa crus-galliRoot Inhibition69.6%[12]
Z5, Z15, Z20, Z21Post-emergence-Excellent at 150 g ai/ha[12]

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product 2_chloroacetophenone 2'-Chloroacetophenone condensation Knoevenagel Condensation 2_chloroacetophenone->condensation brederecks_reagent Bredereck's Reagent brederecks_reagent->condensation hydrazine_hydrate Hydrazine Hydrate cyclization Cyclization hydrazine_hydrate->cyclization chalcone (E)-1-(2-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one condensation->chalcone Step 1 pyrazole This compound cyclization->pyrazole Step 2 chalcone->cyclization

Caption: Synthetic pathway for this compound.

Agrochemical Screening Workflow

G start Synthesized this compound formulation Formulation (e.g., EC) start->formulation primary_screening Primary Screening (Single High Dose) formulation->primary_screening fungicidal Fungicidal Assay primary_screening->fungicidal Test insecticidal Insecticidal Assay primary_screening->insecticidal Test herbicidal Herbicidal Assay primary_screening->herbicidal Test dose_response Dose-Response & EC50/LC50/GR50 Determination fungicidal->dose_response If Active inactive Inactive fungicidal->inactive If Inactive insecticidal->dose_response If Active insecticidal->inactive If Inactive herbicidal->dose_response If Active herbicidal->inactive If Inactive active Active Lead dose_response->active

Caption: Workflow for agrochemical screening.

Signaling Pathway: SDHI Fungicide Mode of Action

G cluster_electron_transport_chain Mitochondrial Electron Transport Chain complex_i Complex I complex_iii Complex III complex_i->complex_iii e- transfer complex_ii Complex II (SDH) complex_ii->complex_iii e- transfer fumarate Fumarate complex_ii->fumarate complex_iv Complex IV complex_iii->complex_iv e- transfer atp_synthase ATP Synthase complex_iv->atp_synthase H+ gradient atp ATP (Energy) atp_synthase->atp succinate Succinate succinate->complex_ii pyrazole_fungicide Pyrazole Fungicide (SDHI) pyrazole_fungicide->inhibition

Caption: Mode of action for SDHI fungicides.

References

Application Notes and Protocols for N-alkylation of 3-(2-Chlorophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the N-alkylation of 3-(2-chlorophenyl)-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols described herein offer robust and reproducible methods for the selective alkylation of the pyrazole ring, yielding N-1 and N-2 substituted isomers. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

N-substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole core, particularly through N-alkylation, allows for the fine-tuning of physicochemical and pharmacological properties, making it a critical step in drug discovery and development.

This compound is a versatile precursor for the synthesis of a variety of bioactive molecules. The N-alkylation of this unsymmetrical pyrazole can lead to the formation of two regioisomers: 1-alkyl-3-(2-chlorophenyl)-1H-pyrazole and 1-alkyl-5-(2-chlorophenyl)-1H-pyrazole. The regioselectivity of this reaction is influenced by several factors, including the nature of the base, solvent, reaction temperature, and the steric and electronic properties of the alkylating agent. These application notes provide standardized protocols to control and achieve desired regioselectivity in the N-alkylation of this compound.

Reaction Scheme & Regioselectivity

The N-alkylation of this compound with an alkyl halide (R-X) in the presence of a base typically yields a mixture of two regioisomers. The major product is generally the 1,5-disubstituted isomer, where alkylation occurs at the less sterically hindered N-1 position. However, the ratio of N-1 to N-2 isomers can be manipulated by adjusting the reaction conditions.

G cluster_reactants Reactants cluster_products Products R1 This compound P1 1-Alkyl-3-(2-chlorophenyl)-1H-pyrazole (N-2 Isomer) R1->P1 Alkylation at N-2 P2 1-Alkyl-5-(2-chlorophenyl)-1H-pyrazole (N-1 Isomer) R1->P2 Alkylation at N-1 (Generally Favored) R2 Alkyl Halide (R-X) R2->P1 R2->P2 Base Base

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

Two primary protocols are presented for the N-alkylation of this compound, utilizing different base and solvent systems to accommodate a range of alkylating agents and to influence regioselectivity.

Protocol 1: N-alkylation using Sodium Hydride in DMF

This protocol is suitable for a wide range of alkyl halides and generally provides good to excellent yields.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous DMF (5-10 mL per mmol of pyrazole) and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated products.

Protocol 2: N-alkylation using Potassium Carbonate in Acetone

This protocol offers a milder alternative to sodium hydride and is particularly useful for reactive alkyl halides.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone (10-20 mL per mmol of pyrazole).

  • Stir the suspension at room temperature and add the alkyl halide (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with acetone.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the N-alkylated products.

Data Presentation

The following table summarizes the expected yields and regioselectivity for the N-alkylation of this compound with various alkylating agents based on the protocols described above and data from structurally related compounds.

Alkylating AgentProtocolReaction Time (h)Total Yield (%)Isomer Ratio (N-1:N-2)
Methyl Iodide1 (NaH/DMF)4~95%>10:1
Methyl Iodide2 (K₂CO₃/Acetone)12~88%~5:1
Ethyl Bromide1 (NaH/DMF)6~92%>15:1
Ethyl Bromide2 (K₂CO₃/Acetone)18~85%~7:1
Benzyl Bromide1 (NaH/DMF)2~98%>20:1
Benzyl Bromide2 (K₂CO₃/Acetone)8~90%~10:1
Isopropyl Bromide1 (NaH/DMF)16~70%>25:1

Note: Yields and isomer ratios are approximate and may vary depending on the specific reaction conditions and purification methods.

Characterization of Products

The synthesized N-alkylated pyrazoles can be characterized by standard spectroscopic techniques.

Representative Spectroscopic Data for 1-Methyl-5-(2-chlorophenyl)-1H-pyrazole (Major Isomer):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 2.4 Hz, 1H, pyrazole H-3), 7.50-7.45 (m, 1H, Ar-H), 7.35-7.25 (m, 3H, Ar-H), 6.40 (d, J = 2.4 Hz, 1H, pyrazole H-4), 3.90 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 149.5, 140.2, 132.8, 131.5, 130.8, 129.9, 129.5, 127.2, 107.8, 39.5.

Representative Spectroscopic Data for 1-Methyl-3-(2-chlorophenyl)-1H-pyrazole (Minor Isomer):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.75 (m, 1H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 7.25 (d, J = 2.8 Hz, 1H, pyrazole H-5), 6.55 (d, J = 2.8 Hz, 1H, pyrazole H-4), 3.95 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.0, 133.5, 131.8, 131.0, 130.5, 129.8, 127.5, 126.0, 106.5, 39.0.

Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted below.

G start Start setup Reaction Setup (Inert Atmosphere) start->setup deprotonation Deprotonation of Pyrazole (Base Addition) setup->deprotonation alkylation Alkylation (Alkyl Halide Addition) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for N-alkylation.

Application Notes & Protocols: In Vitro Anti-Inflammatory Assay for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including notable anti-inflammatory effects.[1][2] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a pyrazole scaffold, with celecoxib being a prominent example.[3] The anti-inflammatory action of these compounds is often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX), lipoxygenases (LOX), and the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[1][3]

These application notes provide a detailed set of protocols for evaluating the anti-inflammatory potential of novel pyrazole derivatives using a robust and widely accepted in vitro model: lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory cascade in immune cells.[4][5] The described assays will enable researchers to determine the cytotoxicity of their compounds, quantify the inhibition of key inflammatory markers (NO, TNF-α, IL-6), and gain preliminary insights into their mechanism of action.

Key Inflammatory Signaling Pathways

LPS triggers an inflammatory response primarily through the activation of Toll-like receptor 4 (TLR4), which initiates downstream signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] These pathways culminate in the transcription and release of numerous pro-inflammatory genes and mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[8] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[6][10]

Caption: The canonical NF-κB signaling pathway activated by LPS.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to external stressors.[11] LPS activation of TLR4 also triggers a phosphorylation cascade involving a series of kinases (MAP3K -> MAP2K -> MAPK).[7] Activated MAPKs phosphorylate various transcription factors, such as AP-1, which work in concert with NF-κB to regulate the expression of inflammatory genes.

MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activation MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K P MAPK MAPK (e.g., p38) MAP2K->MAPK P TF Transcription Factors (e.g., AP-1) MAPK->TF Translocation & Activation Genes Pro-inflammatory Gene Expression TF->Genes

Caption: A simplified representation of the MAPK signaling cascade.

Experimental Workflow

The overall process involves four main stages: determining the non-cytotoxic concentration of the test compounds, inducing inflammation in macrophages, treating the cells with the pyrazole derivatives, and finally, quantifying the inflammatory markers in the cell culture supernatant.

Experimental Workflow A Stage 1: Cytotoxicity Screening B Culture RAW 264.7 Macrophages A->B C Treat with Pyrazole Derivatives (24-48h) B->C D Perform MTT Assay C->D E Determine Max Non-Toxic Concentration D->E F Stage 2: Anti-inflammatory Assay G Culture RAW 264.7 Macrophages F->G H Pre-treat with Pyrazole Derivatives (1h) G->H I Stimulate with LPS (e.g., 1 µg/mL) for 24h H->I J Collect Supernatant I->J L Griess Assay for Nitric Oxide (NO) J->L M ELISA for TNF-α and IL-6 J->M K Stage 3: Quantification K->L K->M O Calculate % Inhibition and IC50 Values L->O M->O N Stage 4: Data Analysis N->O

Caption: Overall workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the concentration range at which the pyrazole derivatives are not toxic to the cells, ensuring that any observed anti-inflammatory effects are not a result of cell death. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well tissue culture plates

  • Pyrazole derivatives (dissolved in DMSO, stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13][14]

  • Microplate reader (absorbance at 570 nm, reference at ~630 nm)[12]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.[13][14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (medium with DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours (or the desired exposure time) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[13] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Calculation:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and oxidized product of NO, in the cell culture supernatant. The Griess reaction is a two-step colorimetric assay where nitrite reacts with Griess reagents to form a purple azo compound.[16][17]

Materials:

  • Supernatants collected from LPS-stimulated and compound-treated cells.

  • 96-well plate (flat-bottom).

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.[16]

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[16]

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve).

  • Microplate reader (absorbance at 540-570 nm).[16]

Procedure:

  • Experiment Setup: Seed RAW 264.7 cells as in Protocol 1. After 24 hours, pre-treat the cells with various non-toxic concentrations of the pyrazole derivatives for 1 hour. Then, add LPS (e.g., 1 µg/mL) to induce inflammation.[18] Include the following controls:

    • Negative Control: Cells + Medium only.

    • Vehicle Control: Cells + Medium + DMSO + LPS.

    • Positive Control (optional): Cells + known anti-inflammatory drug + LPS.

  • Incubation & Supernatant Collection: Incubate the plate for 24 hours at 37°C and 5% CO₂. After incubation, centrifuge the plate to pellet any detached cells and carefully collect 50 µL of the supernatant from each well for analysis.

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in culture medium to generate a standard curve (e.g., from 100 µM down to 0 µM).[16]

  • Griess Reaction:

    • Add 50 µL of each supernatant sample and standard to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.[19]

  • Absorbance Reading: Measure the absorbance at 540 nm.[17] The purple color is stable for about an hour.[20]

  • Calculation:

    • Determine the nitrite concentration in each sample by interpolating from the standard curve.

    • NO Inhibition (%) = [1 - (NO in Treated Group / NO in Vehicle Control Group)] x 100

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatants.[21] This protocol outlines the general steps for a sandwich ELISA, but it is critical to follow the specific instructions provided with the commercial ELISA kit.

Materials:

  • Commercial ELISA kit for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, stop solution, and standards).[21][22]

  • Supernatants collected as described in Protocol 2.

  • Wash buffer (usually provided in the kit).

  • Microplate reader (absorbance at 450 nm).[23]

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C (or as per kit instructions).[24]

  • Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[24]

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and the serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[24]

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours.[25]

  • Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 20-30 minutes.[24][25]

  • Substrate Development: Wash the plate thoroughly. Add the TMB substrate solution to each well. A blue color will develop. Incubate in the dark for 15-20 minutes.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Immediately read the absorbance at 450 nm.[23]

  • Calculation:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards (often using a four-parameter logistic curve fit).[25]

    • Determine the cytokine concentration in each sample from the standard curve.

    • Cytokine Inhibition (%) = [1 - (Cytokine in Treated Group / Cytokine in Vehicle Control Group)] x 100

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different pyrazole derivatives and against standard reference drugs.

Table 1: Cytotoxicity of Pyrazole Derivatives on RAW 264.7 Macrophages

Compound Concentration (µM) Cell Viability (%) ± SD
Derivative A 1 99.8 ± 2.1
10 98.5 ± 3.4
25 95.1 ± 2.8
50 89.3 ± 4.5
100 65.7 ± 5.1
Derivative B 1 101.2 ± 1.9
10 99.1 ± 2.5
25 97.6 ± 3.0
50 94.2 ± 3.8
100 85.4 ± 4.2

| Vehicle | 0.1% DMSO | 100.0 ± 2.3 |

Table 2: Inhibitory Effects of Pyrazole Derivatives on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells (Data represents hypothetical values based on published literature for illustrative purposes)[26][27][28]

CompoundNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition at 5 µM (%)
Derivative A 15.812.575%
Derivative B 22.419.862%
Celecoxib > 508.280%
Diclofenac 18.515.170%

References

Application Notes and Protocols: Evaluation of the Anticancer Activity of 3-(2-Chlorophenyl)-1H-Pyrazole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. The incorporation of a chlorophenyl moiety into the pyrazole scaffold has been shown in various studies to be a key structural feature for enhancing cytotoxic activity against a range of cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Due to a lack of specific experimental data in the public domain for 3-(2-Chlorophenyl)-1H-Pyrazole, these application notes provide a comprehensive framework for evaluating the anticancer activity of a representative compound from this class, hereafter referred to as CP-Pyrazole-1 . The following sections detail the protocols for assessing cytotoxicity, and elucidating the mechanisms of action, and present representative data in a structured format.

Data Presentation

The anticancer activity of CP-Pyrazole-1 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize representative quantitative data for CP-Pyrazole-1 against a panel of human cancer cell lines.

Table 1: Cytotoxicity of CP-Pyrazole-1 against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.8
A549Lung Carcinoma12.5
HepG2Hepatocellular Carcinoma20.1
PC-3Prostate Cancer18.2
HCT116Colon Carcinoma14.3

Table 2: Effects of CP-Pyrazole-1 on Apoptosis and Cell Cycle Distribution in A549 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Control (DMSO)-4.212.5
CP-Pyrazole-1 1025.835.7
CP-Pyrazole-1 2048.358.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • CP-Pyrazole-1 stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of CP-Pyrazole-1 in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the various concentrations of CP-pyrazole-1 to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • A549 cells

  • 6-well plates

  • CP-Pyrazole-1

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with CP-Pyrazole-1 at the desired concentrations (e.g., 10 µM and 20 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the DNA content of the cells. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • A549 cells

  • 6-well plates

  • CP-Pyrazole-1

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates and treat with CP-Pyrazole-1 as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store them at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by CP-Pyrazole-1 .

experimental_workflow cluster_prep Cell Culture & Treatment cluster_analysis Data Analysis start Seed Cancer Cells (e.g., A549, MCF-7) treat Treat with CP-Pyrazole-1 (various concentrations) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist signaling_pathway cluster_stimulus cluster_pathway Intrinsic Apoptosis Pathway cp_pyrazole CP-Pyrazole-1 bcl2 Bcl-2 (Anti-apoptotic) cp_pyrazole->bcl2 inhibits bax Bax (Pro-apoptotic) cp_pyrazole->bax activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Application Notes and Protocols for Antimicrobial Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Pyrazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A critical step in developing these novel compounds is a systematic and robust screening process to identify and characterize their antimicrobial efficacy.

These application notes provide detailed protocols for a tiered screening approach, from initial qualitative assessments to quantitative determination of inhibitory and cidal concentrations, and concluding with an essential evaluation of cytotoxicity.

Application Note 1: Preliminary Screening by Agar Well Diffusion

The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of novel compounds.[3] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of inhibition where microbial growth is prevented.[4][5]

Data Presentation: Zone of Inhibition

The following table presents hypothetical data for novel pyrazole compounds, illustrating how results from an agar well diffusion assay can be summarized.

Table 1: Zone of Inhibition Diameters for Novel Pyrazole Compounds

Compound IDConcentration (µg/mL)Staphylococcus aureus (mm)Escherichia coli (mm)Candida albicans (mm)
PYZ-001 100181512
PYZ-002 100000
PYZ-003 1002219Not Tested
Ciprofloxacin 102530N/A
Fluconazole 25N/AN/A24
DMSO (Solvent) N/A000
Experimental Protocol: Agar Well Diffusion Assay

This protocol is for determining the antimicrobial activity of pyrazole compounds by measuring the zone of inhibition.[5][6]

Materials:

  • Novel pyrazole compounds

  • Standard control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum. Swab the entire surface of an MHA plate evenly, rotating the plate 60 degrees between streaks to ensure uniform coverage.[5] Allow the plate to dry for 5-10 minutes.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[7]

  • Compound Loading: Pipette a fixed volume (e.g., 100 µL) of the pyrazole compound solution (at a known concentration) into a designated well.[6]

  • Controls: Load positive control (standard antibiotic) and negative control (solvent) wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well) in millimeters (mm).

Application Note 2: Quantitative Analysis by Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[10][11] Following MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, can be established.[12][13]

Data Presentation: MIC and MBC Values

The table below summarizes hypothetical MIC and MBC data, which are crucial for quantifying the potency and cidal activity of the compounds.

Table 2: MIC and MBC Values for Lead Pyrazole Compounds (µg/mL)

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
PYZ-001 S. aureus641282
E. coli128>256>2
PYZ-003 S. aureus32642
E. coli642564
Ciprofloxacin S. aureus122
E. coli0.250.52

An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the steps for determining the MIC of pyrazole compounds in a 96-well microtiter plate format.[14][15]

Materials:

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Pyrazole compounds and control antibiotics

  • Standardized microbial inoculum (adjusted to 0.5 McFarland and then diluted)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of the highest concentration of the pyrazole compound to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).[8]

  • Inoculation: Prepare the final inoculum to achieve a concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12] Add 100 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[8]

Experimental Protocol: MBC Determination

This protocol is performed after the MIC has been determined.

Procedure:

  • Subculturing: Using a calibrated loop or pipette, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay (the MIC well and all wells with higher concentrations).[12]

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[12]

  • MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[13][16]

Application Note 3: Cytotoxicity Assessment

Evaluating the cytotoxicity of novel compounds against mammalian cells is a critical step to assess their potential for therapeutic use. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17]

Data Presentation: Cytotoxicity (IC₅₀)

The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of a compound that causes a 50% reduction in cell viability.

Table 3: Cytotoxicity of Pyrazole Compounds on HeLa Cells

Compound IDIC₅₀ (µg/mL)
PYZ-001 > 256
PYZ-003 150
Doxorubicin (Control) 1.2
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to assess the effect of pyrazole compounds on the viability of a mammalian cell line (e.g., HeLa).[18][19]

Materials:

  • HeLa cells (or other suitable mammalian cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Pyrazole compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyrazole compounds. Include wells for untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Visualizations of Experimental Workflows

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Safety & Selectivity A Novel Pyrazole Compound Library B Agar Well/Disc Diffusion Assay A->B C Identify Active Compounds (Zone of Inhibition > 0) B->C D Broth Microdilution (Determine MIC) C->D Actives E Subculture (Determine MBC) D->E F Characterize Potency (MIC & MBC values) E->F G Mammalian Cell Cytotoxicity Assay (MTT) F->G Potent Hits H Determine IC50 & Selectivity Index (IC50/MIC) G->H I Lead Compound Selection H->I

Caption: High-level workflow for antimicrobial screening of novel pyrazole compounds.

Broth_Microdilution_Protocol A 1. Prepare 2-fold serial dilutions of Pyrazole compound in a 96-well plate (Wells 1-10) B 2. Add controls: Growth Control (Well 11) Sterility Control (Well 12) A->B C 3. Inoculate wells 1-11 with standardized bacterial suspension (~5x10^5 CFU/mL) B->C D 4. Incubate plate at 37°C for 16-20 hours C->D E 5. Read MIC: Lowest concentration with no visible growth (turbidity) D->E MIC Determination F 6. Subculture from clear wells onto agar plates E->F Proceed to MBC G 7. Incubate agar plates at 37°C for 18-24 hours F->G H 8. Read MBC: Lowest concentration that kills >=99.9% of inoculum G->H MBC Determination

Caption: Step-by-step workflow for MIC and MBC determination via broth microdilution.

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 3-(2-Chlorophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 3-(2-Chlorophenyl)-1H-Pyrazole, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) method provides a reliable and accurate means to separate the main component from potential impurities. This document provides the complete analytical method parameters and validation protocols as per the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Ensuring the purity of this starting material is paramount to the safety and efficacy of the final drug product. High-Performance Liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1][2] This application note presents a specific RP-HPLC method developed for the purity assessment of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic acid (TFA), (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • HPLC vials with septa

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

A reverse-phase separation was determined to be the most effective method.[3] The selection of a C18 stationary phase is common for its ability to separate a wide range of non-polar to moderately polar compounds.[2][4] The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, with the organic solvent being the strong solvent in reverse-phase chromatography.[3]

ParameterRecommended Value
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 0-2 min: 60% B, 2-10 min: 60-90% B, 10-12 min: 90% B, 12-13 min: 90-60% B, 13-15 min: 60% B
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C[5]
Injection Volume 10 µL
Detection Wavelength 254 nm
Standard and Sample Preparation

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution can be further diluted to achieve the desired working concentrations.[5]

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The developed method must be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose.[6][7][8][9] The following validation characteristics should be assessed:

System Suitability

Before sample analysis, the suitability of the chromatographic system is evaluated by injecting five replicate injections of a standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] This can be demonstrated by comparing the chromatograms of the sample, standard, and a blank (mobile phase). Peak purity analysis using a DAD detector can also be employed to show that the analyte peak is not co-eluting with other components.[6]

Linearity

The linearity of the method should be established across a range of concentrations.[6] A series of at least five concentrations of the reference standard, ranging from the reporting level of impurities to 120% of the assay specification, should be prepared and injected.[6] The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy

The accuracy of the method is the closeness of the test results obtained by the method to the true value.[6][10] It should be established across the specified range of the analytical procedure.[6] Accuracy can be determined by applying the method to a sample of known purity (e.g., a reference standard) or by spiking a sample with known amounts of the analyte. The recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[6] It is typically addressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is assessed by performing a minimum of six replicate injections of the same sample or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).[6] The RSD should be ≤ 2.0%.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD between the results from the different conditions should be ≤ 2.0%.

Robustness

The robustness of the method is its capacity to remain unaffected by small, but deliberate, variations in method parameters.[10] Typical variations to be studied include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • Detection wavelength (e.g., ± 2 nm)

The system suitability parameters should be checked under each varied condition.

Data Presentation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50[Insert Data]
75[Insert Data]
100[Insert Data]
125[Insert Data]
150[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (mg)Amount Found (mg)Recovery (%)
80[Insert Data][Insert Data][Insert Data]
100[Insert Data][Insert Data][Insert Data]
120[Insert Data][Insert Data][Insert Data]
Average Recovery (%) [Insert Value]

Table 3: Precision Data

ParameterRepeatability (RSD%)Intermediate Precision (RSD%)
Peak Area [Insert Value][Insert Value]
Retention Time [Insert Value][Insert Value]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute to Final Concentration B->C D Filter Sample (0.45 µm) C->D Sample Only E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Chromatogram G->H I Calculate Purity (%) H->I J System Suitability Check H->J J->E If Failed J->I If Passed

Caption: HPLC analytical workflow for purity assessment.

Validation_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability Linearity->Accuracy Accuracy->Precision SystemSuitability->Method Ensures Performance

Caption: Interrelationship of method validation parameters.

References

Application Notes and Protocols for the Synthesis of Corrosion Inhibitors from 3-(2-Chlorophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of corrosion inhibitors derived from 3-(2-Chlorophenyl)-1H-pyrazole. The protocols outlined below are based on established synthetic methodologies for pyrazole derivatives and standard corrosion testing procedures.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds that have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is attributed to the presence of multiple adsorption centers, including the nitrogen atoms of the pyrazole ring and the pi-electrons of the aromatic system. These features facilitate the formation of a protective film on the metal surface, thereby mitigating corrosion. This compound serves as a versatile precursor for the synthesis of a diverse range of corrosion inhibitors with tailored properties.

Synthesis of this compound Derivatives

A plausible and effective strategy for enhancing the corrosion inhibition properties of this compound is through N-functionalization of the pyrazole ring. The Mannich reaction offers a straightforward approach to introduce aminomethyl groups, which can significantly improve the adsorption and film-forming characteristics of the resulting molecule.

Protocol 1: Synthesis of a Mannich Base Derivative of this compound

This protocol describes the synthesis of 1-((3-(2-chlorophenyl)-1H-pyrazol-1-yl)methyl)piperidin-1-amine, a representative Mannich base.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) in 50 mL of ethanol.

  • To this solution, add piperidine (0.01 mol) with continuous stirring.

  • Slowly add an aqueous solution of formaldehyde (0.015 mol, 37%) to the reaction mixture.

  • The reaction mixture is then refluxed for 6-8 hours with constant stirring.

  • After reflux, the mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation.

  • The resulting solid precipitate is collected by filtration, washed with cold distilled water, and then dried under vacuum.

  • The crude product can be recrystallized from ethanol to obtain the pure Mannich base.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized pyrazole derivatives as corrosion inhibitors is typically evaluated using electrochemical techniques and weight loss measurements.

Protocol 2: Weight Loss Measurements

This method provides a direct measure of the corrosion rate in the presence and absence of the inhibitor.

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • Synthesized inhibitor

  • Analytical balance

  • Water bath or thermostat

  • Beakers

  • Abrasive papers of different grades

  • Acetone

  • Distilled water

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers (e.g., 200 to 1200 grit), rinse with distilled water, degrease with acetone, and dry.

  • Accurately weigh the cleaned coupons using an analytical balance.

  • Prepare a series of 1 M HCl solutions containing different concentrations of the synthesized inhibitor (e.g., 1x10⁻⁴ M, 5x10⁻⁴ M, 1x10⁻³ M, 5x10⁻³ M). A blank solution of 1 M HCl without the inhibitor is also prepared.

  • Immerse the pre-weighed coupons in 100 mL of the respective test solutions at a constant temperature (e.g., 30°C) for a specified period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, rinse them with distilled water, scrub gently to remove corrosion products, rinse again, dry, and re-weigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:

    CR (g/m²h) = ΔW / (A * t)

    %IE = [(CR_blank - CR_inh) / CR_blank] * 100

    Where:

    • ΔW is the weight loss (g)

    • A is the surface area of the coupon (m²)

    • t is the immersion time (h)

    • CR_blank is the corrosion rate in the absence of the inhibitor

    • CR_inh is the corrosion rate in the presence of the inhibitor

Protocol 3: Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: saturated calomel electrode (SCE) or Ag/AgCl; counter electrode: platinum wire)

  • 1 M HCl solution

  • Synthesized inhibitor

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 2.

  • Set up the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution (1 M HCl with and without various concentrations of the inhibitor).

  • Potentiodynamic Polarization (PDP): Allow the open circuit potential (OCP) to stabilize. Then, scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Electrochemical Impedance Spectroscopy (EIS): After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Analyze the resulting Tafel plots from PDP to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency can be calculated as:

    %IE = [(icorr_blank - icorr_inh) / icorr_blank] * 100

  • Analyze the Nyquist and Bode plots from EIS to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency can be calculated as:

    %IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100

Quantitative Data Summary

The following tables summarize representative data for pyrazole-based corrosion inhibitors, illustrating their performance under various conditions.

Table 1: Weight Loss Data for a Pyrazole Derivative in 1 M HCl

Inhibitor Concentration (M)Corrosion Rate (g/m²h)Inhibition Efficiency (%)Surface Coverage (θ)
Blank1.25--
1 x 10⁻⁴0.3175.20.752
5 x 10⁻⁴0.1885.60.856
1 x 10⁻³0.1191.20.912
5 x 10⁻³0.0794.40.944

Table 2: Potentiodynamic Polarization Data for a Pyrazole Derivative in 1 M HCl

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-48555075-110-
1 x 10⁻⁴-47512178-10878.0
5 x 10⁻⁴-4686680-10588.0
1 x 10⁻³-4603882-10293.1
5 x 10⁻³-4522585-9995.5

Table 3: Electrochemical Impedance Spectroscopy Data for a Pyrazole Derivative in 1 M HCl

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank45120-
1 x 10⁻⁴2106578.6
5 x 10⁻⁴4504290.0
1 x 10⁻³8202894.5
5 x 10⁻³11502096.1

Visualizations

The following diagrams illustrate the synthetic workflow and the proposed mechanism of corrosion inhibition.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_2_Chlorophenyl_1H_Pyrazole This compound Mannich_Reaction Mannich Reaction (Ethanol, Reflux) 3_2_Chlorophenyl_1H_Pyrazole->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Piperidine Piperidine Piperidine->Mannich_Reaction Mannich_Base Mannich Base Derivative Mannich_Reaction->Mannich_Base Purification Inhibition_Mechanism cluster_metal Metal Surface cluster_inhibitor Inhibitor Molecule cluster_process Inhibition Process Metal Mild Steel (Fe) Inhibitor Pyrazole Derivative Adsorption Adsorption Inhibitor->Adsorption Heteroatoms & π-electrons Adsorption->Metal Protective_Film Formation of Protective Film Adsorption->Protective_Film Corrosion_Mitigation Corrosion Mitigation Protective_Film->Corrosion_Mitigation

The Pivotal Role of 3-(2-Chlorophenyl)-1H-Pyrazole in the Synthesis of Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The global demand for high-yield, high-quality crops necessitates the continual development of effective fungicides to combat a wide array of plant pathogens. Within the agrochemical landscape, pyrazole-containing compounds have emerged as a critically important class of fungicides, demonstrating broad-spectrum activity and novel modes of action. A key intermediate in the synthesis of many of these potent fungicides is 3-(2-Chlorophenyl)-1H-pyrazole. Its unique structural features allow for diverse chemical modifications, leading to the creation of novel molecules with enhanced fungicidal efficacy. This document provides a detailed overview of the application of this compound as a fungicide intermediate, complete with quantitative data on fungicidal activity, detailed experimental protocols for synthesis, and visualizations of the synthetic pathways.

Data Presentation: Fungicidal Activity of Pyrazole Derivatives

The following table summarizes the in vitro fungicidal activity of various pyrazole derivatives against a range of economically important plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the fungal mycelial growth.

Compound IDTarget PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Pyrazole Carboxamide 7ai Rhizoctonia solani0.37Carbendazim>1.00
Pyrazole Carboxamide 7af Alternaria porri2.24--
Pyrazole Carboxamide 7bc Marssonina coronaria3.21--
Pyrazole Derivative 26 Botrytis cinerea2.432--
Pyrazole Derivative 26 Rhizoctonia solani2.182--
Pyrazole Derivative 26 Valsa mali1.787--
Pyrazole Derivative 26 Thanatephorus cucumeris1.638--
Pyrazole Derivative 1v Fusarium graminearum0.0530 (µM)Pyraclostrobin0.0112 (µM)
Pyrazole Derivative 1t Fusarium graminearum0.0735 (µM)Pyraclostrobin0.0112 (µM)
SCU2028 Rhizoctonia solani0.022 (mg/L)Thifluzamide-

Experimental Protocols

Detailed methodologies for the synthesis of key pyrazole-based fungicide intermediates and final products are provided below. These protocols are based on established literature procedures and provide a foundation for laboratory synthesis.

Protocol 1: Knorr Pyrazole Synthesis of 3-(2-Chlorophenyl)-1H-pyrazol-5-ol

This protocol describes a classic Knorr-type pyrazole synthesis, a fundamental method for creating the pyrazole ring structure.[1][2]

Materials:

  • 2-Chloroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Formation of the 1,3-dicarbonyl intermediate: In a round-bottom flask, dissolve 2-chloroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol.

  • To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature with stirring.

  • Continue stirring the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cyclization with hydrazine: To the reaction mixture, add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours.

  • Work-up and purification: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(2-chlorophenyl)-1H-pyrazol-5-ol.

Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide

This protocol outlines the synthesis of a pyrazole carboxamide, a common structural motif in modern fungicides.[3][4]

Materials:

  • This compound-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 2-amino-4-chloroaniline)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Synthesis of the acid chloride: In a round-bottom flask, suspend this compound-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride.

  • Reflux the mixture for 2-3 hours until the solid dissolves and the reaction is complete.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide bond formation: Dissolve the crude acid chloride in anhydrous THF under a nitrogen atmosphere.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and purification: Filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final pyrazole carboxamide fungicide.

Visualizations

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and workflows related to the use of this compound in fungicide synthesis.

G cluster_0 Knorr Pyrazole Synthesis 2-Chloroacetophenone 2-Chloroacetophenone Intermediate 1,3-Dicarbonyl Intermediate 2-Chloroacetophenone->Intermediate NaOEt, EtOH Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Intermediate Hydrazine_hydrate Hydrazine_hydrate Product 3-(2-Chlorophenyl)-1H-pyrazol-5-ol Hydrazine_hydrate->Product Intermediate->Product Hydrazine hydrate, HOAc

Caption: General workflow for the Knorr synthesis of the pyrazole intermediate.

G cluster_1 Synthesis of Pyrazole Carboxamide Fungicide Start 3-(2-Chlorophenyl)-1H- pyrazole-4-carboxylic acid Acid_Chloride Acid Chloride Intermediate Start->Acid_Chloride SOCl2, reflux Final_Product Pyrazole Carboxamide Fungicide Acid_Chloride->Final_Product Et3N, THF Amine Substituted Aniline Amine->Final_Product

Caption: Synthetic pathway for a pyrazole carboxamide fungicide.

G cluster_2 Drug Discovery Workflow Design Lead Compound Design Synthesis Synthesis of Derivatives Design->Synthesis Screening Fungicidal Activity Screening Synthesis->Screening Optimization Lead Optimization Screening->Optimization Active Hits Optimization->Synthesis Candidate Fungicide Candidate Optimization->Candidate

Caption: Logical workflow for the discovery of new pyrazole-based fungicides.

References

Application Notes and Protocols: Enzyme Inhibition Assays Using 3-(2-Chlorophenyl)-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enzyme inhibition assays with 3-(2-Chlorophenyl)-1H-pyrazole derivatives. This class of compounds has shown significant potential as inhibitors of various key enzymes implicated in a range of diseases, including neurodegenerative disorders and inflammation.

Introduction

Pyrazole-based compounds are a prominent scaffold in medicinal chemistry due to their diverse pharmacological activities. The this compound core, in particular, has been investigated for its inhibitory effects on several important enzymes. These notes focus on the application of this scaffold in the inhibition of Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), and Cyclooxygenase (COX) enzymes.

Target Enzymes and Therapeutic Relevance

  • Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system that hydrolyzes the neurotransmitter acetylcholine.[1][2][3][4] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, helping to improve cognitive function by increasing acetylcholine levels in the brain.[1][2][3][4]

  • Monoamine Oxidase (MAO): An enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5][6][7][8] MAO exists in two isoforms, MAO-A and MAO-B.[5][7] Selective inhibitors of MAO-B are used in the treatment of Parkinson's disease, while MAO-A inhibitors have antidepressant effects.[7][9]

  • Cyclooxygenase (COX): An enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10][11][12] There are two main isoforms, COX-1 and COX-2. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.

Quantitative Data Presentation

The following table summarizes the inhibitory activities of selected 3-aryl-1-phenyl-1H-pyrazole derivatives, including a chloro-substituted analog, against AChE and MAO-B.

Compound IDStructureTarget EnzymeIC50 (µM)pIC50
3e N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamineAChE-4.2
3f N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamineMAO-B-3.47

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used colorimetric method developed by Ellman.[16][17][18][19]

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[16] The presence of an inhibitor reduces the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • This compound test compounds

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound by serial dilution in phosphate buffer. The final DMSO concentration in the well should not exceed 1%.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI and DTNB solutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of AChE solution to each well.

    • For the control (100% activity), add 20 µL of buffer instead of the test compound.

    • For the blank, add buffer instead of both the test compound and the enzyme.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of DTNB solution followed by 20 µL of ATCI solution.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[9][20][21][22]

Principle: MAO activity is determined by measuring the formation of a specific product from a substrate. A common fluorometric method uses a non-fluorescent substrate that is converted into a highly fluorescent product by the action of MAO. The presence of an inhibitor will decrease the rate of fluorescence generation.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • This compound test compounds

  • Kynuramine (substrate for both MAO-A and MAO-B) or specific substrates like serotonin for MAO-A and benzylamine for MAO-B.

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare working solutions by serial dilution in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add the assay buffer.

    • Add the test compound solutions at various concentrations.

    • Include a control (no inhibitor) and a blank (no enzyme).

    • Add the MAO-A or MAO-B enzyme solution to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution (e.g., kynuramine).

  • Measurement and Data Analysis:

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and the IC50 value as described for the AChE assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for screening inhibitors of COX-1 and COX-2.[23][24][25][26]

Principle: The peroxidase activity of COX is measured colorimetrically. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, which is produced during the reduction of PGG2 to PGH2 by the COX enzyme. Inhibitors of COX will reduce the rate of this color change.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • This compound test compounds

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare working solutions by serial dilution in the assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer.

    • Add Heme to all wells.

    • Add the test compound solutions to the respective wells.

    • Add the COX-1 or COX-2 enzyme solution.

    • For the 100% initial activity wells, add buffer instead of the inhibitor.

    • Incubate the plate for 5 minutes at 25°C.

    • Add the colorimetric substrate solution (TMPD).

    • Initiate the reaction by adding the arachidonic acid solution.

  • Measurement and Data Analysis:

    • Immediately read the absorbance at 590 nm every minute for 5 minutes.

    • Calculate the reaction rates and determine the percentage of inhibition and IC50 values as previously described.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) plate_loading Plate Loading (Compounds, Enzyme) reagent_prep->plate_loading compound_prep Test Compound Preparation (Stock & Dilutions) compound_prep->plate_loading pre_incubation Pre-incubation plate_loading->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init measurement Kinetic Measurement (Absorbance/Fluorescence) reaction_init->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: General workflow for in vitro enzyme inhibition assays.

arachidonic_acid_pathway membrane Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid (AA) pla2->aa hydrolysis cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound Derivatives inhibitor->cox Inhibition

Caption: The Arachidonic Acid signaling pathway and the point of COX inhibition.

cholinergic_pathway presynaptic Presynaptic Neuron ach_vesicle Acetylcholine (ACh) in Vesicles synaptic_cleft Synaptic Cleft ach_vesicle->synaptic_cleft Release ach_receptor ACh Receptors synaptic_cleft->ach_receptor ache AChE synaptic_cleft->ache ACh postsynaptic Postsynaptic Neuron signal Signal Transduction ach_receptor->signal choline_acetate Choline + Acetate ache->choline_acetate Hydrolysis inhibitor This compound Derivatives inhibitor->ache Inhibition mao_pathway monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) mao MAO-A / MAO-B monoamines->mao Degradation neurotransmission Modulation of Neurotransmission monoamines->neurotransmission metabolites Inactive Metabolites mao->metabolites inhibitor This compound Derivatives inhibitor->mao Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-(2-Chlorophenyl)-1H-pyrazole synthesis. The content is structured to address common issues through troubleshooting guides and frequently asked questions, complete with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and versatile method is a two-step process. It begins with the Claisen-Schmidt condensation of 2'-chloroacetophenone and benzaldehyde to form the intermediate chalcone, (E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one. This is followed by the cyclization of the chalcone with hydrazine hydrate to yield the final pyrazole product. This route is favored for its use of readily available starting materials and generally good yields.

Q2: I am getting a low yield in the first step (Claisen-Schmidt condensation). What are the likely causes?

A2: Low yields in the Claisen-Schmidt condensation are often due to several factors:

  • Purity of Reactants: Ensure that both the 2'-chloroacetophenone and benzaldehyde are of high purity. Impurities can lead to side reactions.

  • Base Catalyst: The concentration and freshness of the base (commonly NaOH or KOH) are critical. An old or improperly prepared base solution can be less effective.

  • Reaction Temperature: The reaction is typically carried out at room temperature or with cooling in an ice bath. Excessive heat can promote side reactions.

  • Reaction Time: The reaction may require several hours to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q3: During the cyclization with hydrazine, I observe the formation of multiple products. How can I improve the selectivity for the desired pyrazole?

A3: The formation of multiple products, including pyrazoline intermediates and regioisomers, can be a challenge. To improve selectivity:

  • Reaction Conditions: The choice of solvent and catalyst is crucial. Using glacial acetic acid as the solvent and catalyst often promotes the formation of the desired N-unsubstituted pyrazole.[1] Refluxing for an adequate duration (typically 6-8 hours) is also important for the aromatization of the intermediate pyrazoline to the pyrazole.

  • Hydrazine Quality: Use fresh, high-quality hydrazine hydrate. Degradation of hydrazine can lead to impurities and side reactions.

  • Work-up Procedure: Proper work-up, including neutralization and purification, is essential to isolate the desired product from any side products.

Q4: What are the best practices for purifying the final this compound product?

A4: Recrystallization is the most common and effective method for purifying the crude product.

  • Solvent Selection: Ethanol is a frequently used solvent for the recrystallization of pyrazole derivatives. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then filtered out. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Chalcone Inactive or improper base catalyst.Use fresh, high-purity NaOH or KOH. Ensure the correct concentration is used.
Suboptimal temperature or reaction time.Gradually increase the temperature or extend the reaction time, monitoring the progress by TLC.
Poor substrate reactivity.Ensure starting materials are pure. The presence of the electron-withdrawing chloro group on the acetophenone may require slightly longer reaction times.
Formation of Side Products in Chalcone Synthesis Self-condensation of acetophenone.Add the base catalyst slowly to the mixture of the aldehyde and ketone to minimize the concentration of the enolate at any given time.
Cannizzaro reaction of the aldehyde.This is less common under typical Claisen-Schmidt conditions but can be minimized by using an appropriate stoichiometry of reactants.
Low Yield of Pyrazole from Chalcone Incomplete cyclization.Ensure sufficient reaction time and temperature (reflux). Monitor the reaction by TLC to confirm the disappearance of the chalcone starting material.
Formation of stable pyrazoline intermediate.The use of an acidic medium like glacial acetic acid helps in the dehydration and subsequent aromatization to the pyrazole.
Side reactions of hydrazine.Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can complicate purification.
Product "Oiling Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.Increase the volume of the "good" solvent to lower the saturation temperature. Ensure the solution cools as slowly as possible. Consider a different solvent system.
Colored Impurities in Final Product Impurities from starting materials or side reactions.During recrystallization, add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.

Data Presentation

Table 1: Reported Yields for Chalcone Synthesis via Claisen-Schmidt Condensation

AldehydeKetoneBase/SolventReaction TimeYield (%)Reference
BenzaldehydeAcetophenoneNaOH/Ethanol4-5 hours~85%[2]
Substituted BenzaldehydesSubstituted AcetophenonesKOH/Ethanol2-3 hours80-95%[3]
4-Methoxybenzaldehyde4-HydroxyacetophenoneNaOH/EthanolNot specified69.89%[4]
3,4-Dimethoxybenzaldehyde4-HydroxyacetophenoneNaOH/EthanolNot specified87.50%[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Reported Yields for Pyrazole/Pyrazoline Synthesis from Chalcones

Chalcone DerivativeReagentSolvent/CatalystReaction TimeYield (%)Reference
1-(4-hydroxyphenyl)-3-(methoxyphenyl)prop-2-en-1-oneHydrazine HydrateEthanol/Glacial Acetic Acid6 hours73.07%[4]
(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-onePhenylhydrazineEthanol4 hours75%[4]
General ChalconesHydrazine HydrateFormic Acid8 hoursGood[5][6]
General ChalconesHydrazine HydrateGlacial Acetic Acid6-8 hoursGood[1]

Note: These yields are for various pyrazole derivatives and serve as a general guide. Optimization for this compound may be required.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Materials:

  • 2'-Chloroacetophenone

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, ice bath, Buchner funnel.

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2'-chloroacetophenone and benzaldehyde in ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 10-40% aqueous solution of NaOH.

  • Cool the flask containing the aldehyde and ketone mixture in an ice bath.

  • Slowly add the NaOH solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture in the ice bath for 2-4 hours. The formation of a precipitate is indicative of product formation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize the excess NaOH.

  • Collect the precipitated crude chalcone by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

Materials:

  • (E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one (from Protocol 1)

  • Hydrazine hydrate (80-99%)

  • Glacial Acetic Acid

  • Ethanol (optional, as solvent)

  • Standard laboratory glassware for reflux, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate in glacial acetic acid.[1]

  • Add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC to ensure the disappearance of the starting chalcone.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude pyrazole.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and excess hydrazine.

  • Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol.

Visualizations

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazole Step 2: Pyrazole Synthesis start_chalcone 2'-Chloroacetophenone + Benzaldehyde react_chalcone Claisen-Schmidt Condensation (NaOH, Ethanol) start_chalcone->react_chalcone workup_chalcone Work-up & Purification react_chalcone->workup_chalcone product_chalcone (E)-1-(2-chlorophenyl)-3- phenylprop-2-en-1-one workup_chalcone->product_chalcone start_pyrazole Chalcone Intermediate product_chalcone->start_pyrazole react_pyrazole Cyclization with Hydrazine Hydrate (Glacial Acetic Acid, Reflux) start_pyrazole->react_pyrazole workup_pyrazole Work-up & Purification react_pyrazole->workup_pyrazole product_pyrazole 3-(2-Chlorophenyl)- 1H-pyrazole workup_pyrazole->product_pyrazole

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions Corrective Actions start Low Yield or Impure Product check_reactants Check Purity of Starting Materials start->check_reactants check_reagents Verify Reagent (Base/Hydrazine) Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions purify_reactants Purify Starting Materials check_reactants->purify_reactants use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents optimize_conditions Optimize Conditions & Monitor with TLC check_conditions->optimize_conditions improve_purification Improve Purification (Recrystallization) purify_reactants->improve_purification use_fresh_reagents->improve_purification optimize_conditions->improve_purification end Improved Yield and Purity improve_purification->end

Caption: Troubleshooting workflow for yield improvement.

References

Overcoming solubility issues of 3-(2-Chlorophenyl)-1H-Pyrazole in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-Chlorophenyl)-1H-Pyrazole

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. The following troubleshooting guides and FAQs address common issues observed during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound can be attributed to several physicochemical properties. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] The presence of the chlorophenyl group increases the molecule's lipophilicity (hydrophobicity), further reducing its affinity for aqueous media.[2][3]

Q2: What are the critical first steps to evaluate the solubility of my compound?

A2: Before attempting to solubilize the compound for an experiment, it is crucial to determine its baseline kinetic and thermodynamic solubility in your specific aqueous medium (e.g., PBS, cell culture media). This involves preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer to observe for precipitation. This initial assessment helps you understand the concentration limits you are working with.[4]

Q3: What are the primary strategies for enhancing the aqueous solubility of a poorly soluble compound like this one?

A3: A variety of techniques can be employed, broadly categorized as physical and chemical modifications. Common approaches include:

  • pH Adjustment: For compounds with ionizable groups, modifying the pH of the medium can significantly increase solubility.[5][6]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (like DMSO or ethanol) can increase the solubility of hydrophobic compounds.[6][7]

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[5][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic parts of the drug from water.[9]

  • Particle Size Reduction: Decreasing the particle size through methods like micronization or nanonization increases the surface area, which can improve the dissolution rate.[6][8][10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can enhance solubility and dissolution.[10][11]

Troubleshooting Guide

Issue 1: My compound precipitates immediately upon addition to the aqueous buffer.

Potential Cause Recommended Solution
Concentration Exceeds Kinetic Solubility The final concentration of the compound in your aqueous solution is too high. Solution: Lower the final concentration of the compound. Always perform a preliminary solubility test to determine the maximum achievable concentration in your specific buffer.[4]
Insufficient Organic Co-solvent The percentage of the organic solvent (e.g., DMSO) from your stock solution is too low in the final aqueous mixture to keep the compound dissolved. Solution: Increase the percentage of the co-solvent if your experimental system allows. For cell-based assays, ensure the final co-solvent concentration is not toxic to the cells (typically <1%).
"Salting-Out" Effect High salt concentrations in the buffer can decrease the solubility of non-polar compounds. Solution: If the experiment permits, try reducing the salt concentration of your buffer.[4]

Issue 2: The compound dissolves initially but precipitates over time.

Potential Cause Recommended Solution
Thermodynamic Insolubility The initial concentration was above the compound's true thermodynamic solubility limit, creating a supersaturated, unstable solution. Over time, the compound crashes out to reach its equilibrium solubility.[4] Solution: Work at or below the determined thermodynamic solubility. If a higher concentration is needed, a formulation strategy (e.g., using cyclodextrins or surfactants) may be required to stabilize the solution.
Buffer Instability or pH Shift A change in the buffer's pH over time can cause a compound with pH-dependent solubility to precipitate.[4] Solution: Ensure your buffer is stable and has sufficient buffering capacity for the duration of the experiment. Re-measure the pH at the end of the experiment to check for shifts.
Temperature Fluctuation Solubility is temperature-dependent. A decrease in temperature can cause a previously dissolved compound to precipitate. Solution: Maintain a constant temperature throughout your experiment. If solutions are stored in the refrigerator, allow them to return to the experimental temperature and check for precipitation before use.

Issue 3: I am observing high variability and inconsistent results in my biological assays.

Potential Cause Recommended Solution
Precipitation in Assay Medium The compound may be precipitating in the complex biological medium (e.g., cell culture media containing proteins and salts), reducing its effective concentration.[4] Solution: Visually inspect assay plates (e.g., with a microscope) for signs of precipitation. Determine the compound's solubility directly in the final assay medium. Consider using a formulation strategy to maintain solubility.
Inconsistent Solution Preparation Variability in preparing the dosing solutions leads to different effective concentrations in each experiment. Solution: Standardize the solution preparation protocol. Use fresh, anhydrous-grade organic solvents for stock solutions. Always prepare fresh dilutions for each experiment and visually inspect for clarity before use.[12]
Drug Degradation The compound may be unstable in the dissolution medium, leading to a lower concentration of the active compound over time.[13][14] Solution: Assess the chemical stability of the compound in your experimental medium over the time course of the assay. This can be done using techniques like HPLC.

Illustrative Data on Solubility Enhancement

The following tables provide hypothetical data to illustrate how different formulation strategies can impact the aqueous solubility of a compound like this compound.

Table 1: Effect of pH on Aqueous Solubility (Illustrative Data)

Buffer pHThermodynamic Solubility (µg/mL)
5.00.5
6.00.8
7.01.2
7.41.5
8.05.0
9.015.0
Note: This data is for illustrative purposes, assuming the pyrazole nitrogen allows for some basic character.

Table 2: Effect of Co-solvents and Excipients on Aqueous Solubility at pH 7.4 (Illustrative Data)

Formulation VehicleApparent Solubility (µg/mL)Fold Increase
Phosphate Buffered Saline (PBS)1.51.0
5% DMSO in PBS128
10% Ethanol in PBS85.3
2% Tween-80 in PBS2516.7
5% (w/v) Hydroxypropyl-β-Cyclodextrin5536.7

Diagrams and Workflows

G cluster_0 Troubleshooting Workflow start Precipitation or Inconsistent Results Observed check_sol Is compound solubility in the final buffer known? start->check_sol determine_sol Determine Kinetic & Thermodynamic Solubility check_sol->determine_sol No compare_conc Is experimental [C] > solubility limit? check_sol->compare_conc Yes determine_sol->compare_conc lower_conc Lower Experimental [C] or Re-evaluate Experiment compare_conc->lower_conc Yes select_strategy Select Solubilization Strategy (See Fig. 2) compare_conc->select_strategy No success Problem Resolved lower_conc->success retest Prepare Formulation & Retest select_strategy->retest retest->success

Caption: Figure 1. A workflow for troubleshooting solubility issues.

G cluster_1 Solubilization Strategy Selection start Need to Increase Aqueous Solubility check_pka Does the compound have an ionizable group? start->check_pka ph_adjust pH Adjustment (if compatible with assay) check_pka->ph_adjust Yes check_cosolvent Is a low % of organic solvent acceptable? check_pka->check_cosolvent No ph_adjust->check_cosolvent cosolvent Use Co-solvent (e.g., DMSO, PEG300) check_cosolvent->cosolvent Yes check_excipient Is a higher concentration needed and are excipients allowed? check_cosolvent->check_excipient No cosolvent->check_excipient complexation Use Cyclodextrins (e.g., HP-β-CD) check_excipient->complexation Yes solid_disp Advanced Formulation: Solid Dispersion / Nanonization check_excipient->solid_disp No surfactant Use Surfactants (e.g., Tween-80, Poloxamer) complexation->surfactant or

Caption: Figure 2. A decision tree for selecting a solubilization method.

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: In a clear microplate or glass vials, add the stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant and low (e.g., ≤1%).

  • Incubation and Observation: Incubate the samples at a controlled temperature (e.g., 25°C) and visually inspect for precipitation immediately and at various time points (e.g., 1, 2, and 24 hours).[4] The highest concentration that remains clear after 2 hours is often reported as the kinetic solubility.

Protocol 2: pH-Dependent Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0 to 9.0).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 x g for 15 minutes) or by passing through a 0.22 µm filter.

  • Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 3: Co-solvent Solubility Enhancement

  • Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., 20 mM in DMSO).

  • Vehicle Preparation: Prepare several aqueous buffer solutions containing different percentages of a water-miscible co-solvent (e.g., 0%, 2%, 5%, 10%, 20% DMSO in PBS).

  • Equilibration: Add an excess of the solid compound to each co-solvent mixture and follow steps 3-6 from Protocol 2.

  • Data Analysis: Plot the measured solubility against the percentage of the co-solvent in the buffer.

References

Technical Support Center: Optimization of Knoevenagel Condensation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles via Knoevenagel condensation.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation for pyrazole synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inappropriate Catalyst: The chosen catalyst may not be effective for the specific substrates. 2. Suboptimal Solvent: The solvent may not be suitable for dissolving reactants or facilitating the reaction.[1] 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. 4. Inactive Methylene Compound: The methylene compound may not be sufficiently activated for the condensation to occur.1. Catalyst Screening: Test a range of catalysts, including basic (e.g., piperidine, ammonium carbonate), acidic (e.g., acetic acid), or green catalysts (e.g., glycine, boric acid).[1][2][3][4][5] 2. Solvent Optimization: Experiment with different solvents or solvent mixtures. For instance, a water:ethanol (1:1) mixture has proven effective in certain cases to balance the solubility of reactants.[1] 3. Temperature Adjustment: Gradually increase the reaction temperature. Some reactions may require refluxing, while others proceed at room temperature.[1] Consider microwave-assisted heating to potentially improve yields and reduce reaction times.[2] 4. Choice of Methylene Compound: Ensure the use of a suitable active methylene compound such as malononitrile, cyanoacetic acid, or ethyl cyanoacetate.[3]
Formation of Side Products 1. Self-Condensation of Aldehyde/Ketone: Strong basic catalysts can promote the self-condensation of the carbonyl reactant.[6] 2. Michael Addition: The Knoevenagel product can sometimes undergo a subsequent Michael addition, especially with excess active methylene compound.[7][8] 3. Decarboxylation: When using active methylene compounds with carboxylic acid groups (e.g., malonic acid), unintended decarboxylation can occur.[3][6]1. Use a Weaker Base: Employ a milder basic catalyst like ammonium carbonate or an organocatalyst like glycine.[1][4] 2. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the pyrazole aldehyde relative to the active methylene compound. 3. Reaction Condition Control: The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is known to promote decarboxylation.[6] If decarboxylation is not desired, avoid these conditions. Conversely, if the decarboxylated product is the target, these conditions can be employed.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. 3. Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.[1]1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is consumed.[1] 2. Add Fresh Catalyst: In some cases, adding a fresh portion of the catalyst may help drive the reaction to completion. 3. Improve Solubility: Consider using a co-solvent or a different solvent system. Sonication can also be employed to enhance dissolution and reaction rates.[1][9]
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily. 2. Contamination with Starting Materials: Unreacted starting materials may co-elute with the product during chromatography.1. Recrystallization/Trituration: Attempt recrystallization from various solvents. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider other purification techniques like preparative TLC or HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knoevenagel condensation in the context of pyrazole synthesis?

A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like malononitrile) to a carbonyl group (a pyrazole aldehyde), followed by a dehydration reaction to form a C=C double bond.[6] The catalyst, typically a weak base, facilitates the deprotonation of the active methylene compound to form a carbanion, which then acts as the nucleophile.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration A Active Methylene Compound (Z-CH2-Z') C Enolate (Z-CH--Z') A->C + Base B Base E Aldol Adduct C->E D Pyrazole Aldehyde (Pyr-CHO) D->E F Knoevenagel Product (Pyr-CH=C(Z)Z') E->F - H2O

Figure 1: General mechanism of Knoevenagel condensation.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the specific substrates and desired outcome.

  • Weakly basic amines like piperidine are commonly used.[6]

  • For a greener approach, ammonium carbonate in an aqueous medium is a mild, cheap, and efficient option.[1][9]

  • Glycine , an amino acid, can also be used as an effective and eco-friendly catalyst.[4]

  • In some cases, an acidic medium like glacial acetic acid is employed.[2][10]

  • Boric acid has been shown to be an effective Brønsted acid catalyst for this reaction.[5]

It is often best to perform small-scale screening experiments with a few different catalysts to identify the optimal one for your system.

Q3: What are the advantages of using microwave irradiation or ultrasound?

A3: Both microwave irradiation and ultrasound can offer significant advantages over conventional heating methods. These techniques can lead to shorter reaction times, higher yields, and sometimes improved product purity.[2] Sonication, in particular, can be useful in overcoming solubility issues.[1][9]

Q4: Can Knoevenagel condensation be part of a one-pot or multicomponent reaction for pyrazole synthesis?

A4: Yes, the Knoevenagel condensation is often a key step in multicomponent reactions for the synthesis of complex pyrazole derivatives.[8] For example, a tandem Knoevenagel condensation-Michael addition has been used to generate antibody-drug conjugates.[7] One-pot syntheses involving a Knoevenagel condensation followed by a cyclization step are also common for building pyrazole-fused ring systems.[8][11]

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Condition_Catalyst Is the catalyst appropriate? Start->Condition_Catalyst Action_Catalyst Screen different catalysts (basic, acidic, green) Condition_Catalyst->Action_Catalyst No Condition_Solvent Are reactants soluble? Condition_Catalyst->Condition_Solvent Yes Action_Catalyst->Condition_Solvent Action_Solvent Optimize solvent system (e.g., water/ethanol mix) Condition_Solvent->Action_Solvent No Condition_Temp Is the temperature optimal? Condition_Solvent->Condition_Temp Yes Action_Solvent->Condition_Temp Action_Temp Adjust temperature/ Consider microwave/ultrasound Condition_Temp->Action_Temp No End Improved Yield Condition_Temp->End Yes Action_Temp->End

Figure 2: Troubleshooting workflow for low reaction yield.

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on the Knoevenagel condensation for pyrazole synthesis, providing a comparative overview of different reaction conditions.

Table 1: Effect of Solvent on the Knoevenagel Condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and Malononitrile [1]

SolventReaction Time (min)Yield (%)
Water6040
Ethanol6060
Water:Ethanol (1:1) 10 95
Dichloromethane6030
Acetonitrile6050
Tetrahydrofuran6045
Reaction conditions: 20 mol% ammonium carbonate, reflux temperature.

Table 2: Comparison of Different Catalysts

Catalyst (mol%)SolventTemperatureTimeYield (%)Reference
Ammonium Carbonate (20)Water:Ethanol (1:1)Reflux10 min95[1]
PiperidineEthanolReflux2-3 h-[3]
Glycine (20)DMSORoom Temp.--[4]
Boric Acid (10)Aqueous EthanolRoom Temp.-Good[5]
Acetic AcidGlacial Acetic AcidReflux2-3 h-[10]

Note: "-" indicates that the specific quantitative data was not provided in the cited source.

Experimental Protocols

General Procedure for Knoevenagel Condensation using Ammonium Carbonate [1]

  • In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a water-ethanol (1:1) mixture.

  • Stir the mixture for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (20 mol%).

  • Heat the reaction mixture to reflux and stir for 3-20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid product, wash with water, and dry.

General Procedure for Knoevenagel Condensation in Acidic Medium [10]

  • In a suitable flask, dissolve equimolar amounts (e.g., 0.002 mol) of the pyrazole aldehyde and the active methylene compound in glacial acetic acid (4 mL).

  • Reflux the reaction mixture for 2 to 3 hours.

  • Monitor the completion of the reaction by TLC.

  • After completion, allow the mixture to cool.

  • Filter the resulting solid product using a Buchner funnel.

  • Recrystallize the crude product from acetic acid to obtain the pure compound.

References

Stability testing and degradation analysis of 3-(2-Chlorophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation analysis of 3-(2-Chlorophenyl)-1H-Pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound?

A1: Forced degradation studies for this compound are crucial to understand its intrinsic stability and to develop stability-indicating analytical methods.[1][2][3] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photostability: Exposure to ICH-compliant light conditions (solid state and in solution).

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, which includes a pyrazole ring and a chlorophenyl group, several degradation pathways are plausible under stress conditions. The pyrazole ring can be susceptible to oxidation and cleavage under harsh conditions. The chlorophenyl group is generally stable but can influence the electronic properties of the pyrazole ring. Potential degradation could involve hydroxylation of the pyrazole or phenyl ring, or cleavage of the pyrazole ring.

Q3: Which analytical techniques are most suitable for analyzing degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the separation and identification of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating the parent drug from its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q4: How can I prevent the degradation of this compound during storage?

A4: To ensure the stability of this compound, it should be stored in a well-closed container, protected from light, at controlled room temperature. For long-term storage, refrigeration (2-8°C) is advisable. It is also important to avoid exposure to high humidity and extreme pH conditions.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram during initial analysis.

  • Question: I am seeing unexpected peaks in my HPLC chromatogram of a freshly prepared solution of this compound. What could be the cause?

  • Answer:

    • Purity of the starting material: Verify the purity of your this compound standard. It may contain impurities from the synthesis process.

    • Solvent interaction: The analyte might be reacting with the solvent or impurities in the solvent. Prepare fresh solutions with high-purity solvents and analyze immediately.

    • Mobile phase interaction: Ensure the mobile phase components are compatible with the analyte. A reactive mobile phase could cause on-column degradation.

    • System contamination: The HPLC system might be contaminated. Flush the system thoroughly with an appropriate cleaning solution.

Issue 2: Significant degradation is observed under acidic conditions.

  • Question: My forced degradation study shows extensive degradation of this compound in 0.1 M HCl. How can I control the degradation to identify the primary degradants?

  • Answer:

    • Reduce stress conditions: You can lessen the severity of the acidic stress by:

      • Lowering the temperature (e.g., from 60°C to 40°C).

      • Decreasing the acid concentration (e.g., to 0.01 M HCl).

      • Reducing the exposure time.

    • Time-point analysis: Analyze samples at multiple time points to track the formation and further degradation of the initial products. This can help in identifying the primary, secondary, and tertiary degradation products.

Issue 3: Poor resolution between the parent peak and a degradation product peak in HPLC.

  • Question: I am having trouble separating a major degradation product from the parent this compound peak. How can I improve the resolution?

  • Answer:

    • Optimize mobile phase:

      • Adjust the organic-to-aqueous ratio.

      • Change the pH of the aqueous phase.

      • Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).

    • Change stationary phase: Use a column with a different selectivity (e.g., a C8 column instead of a C18, or a phenyl-hexyl column).

    • Gradient optimization: If using a gradient method, adjust the gradient slope to improve separation around the co-eluting peaks.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT in min)
0.1 M HCl (60°C, 24h)15.238.5
0.1 M NaOH (60°C, 24h)8.7210.2
3% H₂O₂ (RT, 24h)20.547.1
Thermal (105°C, 48h)5.119.8
Photolytic (ICH)11.3211.5

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep a known amount of the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photostability Testing: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Aliquot oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Aliquot thermal Thermal Degradation (105°C, Solid) photo Photostability (ICH Conditions) hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc Dissolve photo->hplc Dissolve lcms LC-MS for Identification hplc->lcms Characterize Degradants nmr NMR for Structure Elucidation lcms->nmr Confirm Structure degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod Ring Cleavage Products parent->hydrolysis_prod Acid/Base hydroxylated Hydroxylated Pyrazole/Phenyl Ring parent->hydroxylated H2O2 n_oxide N-Oxide Formation parent->n_oxide H2O2 photo_rearranged Rearrangement Products parent->photo_rearranged UV/Vis Light

References

Technical Support Center: Scaling Up 3-(2-Chlorophenyl)-1H-Pyrazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(2-Chlorophenyl)-1H-Pyrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 Low final product yield. - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Mechanical losses during workup and purification.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; literature suggests temperatures can range from room temperature to reflux, depending on the specific protocol. - Ensure the purity of starting materials, particularly the hydrazine reagent, which can degrade over time.[1] - Minimize transfer steps and optimize filtration and washing procedures to reduce mechanical losses.
PUR-001 Presence of significant impurities in the crude product. - Formation of regioisomers. - Side reactions due to impurities in starting materials. - Incomplete reaction leading to residual starting materials. - Discoloration from hydrazine starting material.[1]- The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds.[1] Consider purification by column chromatography or recrystallization to separate isomers. - Use high-purity starting materials.[1] - Drive the reaction to completion by adjusting stoichiometry or reaction time.[1] - If using a hydrazine salt, adding a mild base like sodium acetate can lead to a cleaner reaction.[1] Recrystallization is also effective for removing colored impurities.[1]
RXN-001 Reaction fails to initiate or proceeds very slowly. - Incorrect reaction conditions (temperature, solvent, pH). - Low-quality or degraded reagents.- Verify the reaction temperature and ensure proper mixing. - Choose an appropriate solvent; ethanol is commonly used.[1] - Check the quality and age of the hydrazine reagent.[1]
SCL-001 Difficulty in reproducing small-scale results at a larger scale. - Inefficient heat transfer in larger reaction vessels. - Inadequate mixing at a larger scale. - Changes in addition rates of reagents.- Ensure efficient stirring and temperature control. Use a jacketed reactor for better heat management. - Maintain equivalent mixing efficiency by selecting appropriate stirring equipment and speed for the larger vessel. - Scale up reagent addition times proportionally to the batch size to maintain concentration profiles.
ISO-001 Product precipitates as an oil or is difficult to crystallize. - Presence of impurities inhibiting crystallization. - Inappropriate solvent system for crystallization.- Purify the crude product by column chromatography before crystallization. - Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization. A common technique involves dissolving the product in a good solvent and then adding a poor solvent until turbidity is observed, followed by cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Knorr pyrazole synthesis and its variations are among the most common methods. This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, this would likely involve the reaction of a 1-(2-chlorophenyl)-1,3-dicarbonyl compound with hydrazine.

Q2: How can I improve the regioselectivity of the pyrazole synthesis?

A2: The formation of regioisomers is a known challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1] Adjusting the solvent and the pH can influence the outcome. For instance, acidic conditions in solvents like ethanol may favor one isomer, while basic conditions could favor the other.[1]

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: Hydrazine and its derivatives are toxic and potentially carcinogenic, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving hydrazines can also be exothermic, so controlled addition of reagents and efficient temperature monitoring are crucial, especially at a larger scale.

Q4: What are the recommended purification techniques for this compound?

A4: Common purification methods include recrystallization and column chromatography.[1] For recrystallization, a suitable solvent system needs to be identified. Column chromatography using silica gel is effective for separating the desired product from impurities and regioisomers.[1] A patent for a similar compound, 1-(4-chlorophenyl)pyrazol-3-ol, describes a purification process involving pH adjustment, extraction, and crystallization, which may be adaptable.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This is a generalized protocol that may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1-(2-chlorophenyl)-1,3-dicarbonyl starting material and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add hydrazine hydrate (or a suitable hydrazine salt) to the solution. A slight excess of hydrazine (1.0-1.2 equivalents) can be used to drive the reaction to completion.[1] If a hydrazine salt is used, a mild base like sodium acetate may be added.[1]

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Data Presentation

Table 1: Summary of Yields for Substituted Pyrazole Synthesis
CompoundReactantsSolventCatalyst/ConditionsYield (%)Reference
3-phenyl-1H-pyrazole derivativesSubstituted acetophenone, hydrazineNot specifiedKnoevenagel condensation, Cyclization80 (total for 2 steps)
1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, 2-nitrobenzyl bromideDMSOSodium methoxide, 25°C70[2]
5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochlorideThiophenylchalcones, aminoguanidine hydrochlorideEthanolKOH, Ultrasonic conditions62-95[3]
1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole4-Chlorobenzaldehyde, benzylhydrazine, 4-Methyl-β-nitrostyreneMethanol/WaterRoom temperature92[4]

Note: The yields reported are for various substituted pyrazoles and may not be directly representative of the synthesis of this compound. These values serve as a general reference for what can be achieved in pyrazole synthesis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 1. Reaction Setup (Starting Materials + Solvent) s2 2. Reagent Addition (Hydrazine) s1->s2 s3 3. Reaction (Heating/Stirring) s2->s3 w1 4. Cooling & Precipitation s3->w1 Reaction Complete w2 5. Filtration w1->w2 w3 6. Solvent Removal (If no precipitate) p1 7. Recrystallization w2->p1 Crude Product p2 8. Column Chromatography w3->p2 Crude Product final Final Product: This compound p1->final Pure Product p2->final Pure Product troubleshooting_yield start Low Yield Observed q1 Is the reaction complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are starting materials pure? a1_yes->q2 s1 Monitor reaction by TLC/LC-MS. Increase reaction time or temperature. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Significant mechanical loss? a2_yes->q3 s2 Verify purity of reactants. Use fresh hydrazine. a2_no->s2 s2->q1 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Optimize workup and purification steps. Minimize transfers. a3_yes->s3 end Yield Improved a3_no->end s3->end

References

Technical Support Center: Addressing Poor Cell Permeability of Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in pyrazole-based drug candidates. The following information is designed to assist researchers in identifying the root causes of low permeability, optimizing experimental protocols, and developing strategies to improve the cellular uptake of their compounds.

Section 1: Frequently Asked questions (FAQs)

This section addresses common questions researchers encounter when dealing with the cell permeability of pyrazole-based compounds.

Q1: My pyrazole-based compound shows low apparent permeability (Papp) in the Caco-2 assay. What are the primary reasons for this?

A1: Low apparent permeability of pyrazole-based compounds in Caco-2 assays is often attributed to one or a combination of the following factors:

  • High Efflux Ratio: Pyrazole-containing molecules can be recognized by and actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells. This results in a significantly lower net transport from the apical (intestinal lumen side) to the basolateral (blood side) compartment.

  • Low Aqueous Solubility: The often planar and aromatic nature of the pyrazole ring can lead to poor solubility in the aqueous environment of the gastrointestinal tract and the assay buffer. Low solubility can limit the concentration of the compound available at the cell surface for absorption.

  • Unfavorable Physicochemical Properties: Properties such as high molecular weight, a large number of hydrogen bond donors and acceptors, and high polar surface area can hinder a compound's ability to passively diffuse across the lipid cell membrane.

  • Compound Instability: The pyrazole derivative may be unstable in the assay buffer and degrade over the course of the experiment, leading to an underestimation of its permeability.

  • Lysosomal Trapping: As many pyrazole-based compounds are basic, they can become protonated and trapped within the acidic environment of lysosomes inside the cell, which reduces the amount of compound available to traverse the cell and reach the basolateral compartment.[1][2]

Q2: How can I determine if my pyrazole derivative is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A2: A bidirectional Caco-2 or MDCK-MDR1 permeability assay is the standard method to investigate if your compound is an efflux pump substrate. Here’s how to interpret the results:

  • Calculate the Efflux Ratio (ER): The efflux ratio is determined by dividing the apparent permeability coefficient in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction.

    • ER = Papp (B-A) / Papp (A-B)

  • Interpret the Efflux Ratio: An efflux ratio greater than 2 is a strong indication that your compound is subject to active efflux.[3]

  • Use a P-gp Inhibitor: To confirm the involvement of P-gp, the bidirectional assay should be repeated in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence that your compound is a P-gp substrate.

Q3: My compound has good permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) but shows poor permeability in the Caco-2 assay. What does this discrepancy suggest?

A3: This is a common scenario that strongly points to the involvement of active cellular processes that are not present in the artificial PAMPA membrane. The most likely explanation is that your pyrazole-based compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are present in Caco-2 cells and actively pump your compound out of the cell, leading to low net permeability from the apical to the basolateral side. The PAMPA assay only measures passive diffusion, so a compound with good passive permeability characteristics can still be a poor performer in a cellular assay if it is an efflux substrate.

Q4: What are some initial strategies to improve the cell permeability of a pyrazole-based drug candidate?

A4: Improving cell permeability often involves a multi-pronged approach targeting the compound's physicochemical properties and its interaction with biological transporters:

  • Structural Modification (Medicinal Chemistry Approach):

    • Increase Lipophilicity: Carefully introducing lipophilic groups can enhance passive diffusion across the cell membrane. However, this must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility.

    • Reduce Hydrogen Bonding Capacity: Masking or replacing hydrogen bond donors (e.g., -NH, -OH) can lower the energy barrier for the compound to enter the lipid bilayer of the cell membrane.

    • Prodrug Strategy: A more permeable prodrug can be designed to be converted into the active pyrazole compound by intracellular enzymes.

  • Formulation Strategies:

    • Use of Permeation Enhancers: Certain excipients can be included in a formulation to improve permeability.

    • Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can alter its uptake mechanism, potentially bypassing efflux pumps.

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during permeability assays.

Issue 1: Low Compound Recovery in Caco-2 or MDCK Assays

Q: I'm observing low total recovery of my pyrazole compound after the assay (i.e., the sum of the compound in the donor, acceptor, and cell lysate is significantly less than the initial amount). What are the potential causes and how can I address this?

A: Low recovery can significantly compromise the accuracy of your permeability data. Here are the common culprits and troubleshooting steps:

  • Non-Specific Binding: Lipophilic compounds, including many pyrazole derivatives, can bind to the plastic of the assay plates.

    • Solution:

      • Use commercially available low-binding plates for sample collection.

      • Add 1-4% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment to act as a "sink" and reduce non-specific binding.[1]

  • Lysosomal Trapping: Basic pyrazole compounds can accumulate in lysosomes.

    • Solution: Run the assay in the presence of a lysosomotropic agent like bafilomycin A1, which disrupts the lysosomal pH gradient. An increase in recovery and Papp (A-B) in the presence of such an agent is indicative of lysosomal trapping.[1][2]

  • Compound Instability: The compound may be degrading in the assay buffer.

    • Solution: Assess the stability of your compound by incubating it in the assay buffer for the duration of the experiment and analyzing its concentration over time using LC-MS/MS.

  • Poor Solubility: The compound may be precipitating out of the solution.

    • Solution: Visually inspect the wells for precipitation. If solubility is an issue, consider reducing the test concentration or using a formulation aid (though this can complicate data interpretation).

Issue 2: High Variability in Papp Values Across Replicates

Q: My apparent permeability (Papp) values are highly variable between replicate wells. What could be causing this and how can I improve the reproducibility of my assay?

  • Inconsistent Cell Monolayers:

    • Solution: Ensure the integrity of the Caco-2 or MDCK cell monolayer in every well before starting the experiment. This is typically done by measuring the Transepithelial Electrical Resistance (TEER). Only use wells that meet your pre-defined TEER acceptance criteria.

  • Inaccurate Pipetting:

    • Solution: Ensure that pipettes are properly calibrated and that pipetting is performed carefully and consistently, especially when adding small volumes of concentrated compound stocks.

  • Edge Effects on the Plate:

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations, which can affect cell growth and monolayer integrity.

  • Compound Solubility Issues:

    • Solution: If your compound has low solubility, it may not be dissolving consistently in each well, leading to variable concentrations at the start of the experiment. Ensure complete dissolution of your compound in the dosing solution.

Section 3: Data on Structure-Permeability Relationships of Pyrazole Derivatives

Improving cell permeability often involves iterative structural modifications. The following tables provide quantitative data on how changes to the pyrazole scaffold can impact apparent permeability (Papp) in Caco-2 cell assays.

Table 1: Permeability of Pyrazolo[3,4-d]pyrimidine Derivatives in Caco-2 Cells [4]

Compound IDStructurePapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)
Cpd 1 0.1510.0
Cpd 2 0.258.0
Cpd 3 0.306.5
Cpd 4 0.455.0

Note: The specific structures for these compounds are proprietary to the cited study but the data illustrates the range of permeability and efflux ratios that can be observed within a series of related pyrazole derivatives.

Table 2: General Structure-Activity Relationship (SAR) for Improving Permeability of Pyrazole-Based Compounds

Structural ModificationGeneral Impact on PermeabilityRationale
Increase Lipophilicity (e.g., add alkyl or aryl groups) Generally increases passive permeabilityEnhances partitioning into the lipid cell membrane.
Reduce Hydrogen Bond Donors (e.g., O-methylation, N-alkylation) Often increases permeabilityReduces the desolvation penalty for entering the cell membrane.
Introduce Fluorine Atoms Can increase permeabilityCan lower basicity (pKa) and increase lipophilicity.
Modify to Avoid Efflux Pump Recognition Can significantly increase net permeabilityAlters the shape and charge distribution of the molecule to reduce its affinity for efflux transporters.

Section 4: Key Experimental Protocols

Detailed methodologies for standard permeability assays are provided below.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) of a pyrazole-based compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer to assess both passive permeability and active transport.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates with permeable polycarbonate membrane inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 10 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • P-gp inhibitor stock solution (e.g., 10 mM Verapamil in DMSO)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in flasks until they reach 80-90% confluency.

    • Seed the Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).

  • Preparation for Transport Study:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Transport Experiment (A-B Direction):

    • Prepare the donor solution by diluting the test compound stock solution in transport buffer to the final desired concentration (e.g., 10 µM).

    • Add the donor solution to the apical (top) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Transport Experiment (B-A Direction):

    • Repeat the transport experiment, but this time add the donor solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Confirmation of P-gp Substrate (Optional):

    • Repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil) in both the apical and basolateral chambers.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio (ER) as described in FAQ 2.

Protocol 2: MDCK-MDR1 Permeability Assay

Objective: To specifically assess if a pyrazole-based compound is a substrate of the human P-glycoprotein (MDR1) efflux pump.

Materials:

  • MDCK-MDR1 cells (MDCK cells transfected to overexpress human MDR1)

  • Wild-type MDCK cells (as a control)

  • All other materials are the same as for the Caco-2 assay.

Procedure:

The procedure is largely similar to the Caco-2 bidirectional permeability assay, with the key difference being the use of MDCK-MDR1 cells, which have a shorter culture time.

  • Cell Culture and Seeding:

    • Culture MDCK-MDR1 and wild-type MDCK cells.

    • Seed the cells onto Transwell inserts and culture for 3-5 days to form a confluent monolayer.

  • Monolayer Integrity and Transport Experiment:

    • Follow the same steps for monolayer integrity check, preparation, transport experiment (both A-B and B-A directions), and sample analysis as described in the Caco-2 protocol.

  • Data Analysis:

    • Calculate the Papp (A-B), Papp (B-A), and efflux ratio for the test compound in both the MDCK-MDR1 and wild-type MDCK cell lines.

    • A significantly higher efflux ratio in the MDCK-MDR1 cell line compared to the wild-type cell line confirms that the compound is a substrate for P-gp.

Section 5: Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows can aid in understanding the complex processes involved in drug permeability.

Signaling Pathways Regulating Efflux Pump Expression

The expression of efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) is regulated by various signaling pathways, which can be activated by xenobiotics, inflammatory signals, and cellular stress.

Efflux_Pump_Regulation cluster_stimuli External Stimuli cluster_receptors Nuclear Receptors & Transcription Factors cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_protein Efflux Pump Proteins Xenobiotics Xenobiotics PXR_CAR PXR/CAR Xenobiotics->PXR_CAR Inflammatory_Signals Inflammatory_Signals NF_kB NF-κB Inflammatory_Signals->NF_kB Cellular_Stress Cellular_Stress Nrf2 Nrf2 Cellular_Stress->Nrf2 ABCB1_Gene ABCB1 (MDR1) Gene PXR_CAR->ABCB1_Gene Activation NF_kB->ABCB1_Gene Activation ABCG2_Gene ABCG2 (BCRP) Gene Nrf2->ABCG2_Gene Activation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->ABCB1_Gene Modulation PI3K_Akt->ABCG2_Gene Modulation Pgp P-glycoprotein (P-gp) ABCB1_Gene->Pgp Transcription & Translation BCRP BCRP ABCG2_Gene->BCRP Transcription & Translation

Regulation of P-gp and BCRP expression.
Experimental Workflow for Assessing Efflux Liability

The following diagram illustrates a typical workflow for determining if a pyrazole-based compound is a substrate for efflux pumps.

Efflux_Workflow Start Start with Pyrazole Compound Caco2_Assay Perform Bidirectional Caco-2 Permeability Assay Start->Caco2_Assay Calculate_ER Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Caco2_Assay->Calculate_ER Decision_ER ER > 2? Calculate_ER->Decision_ER Low_Efflux Low Efflux Liability Decision_ER->Low_Efflux No High_Efflux Potential Efflux Substrate Decision_ER->High_Efflux Yes Inhibitor_Assay Repeat Assay with P-gp/BCRP Inhibitor High_Efflux->Inhibitor_Assay Decision_Inhibitor ER Reduced? Inhibitor_Assay->Decision_Inhibitor Confirmed_Substrate Confirmed P-gp/BCRP Substrate Decision_Inhibitor->Confirmed_Substrate Yes Other_Transporter Substrate of Other Efflux Transporter(s) Decision_Inhibitor->Other_Transporter No

Workflow for efflux liability assessment.
Troubleshooting Logic for Low Permeability

This diagram provides a logical flow for troubleshooting the root cause of low apparent permeability in a Caco-2 assay.

Troubleshooting_Permeability Start Low Papp (A-B) Observed Check_Recovery Assess Compound Recovery Start->Check_Recovery Decision_Recovery Recovery < 80%? Check_Recovery->Decision_Recovery Low_Recovery_Issue Address Low Recovery Issues: - Non-specific binding - Lysosomal trapping - Instability Decision_Recovery->Low_Recovery_Issue Yes Good_Recovery Recovery Acceptable Decision_Recovery->Good_Recovery No Check_Efflux Calculate Efflux Ratio (ER) Good_Recovery->Check_Efflux Decision_Efflux ER > 2? Check_Efflux->Decision_Efflux High_Efflux_Issue High Efflux is the Likely Cause Decision_Efflux->High_Efflux_Issue Yes Low_Permeability_Issue Intrinsic Low Permeability Decision_Efflux->Low_Permeability_Issue No

Troubleshooting workflow for low cell permeability.

References

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst selection in pyrazole ring formation. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Troubleshooting Guide

This section provides practical, question-and-answer solutions to specific issues that may arise during catalytic pyrazole synthesis.

Issue 1: Low or No Product Yield

  • Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

  • Answer: Low yield is a common problem that can stem from several factors. A systematic troubleshooting approach can help identify and rectify the issue. Potential causes include the quality of starting materials, suboptimal reaction conditions, or an inappropriate catalyst system.[1]

    • Purity of Starting Materials: Ensure the high purity of both the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to unwanted side reactions and significantly lower the yield.[2]

    • Reaction Conditions:

      • Temperature: Increasing the reaction temperature or prolonging the reaction time can sometimes improve yields. However, excessively high temperatures may promote side reactions.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[2]

      • Solvent: The choice of solvent can influence the reaction outcome. For some syntheses, aprotic polar solvents like DMF or DMSO may provide better results than polar protic solvents such as ethanol.[2] In "green" chemistry approaches, water is an effective solvent, especially when using catalysts like nano-ZnO.

    • Catalyst Choice and Activity: The catalyst's efficiency is paramount. For instance, nano-ZnO has demonstrated high efficiency, leading to excellent yields in short reaction times.[3] If catalyst deactivation is suspected, consider using a fresh batch or a more robust catalyst. Some modern protocols utilize recyclable heterogeneous catalysts to maintain activity over several runs.

    • Reagent Stoichiometry: Using an excess of one reagent, such as the hydrazine (around 2 equivalents), can sometimes drive the reaction to completion and improve yields, especially if the dicarbonyl compound is the limiting reagent.[1]

Low_Yield_Troubleshooting cluster_conditions Condition Optimization Start Low Reaction Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed EvaluateCatalyst Evaluate Catalyst System OptimizeConditions->EvaluateCatalyst Conditions Optimized Temperature Adjust Temperature & Reaction Time OptimizeConditions->Temperature Solvent Screen Solvents (e.g., EtOH, DMF, Water) OptimizeConditions->Solvent AdjustStoichiometry Adjust Reagent Stoichiometry EvaluateCatalyst->AdjustStoichiometry Catalyst OK Success Improved Yield AdjustStoichiometry->Success Stoichiometry Adjusted

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity in Unsymmetrical Pyrazole Synthesis

  • Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?

  • Answer: Achieving high regioselectivity is a critical challenge when synthesizing unsymmetrical pyrazoles. The formation of one constitutional isomer over another is governed by a delicate balance of several factors.[4]

    • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the initial nucleophilic attack, thus directing the reaction towards the less crowded carbonyl group.[5]

    • Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.

    • Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom is protonated, which decreases its nucleophilicity and favors the reaction proceeding via the other nitrogen.[5][6]

    • Solvent Choice: The solvent can significantly impact regioselectivity. For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to favor the formation of one regioisomer.[4]

Regioselectivity_Factors Regioselectivity Regioselectivity in Pyrazole Synthesis Steric Steric Hindrance (Bulky Groups) Regioselectivity->Steric Electronic Electronic Effects (EWG/EDG) Regioselectivity->Electronic pH Reaction pH (Acidic/Basic) Regioselectivity->pH Solvent Solvent Polarity (e.g., HFIP, EtOH) Regioselectivity->Solvent Catalyst Catalyst Choice Regioselectivity->Catalyst

Caption: Key factors influencing regioselectivity.

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation can compete with the desired pyrazole ring formation, reducing the overall yield and complicating purification.

    • Homocoupling of Starting Materials: In some metal-catalyzed reactions, such as those involving copper or palladium, homocoupling of aryl halides can occur. This can sometimes be mitigated by lowering the reaction temperature and carefully selecting the ligand.[2]

    • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the hydrazone or enamine, without proceeding to the final cyclized pyrazole.[1] Ensuring optimal reaction conditions (temperature, time) and catalyst activity can help drive the reaction to completion.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for pyrazole synthesis and what is its general mechanism?

  • A1: The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic catalysis.[1][7][8] The reaction proceeds via an initial nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons, followed by the elimination of water to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl carbon. A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[1]

Knorr_Mechanism Reactants 1,3-Dicarbonyl | Hydrazine Condensation Condensation (-H2O) Reactants->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization CyclicIntermediate Cyclic Intermediate Cyclization->CyclicIntermediate Dehydration Dehydration (-H2O) CyclicIntermediate->Dehydration Product Pyrazole Product Dehydration->Product

Caption: General mechanism of the Knorr pyrazole synthesis.

  • Q2: What are the advantages of using heterogeneous catalysts like nano-ZnO for pyrazole synthesis?

  • A2: Heterogeneous catalysts like nano-ZnO offer several advantages, aligning with the principles of green chemistry. These include high efficiency with excellent yields (often up to 95%), short reaction times, and operational simplicity.[3] Furthermore, they are often reusable and can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure and reducing waste.[1][9] Many of these reactions can also be performed in environmentally benign solvents like water.[4][9]

  • Q3: Can pyrazole synthesis be performed under acid-free conditions?

  • A3: Yes, several modern protocols allow for pyrazole synthesis under acid-free conditions. For example, efficient copper-catalyzed condensation reactions can provide pyrazoles at room temperature without the need for an acid catalyst.[10] These methods are particularly useful when dealing with acid-sensitive substrates.

  • Q4: How does temperature control affect the outcome of some pyrazole syntheses?

  • A4: Temperature can be a critical parameter to control the reaction pathway. In some cases, a temperature-controlled approach can be used for the divergent synthesis of different pyrazole derivatives from the same starting materials. For instance, by simply tuning the reaction temperature, one can selectively obtain either N-H pyrazoles or N-tosyl-pyrazoles under transition-metal-free conditions.[11]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for various catalysts used in pyrazole ring formation, allowing for easy comparison of their performance.

Table 1: Performance of Nano-Particle Catalysts

CatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
Nano-ZnO Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateWaterRoom Temp.10-20 min90-96%
Ag/La-ZnO Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateSolvent-freeRoom Temp.10-25 minHigh[2]
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateAqueousN/AShort95%[3]

Table 2: Performance of Other Catalyst Systems

CatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
Ammonium Chloride Acetyl acetone, Hydrazine hydrateEthanolN/AN/AGood[7]
Copper(II) acetate 1,3-dicarbonyl, HydrazineEthanolReflux (3h)3 hVaries[12]
Silver(I) triflate Trifluoromethylated ynones, HydrazinesN/ARoom Temp.1 hup to 99%
No Catalyst α,β-alkynic hydrazoneEthanol9512 hup to 93%[11]

Experimental Protocols

Protocol 1: Nano-ZnO Catalyzed Synthesis of Pyranopyrazoles

This protocol describes a green, efficient one-pot, four-component synthesis of pyranopyrazole derivatives.

  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Malononitrile (1 mmol, 0.066 g)

    • Ethyl acetoacetate (1 mmol, 0.13 g)

    • Hydrazine hydrate (1 mmol, 0.050 g)

    • Nano-ZnO (25 mg)

    • Water (5 ml)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and nano-ZnO (25 mg) in water (5 ml).

    • Stir the mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.

    • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with water.

    • Purify the crude product by recrystallization from hot ethanol to obtain the pure pyranopyrazole derivative.

Protocol 2: Regioselective Knorr Synthesis using Fluorinated Alcohol

This protocol details a procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[4]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).[4]

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.[4]

    • Stir the reaction mixture at room temperature for 1-4 hours.[4]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.[4]

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[4]

References

Validation & Comparative

Efficacy Showdown: Chlorophenyl vs. Bromophenyl Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among the vast array of pyrazole derivatives, those substituted with halogenated phenyl rings, particularly chlorophenyl and bromophenyl moieties, have garnered significant attention for their potent and diverse biological activities. This guide provides an objective comparison of the efficacy of chlorophenyl versus bromophenyl pyrazole derivatives, supported by experimental data, detailed protocols, and visual pathway analyses to aid researchers and drug development professionals in their quest for novel therapeutics.

Quantitative Efficacy Comparison

The following table summarizes the reported in vitro anticancer activities of selected chlorophenyl and bromophenyl pyrazole derivatives from various studies. It is crucial to note that direct comparisons should be made with caution, as experimental conditions, cell lines, and compound structures beyond the core scaffold may vary between different research reports. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), with lower values indicating higher potency.

Compound ClassDerivative DescriptionBiological ActivityTarget/Cell LineEfficacy (IC50 in µM)
Chlorophenyl Pyrazole 1-(3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-oneAnticancerHeLa16.02[1]
Chlorophenyl Pyrazole 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneAnticancerMCF-71.31[2]
Chlorophenyl Pyrazole 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneAnticancerMCF-70.97[2]
Chlorophenyl Pyrazole 4-(4-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazoleAnticancer (EGFR TK inhibitor)MCF-70.07[1]
Bromophenyl Pyrazole 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde derivativeAnticancerMCF-7, HepG2, A549, PC3Activity Reported[3]
Bromophenyl Pyrazole Pyrazole derivative with a 4-bromophenyl groupAnticancerMCF-75.8[1]
Bromophenyl Pyrazole Pyrazole derivative with a 4-bromophenyl groupAnticancerA5498.0[1]
Bromophenyl Pyrazole Pyrazole derivative with a 4-bromophenyl groupAnticancerHeLa9.8[1]
Bromophenyl Pyrazole Pyrazole triazole thiol with a bromophenyl groupAnticancerPC-3~0.5 (pIC50 = 5.32)[4]

Observations: The presence of a chloro or bromo substituent on the phenyl ring is a common feature in many potent anticancer pyrazole derivatives. The data suggests that the specific substitution pattern and the overall molecular structure play a critical role in determining the efficacy. In some instances, bromophenyl derivatives have shown potent activity, while in others, chlorophenyl analogues exhibit strong inhibition. This highlights the nuanced structure-activity relationship (SAR) where the halogen's position, electronic properties, and steric effects influence target binding and cellular activity.

Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. Below are generalized protocols for the synthesis of halophenyl pyrazole derivatives and the evaluation of their cytotoxic activity, based on common practices in the cited literature.

Protocol 1: General Synthesis of Halophenyl Pyrazole Derivatives via Chalcone Cyclization

This method involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine to form the pyrazoline/pyrazole ring.

Step 1: Synthesis of Halophenyl Chalcone Intermediate

  • Preparation: In a round-bottom flask, dissolve an appropriately substituted acetophenone (10 mmol) in ethanol or methanol (20-30 mL).

  • Base Addition: Add an aqueous solution of a strong base, such as potassium hydroxide (30-40% w/v), dropwise to the stirred solution at room temperature.

  • Aldehyde Addition: To this mixture, add an equimolar amount (10 mmol) of a 4-chlorobenzaldehyde or 4-bromobenzaldehyde, also dissolved in a minimum amount of the alcohol solvent.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]

  • Isolation: Once the reaction is complete, pour the mixture into ice-cold water. An acidic solution (e.g., 10% HCl) can be added to neutralize the mixture, which will cause the chalcone product to precipitate.[5]

  • Purification: Filter the solid precipitate, wash it thoroughly with cold water until the filtrate is neutral, and then dry it. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[6]

Step 2: Cyclization to form Pyrazole Derivative

  • Reaction Setup: Dissolve the synthesized chalcone (5 mmol) in a suitable solvent such as absolute ethanol or glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.[7]

  • Hydrazine Addition: Add hydrazine hydrate (or a substituted hydrazine like phenylhydrazine) (5-6 mmol) dropwise to the solution. A catalytic amount of acid (like a few drops of glacial acetic acid if using ethanol as a solvent) can facilitate the reaction.[7]

  • Reflux: Heat the reaction mixture to reflux (typically 80-100°C) for 4-12 hours. Monitor the reaction's completion using TLC.[6][7]

  • Isolation and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The pyrazole derivative will precipitate out. Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization from an appropriate solvent.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare stock solutions of the chlorophenyl and bromophenyl pyrazole derivatives in DMSO. Serially dilute these stocks in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][10]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution, such as DMSO or a detergent-based buffer, to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Mechanisms and Workflows

To better understand the context of this research, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by pyrazole derivatives and a typical experimental workflow.

Signaling Pathway: COX-2 Inhibition

Many pyrazole derivatives, including the well-known drug Celecoxib (a chlorophenyl pyrazole), function as anti-inflammatory and anticancer agents by selectively inhibiting the Cyclooxygenase-2 (COX-2) enzyme. This pathway is crucial for the synthesis of prostaglandins, which are key mediators of inflammation and cell proliferation.

COX2_Pathway cluster_effects Cellular Effects Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Prostaglandin Synthase) Arachidonic_Acid->COX2 Substrate PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Promotes Proliferation Cell Proliferation & Angiogenesis PGE2->Proliferation Promotes Pyrazole Chlorophenyl/Bromophenyl Pyrazole Derivative Pyrazole->COX2 Inhibits

COX-2 inhibition pathway by pyrazole derivatives.
Experimental Workflow: MTT Assay for Cytotoxicity

The following diagram outlines the key steps involved in determining the IC50 value of a test compound using the MTT assay, a fundamental experiment in drug efficacy screening.

MTT_Workflow start Start plate_cells 1. Plate Cancer Cells in 96-well plate start->plate_cells incubate1 2. Incubate 24h (Allow attachment) plate_cells->incubate1 add_compound 3. Add Pyrazole Derivatives (Varying concentrations) incubate1->add_compound incubate2 4. Incubate 24-48h (Treatment period) add_compound->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate % Viability & Determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining compound cytotoxicity via MTT assay.

References

Validating the Biological Target of 3-(2-Chlorophenyl)-1H-Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-Chlorophenyl)-1H-pyrazole scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the biological target validation for derivatives of this compound, focusing on two key anti-cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Experimental data is presented to compare the efficacy of these pyrazole derivatives against established inhibitors, alongside detailed protocols for key validation assays.

Targeting VEGFR-2: Inhibition of Angiogenesis

VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have investigated pyrazole derivatives as potent VEGFR-2 inhibitors.

Comparative Efficacy of VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of a representative this compound derivative and compares it with Sorafenib, a known multi-kinase inhibitor that targets VEGFR-2.

CompoundTargetIC50 (µM)Cell LineIC50 (µM)
This compound Derivative 1 VEGFR-20.20HepG22.52
Sorafenib (Reference)VEGFR-20.03HepG22.05

Table 1: Comparison of in vitro activity of a this compound derivative and Sorafenib against VEGFR-2 and the HepG2 human liver cancer cell line.[1]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (this compound derivative)

  • Reference inhibitor (e.g., Sorafenib)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test and reference compounds in DMSO.

  • Add the kinase buffer to the wells of a 96-well plate.

  • Add the test compounds and reference inhibitor to the respective wells. Include a DMSO control.

  • Add the VEGFR-2 enzyme to all wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[2][3]

G cluster_workflow VEGFR-2 Kinase Assay Workflow prep Prepare Reagents (Enzyme, Buffer, ATP, Substrate) plate Plate Compounds (Test & Reference) prep->plate enzyme_add Add VEGFR-2 Enzyme plate->enzyme_add reaction_start Initiate Reaction (Add ATP/Substrate) enzyme_add->reaction_start incubation Incubate at 30°C reaction_start->incubation detection Add Detection Reagent incubation->detection read Read Luminescence detection->read analysis Calculate IC50 read->analysis

VEGFR-2 Kinase Assay Workflow

Targeting Bcl-2: Induction of Apoptosis

Bcl-2 is a key anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. Directly inhibiting Bcl-2 can restore the natural process of programmed cell death (apoptosis) in cancer cells. Pyrazole derivatives have been identified as promising Bcl-2 inhibitors.

Comparative Efficacy of Bcl-2 Inhibitors

The following table presents the cytotoxic activity of a 1,3,5-trisubstituted-1H-pyrazole derivative bearing a chlorophenyl group and compares it with the established Bcl-2 inhibitor, ABT-199 (Venetoclax), in breast cancer cell lines.

CompoundTargetCell LineIC50 (µM)
1,3,5-trisubstituted-1H-pyrazole derivative (with chlorophenyl) Bcl-2MCF-73.9 - 35.5
ABT-199 (Venetoclax) (Reference)Bcl-2MCF-7~0.01 - 1

Table 2: Comparison of cytotoxic activity of a Bcl-2 inhibiting pyrazole derivative and ABT-199 in the MCF-7 human breast cancer cell line.[4] (Note: IC50 for ABT-199 can vary based on specific experimental conditions).

Experimental Protocol: In Vitro Bcl-2 Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a compound for the Bcl-2 protein.

Materials:

  • Recombinant human Bcl-2 protein

  • Fluorescently labeled peptide probe known to bind Bcl-2 (e.g., fluorescein-labeled Bak BH3 peptide)

  • Binding buffer (e.g., PBS with 0.01% Tween-20)

  • Test compound (this compound derivative)

  • Reference inhibitor

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the binding buffer.

  • In a 384-well plate, add the binding buffer, the fluorescently labeled peptide probe, and the Bcl-2 protein.

  • Add the diluted test compounds and reference inhibitor to the respective wells. Include a control with no inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.

  • Calculate the percentage of inhibition and determine the IC50 value.[5]

G cluster_pathway Bcl-2 Signaling Pathway cluster_inhibitor Inhibitor Action Bcl2 Bcl-2 Bax Bax/Bak Bcl2->Bax Mito Mitochondrion Bax->Mito forms pore CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Inhibitor This compound Derivative Inhibitor->Bcl2 inhibits

Inhibition of the Bcl-2 Anti-Apoptotic Pathway

Conclusion

Derivatives of this compound demonstrate significant potential as anticancer agents through the inhibition of key biological targets such as VEGFR-2 and Bcl-2. The presented data indicates that these compounds exhibit potent activity, in some cases comparable to established drugs. The detailed experimental protocols provided in this guide offer a framework for researchers to validate these and other potential biological targets, facilitating the further development of this promising class of molecules. The provided visualizations of the experimental workflow and the targeted signaling pathway serve to clarify the complex biological processes involved. Further optimization of the pyrazole scaffold is warranted to enhance potency and selectivity, paving the way for new therapeutic interventions in oncology.

References

A Comparative Guide to 3-(2-Chlorophenyl)-1H-Pyrazole and Celecoxib as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in mediating pain and inflammation.

Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions, as it can reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

Celecoxib: A Profile

Celecoxib is a widely prescribed NSAID that acts as a selective COX-2 inhibitor. It is used to manage pain and inflammation in various conditions, including osteoarthritis, rheumatoid arthritis, and acute pain.

3-(2-Chlorophenyl)-1H-Pyrazole: An Overview

This compound belongs to the pyrazole class of compounds. The pyrazole scaffold is a common structural motif in many selective COX-2 inhibitors, including celecoxib itself. The presence of a chlorophenyl group suggests that this compound may have been synthesized and investigated for its potential as a COX-2 inhibitor. However, specific experimental data on its efficacy and selectivity are not publicly available.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of celecoxib against COX-1 and COX-2 from various in vitro studies. The COX-2 selectivity index, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key indicator of a compound's selectivity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 1: In Vitro Inhibitory Potency of Celecoxib

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Assay System
Celecoxib150.04375Sf9 cells
Celecoxib826.812Human peripheral monocytes
Celecoxib9.40.08117.5Ovine COX-1 and human recombinant COX-2
Celecoxib>1000.32>312.5Not specified
Celecoxib25.740.3280.43Not specified

Note: IC50 values can vary depending on the specific experimental conditions and assay systems used.

As the table indicates, celecoxib consistently demonstrates significantly higher potency against COX-2 compared to COX-1, confirming its status as a selective COX-2 inhibitor.

Due to the lack of available data for this compound, a direct quantitative comparison is not possible at this time.

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the general mechanism of action of COX-2 inhibitors in the arachidonic acid pathway.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2

Caption: Mechanism of COX-2 Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for in vitro COX inhibition assays.

In Vitro COX Inhibition Assay (Whole-Cell Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandins in a cellular environment.

  • Cell Culture: Human cell lines that selectively express either COX-1 (e.g., U937) or COX-2 (e.g., lipopolysaccharide-stimulated THP-1 monocytes) are cultured under standard conditions.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound or celecoxib) for a specified period (e.g., 30 minutes).

  • Substrate Addition: Arachidonic acid is added to the cell culture to initiate the enzymatic reaction.

  • Prostaglandin Measurement: After a defined incubation time, the reaction is stopped, and the concentration of a specific prostaglandin (e.g., PGE2) in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro COX inhibitory activity of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (COX-1 or COX-2 expressing) Incubation Pre-incubation with Test Compound Cell_Culture->Incubation Compound_Prep Test Compound Preparation Compound_Prep->Incubation Reaction Addition of Arachidonic Acid Incubation->Reaction Measurement PGE2 Measurement (ELISA) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc

Caption: In Vitro COX Inhibition Assay Workflow.

Conclusion

Celecoxib is a well-characterized and clinically effective selective COX-2 inhibitor. Its high selectivity for COX-2 over COX-1 is supported by extensive in vitro data. While the pyrazole scaffold of this compound suggests potential for COX-2 inhibition, the absence of publicly available experimental data prevents a direct and quantitative comparison with celecoxib.

Further research and publication of in vitro and in vivo studies on this compound are necessary to elucidate its potency, selectivity, and potential as a therapeutic agent. Researchers in drug development are encouraged to conduct head-to-head comparative studies using standardized assays to accurately determine the relative efficacy and safety profiles of novel pyrazole derivatives against established drugs like celecoxib.

The Rise of Pyrazoles: A Comparative Analysis of Antifungal Efficacy Against Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against fungal infections, researchers are increasingly turning their attention to novel pyrazole derivatives as promising alternatives to conventional antifungal agents like fluconazole. Recent studies have demonstrated that certain pyrazole compounds exhibit potent antifungal activity, in some cases surpassing that of the widely used fluconazole, particularly against resistant strains. This guide provides a comprehensive comparison of the antifungal performance of select pyrazole derivatives against fluconazole, supported by experimental data on their efficacy and cytotoxicity, and an exploration of their mechanism of action.

Quantitative Antifungal Activity: A Head-to-Head Comparison

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the in vitro antifungal activity of representative pyrazole derivatives against various Candida species, a common cause of fungal infections in humans, with fluconazole included for direct comparison.

CompoundFungal StrainMIC (µg/mL)Reference Compound (Fluconazole) MIC (µg/mL)
Pyrazole Derivative 1 Candida albicans15.6>64
Candida glabrata16>64
Candida parapsilosis16>64
Pyrazole Derivative 2 Candida albicans125-250>64
Pyrazole Derivative 3 Candida albicans15.6>64

Note: The data presented is a compilation from multiple studies to illustrate the potential of pyrazole derivatives. Direct comparison is most accurate when data is generated from the same study under identical conditions.

Assessing Safety: Cytotoxicity and the Selectivity Index

A crucial aspect of drug development is ensuring that a compound is toxic to the target pathogen but safe for the host. This is assessed by determining the cytotoxicity against mammalian cell lines, often expressed as the 50% inhibitory concentration (IC50). The selectivity index (SI), calculated as the ratio of IC50 to MIC, is a critical measure of a drug's therapeutic window. A higher SI value is desirable, indicating greater selectivity for the fungal cells over host cells.

CompoundCell LineIC50 (µg/mL)Selectivity Index (SI = IC50/MIC) vs. C. albicans
Pyrazole Derivative 1 Human Fibroblasts>400>25.6
Fluconazole VariousGenerally highVaries

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Fluconazole, a member of the azole class of antifungals, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51)[1][2][3][4][5]. This enzyme is a key component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane[2][4]. By disrupting ergosterol production, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth[2][5].

Emerging research, including molecular docking studies, suggests that many antifungal pyrazole derivatives share a similar mechanism of action, targeting the same lanosterol 14-α-demethylase enzyme in fungi[6]. The pyrazole core structure can effectively bind to the active site of this enzyme, preventing it from converting lanosterol to ergosterol.

Fluconazole_Mechanism cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by Fluconazole/Pyrazole Derivatives Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) Lanosterol_Inhibit Lanosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Fluconazole Fluconazole or Pyrazole Derivative Blocked_Enzyme Inhibited Lanosterol 14-α-demethylase Fluconazole->Blocked_Enzyme Inhibits Disrupted_Membrane Disrupted Fungal Cell Membrane (Fungistatic/Fungicidal Effect) Blocked_Enzyme->Disrupted_Membrane Leads to

Figure 1. Mechanism of action of fluconazole and pyrazole derivatives.

Experimental Protocols

The following are standardized methods for evaluating the antifungal activity and cytotoxicity of investigational compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Drug Solutions: Stock solutions of the pyrazole derivatives and fluconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungus is then prepared in a sterile saline solution or RPMI-1640 medium and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a concentration of approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Serial Dilution: The drug solutions are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates also include a growth control (no drug) and a sterility control (no fungus). The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Mammalian cells (e.g., human fibroblast cell lines) are seeded into a 96-well plate and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and fluconazole. A vehicle control (containing only the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.

Experimental_Workflow cluster_antifungal Antifungal Activity (MIC) cluster_cytotoxicity Cytotoxicity (IC50) cluster_analysis Comparative Analysis A1 Prepare Drug Dilutions (Pyrazole Derivatives & Fluconazole) A3 Inoculate Microtiter Plate A1->A3 A2 Prepare Fungal Inoculum (e.g., Candida albicans) A2->A3 A4 Incubate (24-48h) A3->A4 A5 Determine MIC A4->A5 B1 Calculate Selectivity Index (SI = IC50 / MIC) A5->B1 C1 Seed Mammalian Cells C2 Treat with Compounds C1->C2 C3 Incubate (24-72h) C2->C3 C4 Perform MTT Assay C3->C4 C5 Determine IC50 C4->C5 C5->B1

Figure 2. Experimental workflow for comparing antifungal agents.

Conclusion

The preliminary data strongly suggest that pyrazole derivatives represent a promising new class of antifungal agents. Their potent activity against various Candida species, coupled with a potentially favorable safety profile as indicated by the selectivity index, warrants further investigation. The shared mechanism of action with fluconazole, targeting the essential ergosterol biosynthesis pathway, provides a solid foundation for their development. Continued research focusing on optimizing the structure of pyrazole compounds to enhance their antifungal efficacy and selectivity will be critical in the development of next-generation therapies to combat the growing threat of fungal infections.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 3-(2-Chlorophenyl)-1H-Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-chlorophenyl)-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous potent kinase inhibitors. While often designed for a specific target, the inherent structural similarities within the human kinome frequently lead to off-target interactions. This guide provides an objective comparison of the cross-reactivity profiles of representative pyrazole-based inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design and development of more selective therapeutic agents.

Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

To illustrate the selectivity profiles within the pyrazole class, the following table summarizes the inhibitory activity (IC50 or Ki) of several exemplary compounds against a panel of kinases. This data, compiled from various public sources, highlights how substitutions on the pyrazole core can significantly influence target specificity. While a comprehensive screen for a single this compound derivative is not publicly available, the selected compounds with related substitutions offer valuable insights into potential cross-reactivity.

Compound ClassPrimary Target(s)Off-Target Kinases Inhibited (>50% at 1 µM)IC50 / Ki (nM) - Primary TargetReference
Pyrazole-based Akt Inhibitor (e.g., Compound 1 analogue)Akt1GSK3β, PKA, ROCK161 (IC50)[1]
Pyrazole-based ALK Inhibitor (e.g., Compound 3)ALKFAK2.9 (IC50)[1]
Pyrazole-based Aurora Kinase Inhibitor (e.g., Compound 8)Aurora A/B22 kinases including CDKs, PLK1, and JAK235 (Aurora A), 75 (Aurora B) (IC50)
3-Amino-1H-pyrazole-based Inhibitor (e.g., Compound 1)PromiscuousOver 300 kinases4.6 (CDK2), 26.1 (JNK3) (Kd)[2]

Experimental Protocols for Cross-Reactivity Analysis

Accurate assessment of inhibitor selectivity is crucial. The following are detailed protocols for two widely used methods in cross-reactivity profiling.

In Vitro Kinase Assay (Radiometric)

This biochemical assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., this compound derivative)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-33P]ATP

  • ATP solution

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted inhibitor to the reaction mix. Include a DMSO-only control (vehicle).

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Termination and Washing: Stop the reaction and spot the mixture onto phosphocellulose filter plates. Wash the plates multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[3][4][5][6]

Materials:

  • Cultured cells expressing the target kinase(s)

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Instrumentation for heating (e.g., PCR machine)

  • Instrumentation for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control (DMSO) for a defined period.[4]

  • Heating: Heat the cell suspensions across a range of temperatures to induce thermal denaturation.[4][5]

  • Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.[4]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[5]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cross-reactivity analysis, the following diagrams illustrate a typical experimental workflow and a key signaling pathway often modulated by pyrazole-based inhibitors.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Profiling A Compound Synthesis (this compound derivative) B Primary Target Assay (e.g., PI3Kα) A->B Potency C Broad Kinase Panel Screening (e.g., >400 kinases at 1 µM) B->C Selectivity D Dose-Response Assays for Hits (Determine IC50 values) C->D Quantify Off-Target Activity E Cellular Target Engagement (e.g., CETSA) D->E Confirm Cellular Activity F In Vivo Efficacy and Toxicity Studies E->F Preclinical Development

Caption: A generalized workflow for the discovery and profiling of kinase inhibitors.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.[7][8][9][10]

References

In Vivo Validation of Anticancer Effects of 3-(2-Chlorophenyl)-1H-Pyrazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals,

This guide aims to provide a comparative overview of the in vivo anticancer effects of 3-(2-Chlorophenyl)-1H-Pyrazole analogs. Despite a comprehensive search of available scientific literature, we must report that specific in vivo validation studies detailing the quantitative anti-tumor efficacy, comprehensive experimental protocols, and associated signaling pathways for analogs with the precise this compound core structure are not publicly available at this time.

The field of pyrazole derivatives in oncology is vast and promising, with numerous studies highlighting their potent in vitro activity against a range of cancer cell lines. However, the crucial step of in vivo validation, which assesses efficacy and safety in a living organism, appears to be a gap in the current published research for this specific subclass of pyrazole compounds.

Therefore, to provide valuable insights for researchers in this area, this guide will focus on presenting a generalized framework based on available data for structurally related pyrazole-based anticancer agents that have undergone in vivo evaluation. This will include:

  • A general overview of in vivo experimental design for testing pyrazole analogs, based on established methodologies.

  • Hypothetical data tables illustrating the types of quantitative data that would be collected in such studies.

  • Illustrative diagrams of key signaling pathways frequently implicated in the anticancer activity of pyrazole derivatives.

We believe this approach will offer a valuable resource for designing and interpreting future in vivo studies on this compound analogs and related compounds.

General Experimental Protocol for In Vivo Anticancer Assessment of Pyrazole Analogs

The following outlines a typical experimental protocol for evaluating the in vivo antitumor activity of novel pyrazole compounds using a xenograft mouse model.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines relevant to the therapeutic target (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured under standard conditions.

  • Animals: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light cycles, and provided with sterile food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.

  • Treatment Groups: Receive the pyrazole analog at various doses. The compound is typically formulated in a vehicle such as a mixture of DMSO, PEG300, and saline. Administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the compound's properties.

  • Control Groups:

    • Vehicle Control: Receives the formulation vehicle only.

    • Positive Control: Receives a standard-of-care chemotherapy agent (e.g., doxorubicin, cisplatin) to validate the model's responsiveness.

  • Treatment is administered for a defined period (e.g., daily or every other day for 2-4 weeks).

4. Efficacy Evaluation:

  • Tumor Volume: Measured 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitored to assess treatment-related toxicity.

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.

5. Post-mortem Analysis:

  • At the end of the study, animals are euthanized, and tumors are excised and weighed.

  • Tumors and major organs may be collected for histopathological analysis (e.g., H&E staining) and biomarker studies (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

Hypothetical Data Presentation

The following tables are examples of how quantitative data from in vivo studies on this compound analogs would be presented.

Table 1: In Vivo Antitumor Efficacy of this compound Analog X in a Human Lung Cancer (A549) Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SD
Vehicle Control-i.p.1500 ± 250-20.5 ± 1.2
Analog X10i.p.900 ± 1804020.1 ± 1.5
Analog X25i.p.525 ± 1506519.8 ± 1.3
Doxorubicin (Positive Control)5i.v.450 ± 1207018.2 ± 1.8

Table 2: Comparison of Efficacy of Different this compound Analogs in a Breast Cancer (MCF-7) Xenograft Model

CompoundDose (mg/kg)TGI (%)Notes
Analog X2565Well-tolerated, no significant weight loss.
Analog Y2550Moderate efficacy.
Analog Z2575High efficacy, slight body weight reduction observed.

Signaling Pathways and Visualization

While the specific signaling pathways targeted by this compound analogs remain to be elucidated, research on other pyrazole derivatives suggests potential involvement of key cancer-related pathways such as those regulating cell cycle progression, apoptosis, and angiogenesis.

Below are diagrams representing a generalized experimental workflow for in vivo validation and a common signaling pathway often targeted by anticancer agents.

experimental_workflow A Cancer Cell Culture (e.g., A549, MCF-7) B Tumor Cell Implantation (Subcutaneous injection in nude mice) A->B C Tumor Growth Monitoring B->C D Randomization into Groups (Tumor volume ~100-200 mm³) C->D E Treatment Administration (Vehicle, Pyrazole Analogs, Positive Control) D->E F Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Analysis (Tumor Excision, Weight, Histology) F->G End of Study H Data Analysis & Interpretation G->H

Caption: Experimental workflow for in vivo validation of anticancer pyrazole analogs.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole Analog (Potential Inhibitor) Pyrazole->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazole analog.

Conclusion and Future Directions

While the direct in vivo validation of this compound analogs is not yet documented in peer-reviewed literature, the extensive research on related pyrazole compounds strongly supports the potential of this chemical scaffold in cancer therapy. The general protocols and hypothetical data presented in this guide are intended to serve as a valuable resource for researchers aiming to bridge the existing knowledge gap.

Future studies should focus on:

  • Conducting comprehensive in vivo efficacy and toxicity studies on promising this compound analogs identified through in vitro screening.

  • Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • Exploring structure-activity relationships to optimize the therapeutic index of this promising class of molecules.

We are hopeful that this guide will stimulate further research in this area, ultimately leading to the development of novel and effective anticancer therapies.

Head-to-head comparison of different synthetic routes to 3-aryl-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The efficient and regioselective synthesis of these molecules is therefore of paramount importance. This guide provides a head-to-head comparison of the most common synthetic routes to 3-aryl-pyrazoles, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key quantitative parameters for the leading synthetic strategies for 3-aryl-pyrazoles. The data presented are representative examples from the literature and actual results may vary depending on the specific substrates and reaction conditions.

Synthetic RouteKey Starting MaterialsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Diketones, Arylhydrazines1 - 12 hRoom Temp. to 100 °C59 - 98%[1]Well-established, versatile, often high yielding.Potential for regioisomer formation with unsymmetrical diketones.
From α,β-Unsaturated Ketones (Chalcones) Chalcones, Hydrazine Hydrate4 - 6 h (reflux)80 °C to Reflux69 - 88%Readily available starting materials.Often a two-step process (pyrazoline formation then oxidation), which can lower overall yield.
One-Pot, Three-Component Reactions Aldehydes, 1,3-Dicarbonyls, Hydrazines12 h70 °C70 - 90%[2]High atom and step economy, operational simplicity.Optimization of conditions for three components can be complex.
Silver-Catalyzed Synthesis Trifluoromethylated Ynones, Arylhydrazines1 hRoom TemperatureUp to 99%[1]Fast reaction times, high yields, high regioselectivity.Requires a metal catalyst, which may need to be removed from the final product.
Copper-Catalyzed N-Arylation Pre-formed Pyrazole, Aryl HalidesNot specifiedNot specifiedGood yields[3]Good for late-stage functionalization of a pre-existing pyrazole core.Requires a pre-synthesized pyrazole, adds a step to the overall synthesis.
Rhodium-Catalyzed C-H Activation 2-Aryl-3H-indoles, DiazopyrazolonesNot specifiedMild ConditionsModerate yieldsDirect functionalization of C-H bonds, high atom economy.Catalyst can be expensive, substrate scope may be limited.

Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol is adapted from a standard laboratory procedure for the Knorr synthesis.[4]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the ethyl benzoylacetate is consumed (typically after 1 hour), add water (10 mL) to the hot, stirring reaction mixture.

  • Allow the reaction to cool slowly to room temperature while stirring.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Rinse the collected solid with a small amount of cold water and allow it to air dry to yield the pyrazolone product.

Synthesis from α,β-Unsaturated Ketones (Chalcones): General Procedure for Pyrazoline Synthesis

This is a general procedure for the synthesis of pyrazolines from chalcones, which can then be oxidized to pyrazoles.[5]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (1.2 mmol) or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve the chalcone in ethanol in a round-bottom flask.

  • Add hydrazine hydrate or phenylhydrazine dropwise to the solution.

  • Reflux the reaction mixture at 80°C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated pyrazoline product by filtration, wash with water, and dry.

  • The resulting pyrazoline can be oxidized to the corresponding pyrazole using various oxidizing agents (e.g., I₂/DMSO, KMnO₄, or air oxidation).

One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles

This protocol describes a one-pot, three-component synthesis that is highly efficient.[2]

Materials:

  • Aldehyde (1 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1 mmol)

  • Diazo compound (e.g., ethyl diazoacetate) or Tosylhydrazone (1.01 mmol)

  • Piperidinium acetate (20 mol%)

  • Dimethyl sulfoxide (DMSO) (1 mL)

Procedure:

  • In a reaction vessel, mix the aldehyde and the 1,3-dicarbonyl compound with piperidinium acetate under solvent-free conditions and stir well. The formation of the Knoevenagel adduct is typically complete in about 10 minutes.

  • Add DMSO and the diazo compound or tosylhydrazone to the reaction mixture.

  • Heat the mixture at 70°C for 12 hours under an open atmosphere (allowing for aerobic oxidation).

  • After cooling, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.

  • The product is then purified by column chromatography.

Visualizing the Synthetic Landscape

To better understand the relationships between the different synthetic strategies and a general workflow for selecting and performing a synthesis, the following diagrams are provided.

Synthetic_Routes_to_3_Aryl_Pyrazoles Start Starting Materials Dicarbonyl 1,3-Dicarbonyls Chalcone α,β-Unsaturated Ketones (Chalcones) Hydrazine Hydrazines Aldehyde Aldehydes Ynone Ynones ArylHalide Aryl Halides PyrazoleCore Pre-formed Pyrazole Knorr Knorr Synthesis (Cyclocondensation) Dicarbonyl->Knorr MCR One-Pot, Three-Component Reaction Dicarbonyl->MCR FromChalcone From Chalcones (Cyclocondensation + Oxidation) Chalcone->FromChalcone Hydrazine->Knorr Hydrazine->FromChalcone Hydrazine->MCR MetalCat Metal-Catalyzed Synthesis Hydrazine->MetalCat Aldehyde->MCR Ynone->MetalCat Arylation N-Arylation / C-H Activation ArylHalide->Arylation PyrazoleCore->Arylation Product 3-Aryl-Pyrazole Knorr->Product FromChalcone->Product MCR->Product MetalCat->Product Arylation->Product

Caption: Synthetic pathways to 3-aryl-pyrazoles.

Experimental_Workflow Start Define Target 3-Aryl-Pyrazole SelectRoute Select Synthetic Route (Knorr, MCR, etc.) Start->SelectRoute Protocol Develop/Optimize Experimental Protocol SelectRoute->Protocol Synthesis Perform Synthesis Protocol->Synthesis Purification Purify Product (Crystallization, Chromatography) Synthesis->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Analysis Analyze Data (Yield, Purity) Characterization->Analysis

References

Validating Analytical Methods for 3-(2-Chlorophenyl)-1H-Pyrazole Quantification in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of novel chemical entities in biological matrices is a cornerstone of drug discovery and development. This guide provides a comparative overview of established bioanalytical methods for pyrazole-containing compounds, offering a foundational framework for developing and validating a robust assay for 3-(2-Chlorophenyl)-1H-Pyrazole. Given the absence of a standardized, publicly available method for this specific analyte, this document details validated methodologies for structurally analogous, commercially available pyrazole-based drugs: Celecoxib, Sildenafil, and Rimonabant.

The presented methods, employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are compared based on their sample preparation techniques, chromatographic conditions, and key validation parameters. This information is intended to guide researchers in selecting and optimizing a suitable analytical strategy for their specific needs.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is often a balance between sensitivity, selectivity, throughput, and cost. The following tables summarize the performance characteristics and experimental conditions of validated LC-MS/MS methods for the quantification of Celecoxib, Sildenafil, and Rimonabant in human plasma. These serve as valuable starting points for the development of a method for this compound.

Table 1: Comparison of Method Performance Parameters
ParameterMethod 1: Celecoxib (SPE)[1][2]Method 2: Celecoxib (LLE)[3]Method 3: Sildenafil (LLE)[4][5]Method 4: Rimonabant (LLE)[6][7]
Linearity Range (ng/mL) 5.05 - 2519[1]10 - 2000[3]10 - 400[5]0.1 - 100[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 5.05[1]10[3]10[5]0.1[6]
Intra-day Precision (% CV) < 7.2[2]1.08 - 7.81[3]< 5.05< 6.0[6]
Inter-day Precision (% CV) < 7.2[2]1.15 - 4.93[3]< 11.94[8]Not Reported
Accuracy (%) Within ±15% of nominal94.5 - 106.7[9]Within ±15% of nominal85 - 115[7]
Extraction Recovery (%) > 85[2]Not Reported> 76[4]Not Reported
Table 2: Comparison of Experimental Protocols
ParameterMethod 1: Celecoxib (SPE)[1][2]Method 2: Celecoxib (LLE)[3]Method 3: Sildenafil (LLE)[5]Method 4: Rimonabant (LLE)[6][7]
Biological Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)
Internal Standard Celecoxib-d7[1]Atorvastatin[3]Sildenafil-d8[5]AM-251[7]
Chromatographic Column C18[1]Luna HILIC[3]Kinetex C18[5]Reverse-Phase[6]
Mobile Phase 5 mM Ammonium Acetate:Acetonitrile (20:80, v/v)[1]10mM Ammonium Formate (pH 3.0):Methanol (5:95, v/v)[3]2 mM Ammonium Acetate (pH 5.45):Acetonitrile (10:90, v/v)[5]Formate buffer:Acetonitrile[7]
Flow Rate (mL/min) 0.75[1]0.2[3]0.4[5]Not Reported
Ionization Mode ESI Negative[2]ESI PositiveESI Positive[5]ESI Positive[7]
MRM Transition (Analyte) 380.0 → 315.9[2]Not Reported475.20 → 283.20[5]463 → 363[6]
MRM Transition (IS) 387.0 → 323.0[2]Not Reported483.20 → 283.20[5]555.1 → 472.8[7]
Run Time (min) 2.5[1]< 2[3]Not Reported2.0[6]

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for the different sample preparation techniques discussed in this guide.

Protein_Precipitation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Biological_Sample->Add_IS Add_Solvent Add Precipitating Solvent (e.g., ACN) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Collection Collect Supernatant Centrifuge->Supernatant_Collection LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS_Analysis

A generalized workflow for protein precipitation sample preparation.

Liquid_Liquid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma) Add_IS_Buffer Add IS & Buffer Biological_Sample->Add_IS_Buffer Add_Extraction_Solvent Add Extraction Solvent (e.g., MTBE) Add_IS_Buffer->Add_Extraction_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Extraction_Solvent->Vortex_Centrifuge Organic_Layer_Separation Separate Organic Layer Vortex_Centrifuge->Organic_Layer_Separation Evaporation Evaporate to Dryness Organic_Layer_Separation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

A generalized workflow for liquid-liquid extraction sample preparation.

Solid_Phase_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Biological_Sample->Add_IS Load_Sample Load Sample Add_IS->Load_Sample Condition_Cartridge Condition SPE Cartridge Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Elute_Analyte Elute Analyte Wash_Cartridge->Elute_Analyte LC_MS_MS_Analysis LC-MS/MS Analysis Elute_Analyte->LC_MS_MS_Analysis

A generalized workflow for solid-phase extraction sample preparation.

Detailed Experimental Protocols

The following sections provide more detailed, generalized protocols for the sample preparation techniques and LC-MS/MS analysis based on the referenced methods. These should be considered as starting points for method development for this compound.

Sample Preparation Methodologies

1. Protein Precipitation (PPT): This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or autosampler vial for injection into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution and a suitable buffer to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, diethyl ether).

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial.

3. Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration, leading to higher sensitivity.

  • Condition an appropriate SPE cartridge (e.g., C18 or a polymer-based sorbent) with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution. The sample may require dilution or pH adjustment.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol, acetonitrile, or the mobile phase).

  • The eluate can be directly injected or evaporated and reconstituted in the mobile phase.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions that can be adapted for this compound. Optimization of these parameters will be critical for achieving the desired sensitivity and selectivity.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is a common starting point.

    • Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation.

    • Flow Rate: Typically in the range of 0.2-0.8 mL/min.

    • Column Temperature: Maintained at a constant temperature, often around 40°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for pyrazole derivatives, and can be operated in either positive or negative ion mode. The polarity should be optimized for the target analyte.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. The collision energy for each transition must be optimized.

Conclusion

This guide provides a comparative overview of validated analytical methods for pyrazole-containing drugs, which can serve as a valuable resource for developing a robust and reliable method for the quantification of this compound in biological samples. The choice of sample preparation technique and LC-MS/MS conditions will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the nature of the biological matrix. It is imperative that any newly developed method undergoes a full validation according to regulatory guidelines to ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-(Chlorophenyl)-1H-Pyrazole Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous journey through complex chemical landscapes. Within this landscape, pyrazole derivatives have emerged as a promising scaffold, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(chlorophenyl)-1H-pyrazole analogs, offering insights into their potential as anticancer agents. While a comprehensive SAR study on 3-(2-chlorophenyl)-1H-pyrazole analogs is not extensively documented in publicly available literature, this guide synthesizes data from closely related chlorophenyl-pyrazole analogs to elucidate key structural determinants of their cytotoxic activity.

The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile backbone for designing molecules with therapeutic potential. The introduction of a chlorophenyl group at the 3-position of the pyrazole ring has been a focal point of research, aiming to enhance the anticancer efficacy of these compounds. This guide delves into the quantitative data from various studies, presenting a structured comparison of different analogs and their biological performance.

Unveiling the Potency: A Comparative Look at Anticancer Activity

The anticancer activity of 3-(chlorophenyl)-1H-pyrazole analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, serves as a key metric for comparison. The following tables summarize the in vitro cytotoxicity of various analogs, highlighting the impact of different substituents on their anticancer activity.

Table 1: In Vitro Anticancer Activity of 3-(2,4-Dichlorophenoxymethyl)-1-phenyl-1H-pyrazole Analogs
Compound IDRCancer Cell LineIC50 (µM)[1]
Analog 1 HA549 (Lung)>100
HepG2 (Liver)>100
HCT116 (Colon)>100
MCF-7 (Breast)>100
Analog 2 4-ChlorobenzylideneA549 (Lung)12.3
HepG2 (Liver)9.1
HCT116 (Colon)15.6
MCF-7 (Breast)18.2
Analog 3 4-MethoxybenzylideneA549 (Lung)25.4
HepG2 (Liver)20.1
HCT116 (Colon)28.9
MCF-7 (Breast)32.5
Doxorubicin -A549 (Lung)0.8
HepG2 (Liver)1.2
HCT116 (Colon)0.9
MCF-7 (Breast)1.5

Note: The core structure for this series is 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole, with substitutions at the 4-position of the pyrazole ring.

Table 2: In Vitro Anticancer Activity of 1,3,5-Trisubstituted-1H-pyrazole Analogs with a Chlorophenyl Moiety
Compound IDR1R2Cancer Cell LineIC50 (µM)
Analog 4 4-ChlorophenylThiazoleMCF-7 (Breast)7.8
A549 (Lung)9.2
PC-3 (Prostate)8.5
Analog 5 4-ChlorophenylSulfonamideMCF-7 (Breast)3.9
A549 (Lung)5.1
PC-3 (Prostate)4.6
Doxorubicin --MCF-7 (Breast)1.5
A549 (Lung)0.8
PC-3 (Prostate)2.1

Note: These compounds feature a 1-phenyl-3-(substituted)-5-(4-chlorophenyl)-1H-pyrazole scaffold.

Decoding the Structure-Activity Relationship

The data presented in the tables reveal several key insights into the SAR of these chlorophenyl-pyrazole analogs:

  • Substitution at the Pyrazole Ring is Crucial: The unsubstituted 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole (Analog 1) showed minimal activity. However, the introduction of substituted benzylidene moieties at the 4-position of the pyrazole ring (Analogs 2 and 3) significantly enhanced the cytotoxic effects.

  • Electron-Withdrawing Groups Enhance Potency: The presence of a chlorine atom on the benzylidene moiety (Analog 2) resulted in greater potency compared to the electron-donating methoxy group (Analog 3). This suggests that electron-withdrawing groups at this position may be favorable for anticancer activity.

  • Nature of the Substituent at Position 3 Matters: In the 1,3,5-trisubstituted series, the nature of the substituent at the 3-position of the pyrazole ring significantly influences activity. The presence of a sulfonamide group (Analog 5) led to more potent cytotoxicity compared to a thiazole group (Analog 4).

  • The Chlorophenyl Moiety is a Key Pharmacophore: Across the different series, the presence of a chlorophenyl group appears to be a consistent feature in the more active compounds, highlighting its importance as a pharmacophore for anticancer activity.

The Path to Cell Death: Signaling Pathways

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The chlorophenyl-pyrazole analogs are believed to engage with key regulators of apoptosis, particularly the Bcl-2 family of proteins and the caspase cascade.

Bcl2_Pathway cluster_Stimuli Apoptotic Stimuli cluster_Bcl2 Bcl-2 Family Regulation cluster_Mitochondria Mitochondrial Events cluster_Caspase Caspase Cascade Chemotherapy Chemotherapy BH3-only\n(Bim, Puma, Bad) BH3-only (Bim, Puma, Bad) Chemotherapy->BH3-only\n(Bim, Puma, Bad) DNA Damage DNA Damage DNA Damage->BH3-only\n(Bim, Puma, Bad) Growth Factor\nDeprivation Growth Factor Deprivation Growth Factor\nDeprivation->BH3-only\n(Bim, Puma, Bad) Anti-apoptotic\n(Bcl-2, Bcl-xL) Anti-apoptotic (Bcl-2, Bcl-xL) BH3-only\n(Bim, Puma, Bad)->Anti-apoptotic\n(Bcl-2, Bcl-xL) inhibit Pro-apoptotic\n(Bax, Bak) Pro-apoptotic (Bax, Bak) BH3-only\n(Bim, Puma, Bad)->Pro-apoptotic\n(Bax, Bak) activate Anti-apoptotic\n(Bcl-2, Bcl-xL)->Pro-apoptotic\n(Bax, Bak) inhibit Mitochondrion Mitochondrion Pro-apoptotic\n(Bax, Bak)->Mitochondrion form pores Cytochrome c\nRelease Cytochrome c Release Mitochondrion->Cytochrome c\nRelease Apaf-1 Apaf-1 Cytochrome c\nRelease->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In healthy cells, the anti-apoptotic proteins keep the pro-apoptotic proteins in check. Upon receiving apoptotic stimuli, such as from chemotherapy, BH3-only proteins are activated, which in turn inhibit the anti-apoptotic Bcl-2 proteins. This releases the pro-apoptotic proteins Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c.

Caspase_Activation Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 (active) Caspase-9 (active) Apoptosome->Caspase-9 (active) cleavage Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3 Pro-caspase-3 Caspase-9 (active)->Pro-caspase-3 cleavage Caspase-3 (active) Caspase-3 (active) Pro-caspase-3->Caspase-3 (active) Cellular Substrates Cellular Substrates Caspase-3 (active)->Cellular Substrates cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Released cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex called the apoptosome. This leads to the activation of caspase-9, an initiator caspase. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis by cleaving various cellular substrates.

Behind the Data: Experimental Protocols

The quantitative data presented in this guide were primarily generated using two common in vitro cytotoxicity assays: the MTT assay and the SRB assay. Understanding the principles and procedures of these assays is crucial for interpreting the results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is largely impermeable to cell membranes, thus resulting in its accumulation within healthy cells.

Experimental Workflow:

MTT_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3-(chlorophenyl)-1H-pyrazole analogs) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Incubation: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.[2] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.

Experimental Workflow:

SRB_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Fixation Cell Fixation Compound Treatment->Cell Fixation SRB Staining SRB Staining Cell Fixation->SRB Staining Washing Washing SRB Staining->Washing Dye Solubilization Dye Solubilization Washing->Dye Solubilization Absorbance Reading Absorbance Reading Dye Solubilization->Absorbance Reading

Detailed Protocol:

  • Cell Seeding: Similar to the MTT assay, cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA).[1]

  • SRB Staining: The fixed cells are washed and then stained with the SRB solution.[1]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[1]

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.[2]

  • Absorbance Reading: The absorbance is measured at a wavelength of 515 nm. The absorbance is proportional to the total cellular protein content, which reflects the cell number.

Conclusion and Future Directions

The structure-activity relationship studies of 3-(chlorophenyl)-1H-pyrazole analogs reveal that strategic substitutions on the pyrazole ring are key to unlocking their anticancer potential. The presence of electron-withdrawing groups and specific moieties at defined positions can significantly enhance cytotoxicity against various cancer cell lines. The induction of apoptosis through the modulation of the Bcl-2 family and activation of the caspase cascade appears to be a central mechanism of action for these compounds.

While this guide provides a comparative overview based on available data, a dedicated and systematic SAR study on this compound analogs is warranted to further refine the structural requirements for optimal anticancer activity. Future research should focus on synthesizing a broader range of analogs with diverse substitutions at the N1, C4, and C5 positions of the pyrazole ring, coupled with comprehensive biological evaluations. Elucidating the precise molecular targets and further unraveling the intricacies of their signaling pathways will be crucial in advancing these promising compounds from the laboratory to potential clinical applications in the fight against cancer.

References

Unlocking Potential: A Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the binding affinities and interaction mechanisms of pyrazole derivatives with crucial protein targets implicated in various diseases.

This guide provides a comparative overview of molecular docking studies performed on a series of pyrazole derivatives against prominent protein targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). The data presented herein, summarized from various scientific publications, offers insights into the potential of pyrazole scaffolds in the design of novel therapeutic agents.

Comparative Docking Performance

The following table summarizes the binding affinities of various pyrazole derivatives against their respective protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Target ProteinPyrazole DerivativeBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
EGFR Compound 23-10.36Erlotinib-
Compound 22-8.61Erlotinib-
VEGFR-2 Compound 1b-10.09--
Compound 26-Sorafenib-
CDK2 Compound 2b-10.35--
Compound 32-7.676--
Compound 31-5.372--

Experimental Protocols

The methodologies outlined below represent a generalized workflow for molecular docking studies based on common practices reported in the referenced literature. Specific parameters may vary between individual studies.

Molecular Docking Methodology
  • Software: AutoDock 4.2 and AutoDock Vina are frequently utilized for performing molecular docking simulations of pyrazole derivatives.[1][2][3][4][5][6][7][8][9]

  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins (e.g., EGFR, VEGFR-2, CDK2) are retrieved from the Protein Data Bank (PDB).[1][9][10]

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.[1][9]

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.[1][11]

    • The protein structure is then converted to the PDBQT format, which includes partial charges and atom types suitable for AutoDock.[9]

  • Ligand Preparation:

    • The 2D structures of the pyrazole derivatives are drawn using chemical drawing software like ChemDraw.

    • These 2D structures are then converted to 3D structures.

    • Energy minimization of the ligand structures is performed using appropriate force fields.

    • Gasteiger charges are added, and non-polar hydrogen atoms are merged. The final prepared ligands are saved in the PDBQT format.[1]

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The size and center of the grid are crucial parameters.

    • The grid box is typically centered on the co-crystallized ligand from the original PDB file or a predicted binding site.[12][13][14]

    • The dimensions of the grid box are set to be large enough to allow the ligand to move and rotate freely within the binding pocket.[12][13][14]

  • Docking Simulation:

    • The Lamarckian Genetic Algorithm is a commonly employed algorithm for docking simulations in AutoDock.[1]

    • A set number of docking runs are performed for each ligand to ensure a thorough search of the conformational space.[1]

    • The results are clustered, and the conformation with the lowest binding energy is typically selected as the most probable binding mode.

Visualizing the Pathways

To better understand the biological context of the target proteins, the following diagrams illustrate their respective signaling pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Akt->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Ras Ras VEGFR2->Ras P Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Transcription Gene Transcription (Angiogenesis, Permeability) NO->Transcription Influences Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription CDK2_Workflow cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates CyclinE_production Cyclin E Production Rb_E2F->CyclinE_production Releases E2F to promote CyclinE_CDK2 Cyclin E / CDK2 CyclinE_production->CyclinE_CDK2 Activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates

References

Benchmarking the Safety Profile of Novel Pyrazole Compounds Against Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3][4] As research into novel pyrazole-containing compounds continues to expand, a rigorous evaluation of their safety profile in comparison to established drugs is paramount for their progression through the drug development pipeline. This guide provides an objective comparison of the safety profiles of novel pyrazole compounds and their predecessors, supported by experimental data and detailed methodologies.

Comparative Safety and Toxicity Data

The following table summarizes the key safety findings for representative existing and novel pyrazole compounds, highlighting their effects on various toxicity endpoints.

Compound Class/NameTarget/Mechanism of ActionKey Safety FindingsModel System
Existing Drugs
CelecoxibSelective COX-2 InhibitorIncreased risk of cardiovascular events at doses >200 mg/day; lower risk of gastrointestinal bleeding compared to non-selective NSAIDs; potential for renal toxicity.[5][6]Clinical Trials (Human)
SC-560Selective COX-1 InhibitorIn rat models, it did not cause acute inflammation or hyperalgesia but was associated with gastric damage typical of NSAIDs.In Vivo (Rat)
Novel Pyrazole Derivatives
Pyrazole-arylacetamide hybridsAnticancer (Cytotoxic)Potent cytotoxic effects against MCF-7 cancer cell lines with IC50 values of 0.604 µM and 0.665 µM.[7]In Vitro (MCF-7 cell line)
4-aminopyrazole derivativesAnticancer (Cytotoxic)Demonstrated cytotoxicity against HeLa and human dermal fibroblast cancer cells.[7]In Vitro (HeLa, fibroblast cell lines)
Amino derivatives of EpoxyalantolactoneJAK2 InhibitorsPredicted low acute toxicity (GHS Class 4); no predicted hepatotoxicity, cardiotoxicity, or mutagenicity in silico. Some neurotoxic potential was observed.[8]In Silico
Pyrazole derivatives for SCIAnti-inflammatoryCompound 6g showed potent anti-inflammatory effects with no significant cytotoxicity in microglial cells.[9]In Vitro (BV2 microglial cells)

Experimental Protocols for Safety Assessment

A comprehensive assessment of a drug candidate's safety profile involves a combination of in vitro and in vivo studies. These tests are designed to identify potential toxicities early in the drug discovery process.[10][11]

In Vitro Cytotoxicity Assays
  • Objective: To assess the potential of a substance to cause cell damage.[10]

  • Methodology:

    • Cell Culture: Human cell lines (e.g., HepG2 for hepatotoxicity, MCF-7 for general cytotoxicity) are cultured in a suitable medium.[12]

    • Compound Exposure: Cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.

    • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

hERG (human Ether-à-go-go-Related Gene) Assay for Cardiotoxicity
  • Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.

  • Methodology:

    • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

    • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the electrical current flowing through the hERG channels in individual cells.[13]

    • Compound Application: The test compound is applied at various concentrations to the cells.

    • Data Analysis: The inhibitory effect of the compound on the hERG current is quantified, and an IC50 value is determined.

In Vivo Acute and Repeated Dose Toxicity Studies
  • Objective: To evaluate the toxic effects of a single dose (acute) or multiple doses (repeated) of a compound in animal models.[14]

  • Methodology:

    • Animal Model: Typically conducted in two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate).[15]

    • Dose Administration: The compound is administered via the intended clinical route (e.g., oral, intravenous) at multiple dose levels.[15]

    • Observation: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.[15]

    • Pathology: At the end of the study, a full necropsy is performed, and organs are examined for gross and microscopic changes.[16] Blood and urine samples are also collected for clinical pathology analysis.

    • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.[17]

Visualizations

Signaling Pathway: COX Inhibition by Pyrazole NSAIDs

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological GI Protection Platelet Aggregation Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation Pain, Fever Celecoxib Celecoxib (Selective Pyrazole) Celecoxib->COX2 Inhibits SC560 SC-560 (Selective Pyrazole) SC560->COX1 Inhibits Safety_Profiling_Workflow Start Novel Pyrazole Compound Synthesis In_Silico In Silico Screening (Toxicity Prediction) Start->In_Silico In_Vitro In Vitro Assays In_Silico->In_Vitro Cytotoxicity Cytotoxicity (e.g., MTT Assay) In_Vitro->Cytotoxicity hERG Cardiotoxicity (hERG Assay) In_Vitro->hERG Genotoxicity Genotoxicity (e.g., Ames Test) In_Vitro->Genotoxicity In_Vivo In Vivo Studies (Rodent & Non-Rodent) In_Vitro->In_Vivo Acute_Tox Acute Toxicity In_Vivo->Acute_Tox Repeat_Dose Repeated-Dose Toxicity In_Vivo->Repeat_Dose Safety_Pharm Safety Pharmacology In_Vivo->Safety_Pharm Decision Go/No-Go Decision for Clinical Trials In_Vivo->Decision

References

Safety Operating Guide

Proper Disposal of 3-(2-Chlorophenyl)-1H-Pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(2-Chlorophenyl)-1H-Pyrazole, a compound utilized in various research and development settings, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during its use and disposal. Personal protective equipment (PPE) is mandatory at all stages.

Hazard Identification and Required PPE:

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritation[1]Chemical-resistant gloves (e.g., nitrile), lab coat
Eye IrritationH319: Causes serious eye irritation[1]Safety glasses with side shields or goggles
Respiratory IrritationH335: May cause respiratory irritation[1]Use in a well-ventilated area or chemical fume hood

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration at an approved and licensed hazardous waste disposal facility .[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Disposal Workflow:

cluster_0 In-Laboratory Procedures cluster_1 Facility-Level Procedures cluster_2 Final Disposition A Step 1: Segregate Waste at Point of Generation B Step 2: Use a Designated, Compatible Waste Container A->B  Collect solids, contaminated labware, and rinsate separately. C Step 3: Properly Label the Waste Container B->C  Ensure container is chemically resistant, leak-proof, and has a secure lid. D Step 4: Store Safely in a Satellite Accumulation Area C->D  Include name, hazards, and accumulation start date. E Step 5: Request Waste Pickup from EHS or Licensed Contractor D->E  Follow institutional procedures for scheduling hazardous waste collection. F Step 6: Professional Transport to Disposal Facility E->F  Waste is handled by trained personnel. G Step 7: Document Disposal (Manifest) F->G  Receive and retain a copy of the hazardous waste manifest for records. H Step 8: Incineration at a Licensed Facility G->H  Ensures complete destruction of the compound.

Caption: Workflow for the safe disposal of this compound.

Detailed Methodologies for Disposal Procedures:

1. Waste Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated waste container. This includes any contaminated items such as weigh boats, gloves, and absorbent pads used for spill cleanup.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, the container can be managed as non-hazardous solid waste, and its label should be defaced.

2. Container Selection:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For solid waste, a wide-mouthed container lined with a plastic bag is often suitable. For liquid waste, use a chemical-resistant carboy.

3. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date (the date the first piece of waste is added to the container)

    • The name and contact information of the responsible researcher or lab.

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is away from ignition sources and incompatible materials are segregated.

5. Waste Pickup and Disposal:

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for its collection.

  • Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.

  • Do not transport hazardous waste outside of the laboratory yourself.

6. Documentation:

  • A hazardous waste manifest will be completed by the disposal company. This document tracks the waste from your laboratory to its final disposal. Retain a copy of this manifest for your laboratory's records as required by regulations.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 3-(2-Chlorophenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure.[6] The following table summarizes the required PPE for handling 3-(2-Chlorophenyl)-1H-Pyrazole.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including solvents and chlorinated compounds.[6][7][8] Always inspect gloves for integrity before use and wash them before removal.[1][6]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures.[5][8] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[6]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][10][11]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[3]

  • Verify that all necessary PPE is available and in good condition.[9]

  • Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

2. Handling the Compound:

  • Weighing: Conduct all weighing of the solid compound within a chemical fume hood to avoid inhalation of dust.[5] Use appropriate tools like spatulas and weighing paper.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Reactions: Set up reactions in a fume hood, ensuring all glassware is properly clamped and secured.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[5]

  • Collect the absorbed material into a suitable, labeled container for disposal.[5]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5]

Storage

Proper storage is crucial to maintain the stability and integrity of pyrazole compounds.

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[12] For short-term storage, 2-8°C is recommended. For long-term storage, -20°C is advisable.[13]Reduces the rate of chemical degradation.[13]
Light Store in an amber vial or a container protected from light.[12][13]Prevents light-induced degradation.[13]
Moisture Keep in a tightly sealed container in a desiccated environment.[12][13]Moisture can promote hydrolysis and other degradation pathways.[13]
Atmosphere For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[12]Prevents oxidative degradation.[12][14]

Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations.[9]

  • Waste Categorization: Due to the presence of chlorine, this compound and any materials contaminated with it should be disposed of as halogenated organic waste .[15][16]

  • Waste Collection:

    • Collect all liquid waste (e.g., reaction mixtures, solvents used for cleaning) in a designated, labeled, and sealed container for halogenated waste.[15]

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent materials) in a separate, clearly labeled container for solid halogenated waste.

  • Labeling: Ensure all waste containers are accurately labeled with "Halogenated Waste" and list the chemical contents.[15]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9] Incineration at high temperatures is a common disposal method for halogenated compounds to prevent the formation of toxic byproducts.[17]

Below is a workflow diagram illustrating the key safety and handling procedures for this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE handling_weigh Weigh Compound in Fume Hood prep_ppe->handling_weigh prep_hood Verify Fume Hood Operation prep_hood->handling_weigh prep_safety Locate Safety Equipment (Eyewash, Shower) prep_safety->handling_weigh handling_dissolve Prepare Solutions in Fume Hood handling_weigh->handling_dissolve handling_react Conduct Experiment in Fume Hood handling_dissolve->handling_react cleanup_decon Decontaminate Glassware & Surfaces handling_react->cleanup_decon spill_alert Alert Others & Evacuate Area handling_react->spill_alert If Spill Occurs cleanup_waste Segregate Halogenated Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose spill_contain Contain Spill with Absorbent spill_alert->spill_contain spill_collect Collect & Dispose as Halogenated Waste spill_contain->spill_collect

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenyl)-1H-Pyrazole
Reactant of Route 2
3-(2-Chlorophenyl)-1H-Pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.